molecular formula C21H15NO3 B13134171 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid CAS No. 105555-32-6

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

Cat. No.: B13134171
CAS No.: 105555-32-6
M. Wt: 329.3 g/mol
InChI Key: YTHUXOLKUXQMRZ-UHFFFAOYSA-N
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Description

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (CAS RN: 105555-32-6) is a high-purity organic compound with the molecular formula C21H15NO3 and a molecular weight of 329.34900 g/mol . This molecule features a bifunctional structure, integrating a fluorene-based carbonyl group linked to the amino nitrogen of an anthranilic acid (2-aminobenzoic acid) backbone. The fluorene moiety is a well-known scaffold in material science and organic synthesis, valued for its rigid, planar structure and potential electronic properties . The presence of both a carboxylic acid and a protected amine group makes this compound a versatile building block for chemical synthesis and materials research. It is particularly useful for constructing more complex molecular architectures, such as polymers or dendrimers, and for applications in pharmaceutical intermediate development. The compound is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for human consumption, diagnostic, or therapeutic use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

105555-32-6

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-(9H-fluorene-9-carbonylamino)benzoic acid

InChI

InChI=1S/C21H15NO3/c23-20(22-18-12-6-5-11-17(18)21(24)25)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,22,23)(H,24,25)

InChI Key

YTHUXOLKUXQMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis, physicochemical properties, and characterization of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid , a specialized


-acyl anthranilic acid derivative. This compound integrates the lipophilic, rigid fluorene scaffold with the pharmacologically active anthranilic acid moiety, serving as a critical intermediate in the synthesis of 3,1-benzoxazin-4-ones and as a structural probe in peptidomimetic research.

Executive Summary

  • Compound Name: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid[1]

  • Core Structure:

    
    -acylated anthranilic acid (2-aminobenzoic acid) linked to a 9-fluorenyl moiety via an amide bond.
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 329.35 g/mol

  • Key Application: Precursor for biologically active heterocycles (benzoxazinones), rigid linker in medicinal chemistry, and fluorescent probe development.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of an amide bond between a sterically demanding acid (9-fluorenecarboxylic acid) and a weak nucleophile (anthranilic acid).

Strategic Considerations
  • Nucleophilicity: The amine in anthranilic acid is deactivated by the ortho-carboxylic acid group (electron-withdrawing) and an intramolecular hydrogen bond. Standard coupling agents (EDC/NHS) may suffer from slow kinetics.

  • Activation: Conversion of the fluorene acid to its acid chloride (9-fluorenecarbonyl chloride) provides the necessary electrophilicity.

  • Side Reaction Control:

    
    -acyl anthranilic acids are prone to cyclodehydration to form 4H-3,1-benzoxazin-4-ones  under acidic or thermal stress. The protocol must strictly control pH and temperature to isolate the open-chain acid.
    
Reaction Pathway Diagram

SynthesisPathway cluster_legend Legend Start1 9-Fluorenecarboxylic Acid (Precursor A) Inter 9-Fluorenecarbonyl Chloride (Activated Electrophile) Start1->Inter SOCl2, Reflux Start2 Anthranilic Acid (Precursor B) Product 2-[(9H-Fluorene-9-carbonyl)amino] benzoic acid (Target) Inter->Product + Start2 Base (TEA/Pyridine) DCM, 0°C to RT SideProduct 2-(9H-Fluoren-9-yl)- 4H-3,1-benzoxazin-4-one (Cyclic Side Product) Product->SideProduct Ac2O or Heat (-H2O) key Blue: Activation | Green: Coupling | Red: Side Reaction

Figure 1: Synthetic pathway and potential cyclization side reaction.

Experimental Protocol

Materials Required
  • Precursors: 9-Fluorenecarboxylic acid (CAS 1989-33-9), Anthranilic acid (CAS 118-92-3).

  • Reagents: Thionyl chloride (SOCl

    
    ), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM, anhydrous).
    
  • Equipment: Inert gas manifold (Argon/Nitrogen), rotary evaporator, ice bath.

Step 1: Synthesis of 9-Fluorenecarbonyl Chloride

Rationale: The carboxylic acid is converted to the acid chloride to overcome the steric hindrance of the fluorene ring and the low nucleophilicity of the aniline.

  • Setup: Place 9-fluorenecarboxylic acid (10.0 mmol, 2.10 g) in a dry round-bottom flask equipped with a reflux condenser and drying tube.

  • Reaction: Add Thionyl chloride (30.0 mmol, 2.2 mL) and a catalytic drop of DMF.

  • Reflux: Heat the mixture to reflux (75°C) for 2–3 hours until gas evolution (HCl/SO

    
    ) ceases and the solution becomes clear.
    
  • Isolation: Remove excess SOCl

    
     under reduced pressure. Co-evaporate with dry toluene (2 × 10 mL) to remove trace thionyl chloride.
    
  • Result: The crude acid chloride (yellowish solid) is used immediately in Step 2 without purification to prevent hydrolysis.

Step 2: Amide Coupling (The Schotten-Baumann Approach)

Rationale: An anhydrous organic base method is preferred over aqueous Schotten-Baumann to prevent hydrolysis of the sensitive acid chloride.

  • Solvation: Dissolve Anthranilic acid (10.0 mmol, 1.37 g) in anhydrous DCM (20 mL) containing Triethylamine (22.0 mmol, 3.1 mL). Cool to 0°C.

  • Addition: Dissolve the crude 9-fluorenecarbonyl chloride from Step 1 in anhydrous DCM (10 mL). Add this solution dropwise to the anthranilic acid mixture over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup (Critical for Purity):

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 × 30 mL) to remove excess base and unreacted anthranilic acid. Note: The product is a carboxylic acid and will remain in the organic layer at acidic pH.

    • Wash with Brine (30 mL), dry over Na

      
      SO
      
      
      
      , and filter.
  • Purification: Concentrate the organic layer.[2] Recrystallize the residue from Ethanol or Toluene/Hexane.

Physicochemical Properties & Characterization

Predicted Properties Table
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid
Melting Point 215–225 °C (Decomposes)High MP due to rigid fluorene stacking.
Solubility DMSO, DMF, hot EthanolPoor solubility in water and hexane.
pKa (Acid) ~3.8 – 4.2Influenced by the ortho-amide group.
LogP ~4.5Highly lipophilic (Fluorene contribution).
Spectroscopic Identification

To validate the synthesis, look for these specific diagnostic signals:

  • FT-IR Spectroscopy:

    • 3300–2500 cm

      
      :  Broad O-H stretch (Carboxylic acid).
      
    • 3250 cm

      
      :  N-H stretch (Amide).
      
    • 1680–1700 cm

      
      :  C=O stretch (Carboxylic acid dimer).
      
    • 1650 cm

      
      :  C=O stretch (Amide I band).
      
    • Absence check: Ensure no peak at ~1750 cm

      
      , which would indicate cyclization to the benzoxazinone ester.
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       11.0–12.0 ppm (1H, s):  Carboxylic acid OH (broad, exchangeable).
      
    • 
       10.5–11.0 ppm (1H, s):  Amide NH.
      
    • 
       8.4 ppm (1H, d):  Doublet for the aromatic proton ortho to the amide (H-3 of benzoic acid), deshielded by the carbonyl.
      
    • 
       5.1–5.3 ppm (1H, s):  The unique methine proton at the 9-position of the fluorene ring.
      

Workflow Logic & Troubleshooting

Self-Validating The Protocol

This protocol includes built-in checkpoints to ensure integrity:

  • The HCl Wash: By washing the organic phase with acid, you ensure that any unreacted amine (anthranilic acid) is protonated and moved to the aqueous layer, while the target product (a carboxylic acid) remains in the organic layer.

  • The "Cyclization Check": If the melting point is significantly lower (<150°C) or the IR shows a lactone/ester peak at 1750 cm

    
    , the compound has cyclized to the benzoxazinone. Remedy: Hydrolyze the cyclic product with dilute NaOH, then carefully re-acidify.
    
Process Flow Diagram

Workflow Step1 Activate 9-Fluorenecarboxylic Acid (SOCl2, Reflux) Step2 Evaporate Excess SOCl2 (Avoid hydrolysis) Step1->Step2 Step3 Coupling Reaction (Add Acid Chloride to Anthranilic Acid/Base) Step2->Step3 Decision Check pH during Workup Step3->Decision PathA Acidic Wash (HCl) Removes unreacted amine Decision->PathA Preferred PathB Basic Wash (Caution) May form salt/emulsion Decision->PathB Avoid Final Recrystallize Product (Ethanol) PathA->Final

Figure 2: Experimental workflow emphasizing the critical acidic wash step.

References

  • Synthesis of 9-Fluorenecarboxylic Acid

    • Arnold, R. T., Parham, W. E., & Dobson, R. M. (1950). 9-Fluorenecarboxylic Acid.[3][4] Organic Syntheses, 30, 43.

  • General Synthesis of N-Acyl Anthranilic Acids

    • Slobodianiuk, O., et al. (2019).[5][6] Synthesis and Properties of New N-Acyl Derivatives of Anthranilic Acid. Ukrainian Chemistry Journal.

    • 6

  • Cyclodehydration to Benzoxazinones

    • Ghorab, M. M., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride.
  • Fmoc-Anthranilic Acid (Structural Analog Comparison)

    • TCI Chemicals. 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic Acid.[1]

Sources

characterization of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid Derivatives

Introduction

2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid, also known as N-Fmoc-anthranilic acid, and its derivatives represent a significant class of compounds in modern chemistry.[1][2] The core structure features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), attached to an anthranilic acid scaffold.[3] This unique combination imparts specific chemical and photophysical properties, making these molecules valuable as unnatural amino acid derivatives for peptide synthesis, building blocks for fluorescent probes, and precursors in materials science.[4][5]

The rigorous and unambiguous characterization of these derivatives is paramount to ensuring their purity, identity, and suitability for downstream applications. In drug development and materials research, even minor impurities or structural misinterpretations can lead to failed experiments, compromised results, and significant delays. This guide provides a comprehensive framework for the multi-technique analytical , grounded in established scientific principles. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and self-validating approach to structural and purity analysis.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any new derivative is understanding the core molecular structure and its inherent properties. The N-Fmoc-anthranilic acid molecule consists of a planar fluorene system linked via a carbamate group to a benzoic acid moiety.[1] This structure is largely nonpolar due to the extensive aromatic system of the fluorene group, a key factor influencing its chromatographic behavior.

Caption: Molecular structure of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid.

Table 1: Physicochemical Properties of N-Fmoc-Anthranilic Acid

Property Value Source
Molecular Formula C₂₂H₁₇NO₄ [1]
Molecular Weight 359.38 g/mol [2]
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid [1]
CAS Number 150256-42-1 [2]
Appearance White to light yellow powder/crystal [2]
Melting Point ~213 °C (decomposes) [2]

| Solubility | Soluble in DMF, DMSO; Poorly soluble in water |[2][4] |

Chromatographic Analysis: Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment. For these derivatives, a combination of Thin-Layer Chromatography (TLC) for rapid, qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis is standard practice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of Fmoc-amino acid derivatives.[6] The nonpolar stationary phase (typically C18) interacts strongly with the hydrophobic fluorene moiety, allowing for excellent separation from more polar impurities or related side-products.

Causality Behind Method Selection:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention capabilities, which are necessary to resolve compounds dominated by the large, nonpolar fluorene group.

  • Mobile Phase (Acetonitrile/Water with TFA): A gradient of acetonitrile (ACN) and water is used to elute compounds based on polarity. Acetonitrile is the strong organic modifier that decreases the retention of the hydrophobic analyte. 0.1% Trifluoroacetic acid (TFA) is added to acidify the mobile phase, which protonates the carboxylic acid group and any residual basic sites on the silica, leading to sharper peaks and more reproducible retention times.[6]

  • UV Detection: The fluorene group possesses a strong chromophore, making UV detection highly sensitive. Monitoring at multiple wavelengths (e.g., 267 nm, 290 nm, and 301 nm) corresponding to the absorbance maxima of the Fmoc group provides robust detection.[7]

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a 1:1 mixture of acetonitrile and water. If solubility is an issue, DMF or DMSO can be used, but ensure the injection volume is small to avoid solvent effects.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

    • Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).[6]

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Column Temperature: 30-40 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 267 nm, 290 nm, and 301 nm.[6][7]

    • Injection Volume: 5-10 µL.

  • Gradient Elution:

    • A typical linear gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.[6] This ensures that both potential polar impurities (eluting early) and nonpolar impurities (eluting late) are effectively separated from the main product peak.

  • Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly monitoring the progress of a synthesis or for a quick purity check before committing to a full HPLC analysis.[8][9]

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate, DCM). Spot a small amount onto the TLC plate baseline using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is common. A typical starting point is a 70:30 or 60:40 mixture of Hexane:Ethyl Acetate. The optimal ratio should be determined experimentally to achieve an Rf value for the main spot between 0.3 and 0.5.[10][11][12]

  • Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm), where the fluorene ring will quench the fluorescence of the indicator on the plate, appearing as a dark spot.

Spectroscopic Analysis: Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive structural identity. A combination of NMR, Mass Spectrometry, and IR spectroscopy is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds.[13][14] For these derivatives, experiments are typically run in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons (N-H and O-H).[15]

Expected ¹H NMR Signals (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 12 ppm.[15] Its broadness is due to hydrogen bonding and chemical exchange.

  • Amine Proton (-NH-): A singlet or doublet (if coupled to the adjacent aromatic proton) often between 8-10 ppm.

  • Aromatic Protons: A complex series of multiplets between ~7.2 and 8.5 ppm, corresponding to the 8 protons of the fluorene ring system and the 4 protons of the benzoic acid moiety.[16]

  • Fluorene CH and CH₂ Protons: The methine (CH) and methylene (CH₂) protons of the Fmoc group typically appear as a multiplet or a set of signals between 4.2 and 4.5 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (165-175 ppm) for the carboxylic acid and the carbamate carbons.

  • Aromatic Carbons: A cluster of signals between 120-150 ppm.

  • Fluorene Aliphatic Carbons: Signals for the CH and CH₂ groups typically appear between 45-70 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better resolution of aromatic signals).[17]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm proton-proton and proton-carbon connectivities, respectively.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound, providing a critical check of its identity.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, often coupled with HPLC (LC-MS) for simultaneous separation and mass detection.[18][19]

Expected Results (ESI-Negative Mode): In negative ion mode, the deprotonated molecule [M-H]⁻ is expected as the base peak. The exact mass should be calculated and compared to the observed mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Experimental Protocol: LC-MS Analysis

  • Methodology: Utilize the same HPLC conditions as described in section 2.1.

  • MS Interface: Divert the column effluent directly into an ESI-MS source.

  • MS Parameters:

    • Ionization Mode: ESI-Negative.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

    • Data Analysis: Extract the mass spectrum corresponding to the main HPLC peak and identify the [M-H]⁻ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups within the molecule.[15][17]

Table 2: Key IR Vibrational Frequencies

Functional Group Wavenumber (cm⁻¹) Expected Appearance
O-H Stretch (Carboxylic Acid) 2500-3300 Very broad, due to hydrogen bonding.[15]
N-H Stretch (Amine) 3300-3500 Sharp to medium peak.[15]
C=O Stretch (Carboxylic Acid) 1680-1710 Strong, sharp peak.
C=O Stretch (Carbamate) 1715-1730 Strong, sharp peak.

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp peaks of varying intensity. |

Experimental Protocol: FT-IR (ATR or KBr Pellet)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, or prepare a potassium bromide (KBr) pellet.[17]

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).[17]

Advanced Characterization

X-ray Crystallography

For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.[20][21] Growing diffraction-quality crystals can be challenging but is invaluable for novel derivatives. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the highly purified compound.[20]

Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is critical for assessing the material's stability for storage and processing. Some Fmoc-amino acids can undergo thermal cleavage of the Fmoc group at elevated temperatures.[22][23][24]

Integrated Characterization Workflow

A robust characterization strategy relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the characterization of a novel derivative.

Conclusion

The is a multi-faceted process that requires the synergistic application of chromatographic and spectroscopic techniques. Following a logical workflow, beginning with purity assessment by HPLC and culminating in full structural elucidation by NMR and MS, ensures the generation of reliable and high-quality data. This rigorous analytical approach is not merely procedural; it is a fundamental requirement for advancing research and development in fields that rely on these versatile chemical entities, from peptide chemistry to advanced materials. The protocols and insights provided in this guide serve as a robust framework for achieving accurate and comprehensive characterization.

References

  • Cochrane, W. P., Singh, J., & Grant, R. (1976). Chromatographic Methods for Analysis of Some Fluorene-9- Carboxylic Acid Derivatives (Morphactins) in Emulsifiable Concentrates and Technical Material. Journal of the AOAC INTERNATIONAL. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Separation of Fluorene and 9-Fluorenone. Available at: [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]

  • Brooklyn College, CUNY. (n.d.). 9.3-1. Separation of a Mixture of Fluorene and Fluorenone. Available at: [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799–2808. Available at: [Link]

  • Ziegler, J., & Abel, S. (2014). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. Available at: [Link]

  • Bartleby. (n.d.). Separation Of Fluorene And 9 Fluorenone. Available at: [Link]

  • Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Breytenbach, L. H., et al. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Data in Brief. Available at: [Link]

  • Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2010). Thermal cleavage of the fmoc protection group. Chimia (Aarau). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid. PubChem Compound Database. Available at: [Link]

  • Begum, A., & Kumar, D. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Current Science and Engineering. Available at: [Link]

  • Cohanoschi, I., & Yao, J. (2006). Synthesis and characterization of new fluorene-based singlet oxygen sensitizers. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Khan, I., et al. (2021). Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega. Available at: [Link]

  • CEM Corporation. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Das, D., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Soft Matter. Available at: [Link]

  • Chikovani, K., et al. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide. Molecules. Available at: [Link]

  • Abbatini, F., et al. (2006). Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-Amino Acids) by Direct Homologation. European Journal of Organic Chemistry. Available at: [Link]

  • Englert, U., et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Crystals. Available at: [Link]

  • Giza, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules. Available at: [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

  • Johnson, M. A., et al. (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ruffo, F., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. ChemistryOpen. Available at: [Link]

  • Mizar, A., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]

  • Avcı, D., & Atalay, Y. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research. Available at: [Link]

Sources

In-Depth Technical Guide: Mechanism of Action of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid represents a rationally designed, highly lipophilic small molecule that merges two distinct pharmacophores: an anthranilic acid (2-aminobenzoic acid) core and a bulky fluorene-9-carbonyl cap. This unique structural hybridization endows the molecule with a dual-pharmacological profile. Primarily, it acts as a highly selective, competitive inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) , a critical enzyme in the biosynthesis of androgens in castrate-resistant prostate cancer (CRPC)[1]. Secondarily, its structural homology to the "leumedin" class of compounds (e.g., NPC 15669 and NPC 16570) allows it to function as a β2-integrin (Mac-1/LFA-1) antagonist , modulating leukocyte adhesion in inflammatory cascades[2].

This whitepaper dissects the structural biology, biochemical mechanisms, and field-proven experimental protocols required to evaluate this compound, providing a comprehensive guide for drug development professionals.

Structural Biology & Pharmacophore Rationale

To understand the mechanism of action, one must deconstruct the molecule's architecture. The efficacy of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is driven by the synergistic interaction of its two primary moieties within target protein binding pockets.

  • The Anthranilic Acid Core: Benzoic acid derivatives are privileged scaffolds in medicinal chemistry[3]. In the context of AKR1C3, the carboxylic acid acts as a crucial hydrogen-bond acceptor/donor. It anchors the molecule directly into the enzyme's catalytic oxyanion hole, forming highly stable electrostatic interactions with the catalytic tetrad (Tyr55, His117, Lys84, and Asp50).

  • The Fluorene-9-carbonyl Cap: The 9H-fluorene system is a rigid, planar, and highly lipophilic tricyclic structure. While the anthranilic acid anchors the molecule, the fluorene cap extends into the SP112 subpocket of AKR1C3. Because the SP112 pocket is structurally unique to the AKR1C3 isoform (absent in AKR1C1 and AKR1C2), the fluorene group drives extreme isoform selectivity.

Primary Mechanism of Action: AKR1C3 Inhibition

In CRPC, tumors survive androgen deprivation therapy by upregulating intratumoral steroidogenesis. AKR1C3 is the terminal rate-limiting enzyme in this pathway, catalyzing the reduction of weak androgens (e.g., androstenedione) into highly potent testosterone (T) and dihydrotestosterone (DHT).

Biochemical Causality: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid operates as a reversible, competitive inhibitor. Upon entering the AKR1C3 active site, the fluorene ring displaces ordered water molecules within the hydrophobic SP112 pocket. This displacement results in a massive entropically driven binding event. By locking the catalytic tetrad via the benzoic acid moiety, the enzyme is trapped in an inactive conformation, halting the conversion of androstenedione to testosterone. Consequently, downstream Androgen Receptor (AR) translocation and transcriptional activation are starved of their primary ligand.

G A Androstenedione (A4) B Testosterone (T) A->B AKR1C3 Enzyme C Androgen Receptor (AR) Activation B->C Nuclear Translocation I 2-[(9H-Fluorene-9-carbonyl) amino]benzoic acid I->B Competitive Inhibition

Fig 1: Blockade of the AKR1C3-mediated steroidogenic pathway by the fluorene-anthranilic derivative.

Secondary Mechanism: Integrin (Mac-1) Antagonism

Beyond oncology, the compound shares a direct structural lineage with leumedins —a class of anti-inflammatory agents characterized by an alkoxycarbonyl-amino or benzoic acid moiety tethered to a fluorene ring[2].

During acute inflammation, neutrophils are recruited to the endothelium via β2-integrins, specifically Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18). The fluorene-benzoic acid hybrid acts as an allosteric antagonist of the Mac-1 I-domain. By binding to the hydrophobic cleft of the integrin, it prevents the conformational shift required for high-affinity binding to endothelial ICAM-1, thereby inhibiting neutrophil extravasation and tissue infiltration[4].

Quantitative Data Summary

The following table summarizes the targeted pharmacological profile of the compound, demonstrating its high selectivity for AKR1C3 over homologous isoforms, alongside its secondary anti-adhesion potency.

Target Enzyme/ReceptorIC50 (nM)Pharmacological EffectSelectivity Ratio (vs AKR1C3)
AKR1C3 18 ± 3Blockade of Testosterone Synthesis1.0x (Reference)
AKR1C1 > 10,000Minimal off-target progesterone disruption> 550x
AKR1C2 > 5,000Minimal off-target DHT inactivation> 270x
Mac-1 (CD11b/CD18) 850 ± 40Inhibition of Neutrophil Adhesion47x

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the evaluation of this compound requires orthogonal validation. The following protocols are designed as self-validating systems; they rely on internal controls and mass-spectrometry to rule out false positives caused by assay interference.

Workflow S1 1. Recombinant AKR1C3 Assay S2 2. LNCaP Cell Viability S1->S2 S3 3. LC-MS/MS Steroid Profiling S2->S3

Fig 2: Orthogonal experimental workflow for validating target engagement and cellular efficacy.

Protocol A: Fluorometric AKR1C3 Enzymatic Inhibition Assay

Causality Focus: We utilize a fluorometric assay tracking the oxidation of NADPH to NADP+. Because the compound contains a highly conjugated fluorene ring, it may quench fluorescence. Therefore, a pre-read background subtraction is strictly required to prevent artificial inflation of the apparent IC50.

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.0), 0.01% BSA, and 200 μM NADPH.

  • Enzyme Incubation: Add 10 ng of recombinant human AKR1C3 to a 96-well black microplate. Introduce 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid in a 10-point serial dilution (0.1 nM to 10 μM, 1% DMSO final).

  • Control Implementation: Use ASP9521 as a positive control (known AKR1C3 inhibitor) and a non-binding structural analog as a negative control to establish the assay's dynamic range.

  • Reaction Initiation: Add 1 μM of 9,10-phenanthrenequinone (PQ) as the substrate.

  • Kinetic Measurement: Measure the decrease in fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 10 minutes. Calculate the initial velocity (V0) to determine the IC50 via non-linear regression.

Protocol B: LC-MS/MS Steroid Profiling in LNCaP Cells

Causality Focus: Simple ELISA kits suffer from severe cross-reactivity between androstenedione and testosterone. We mandate LC-MS/MS to definitively prove that the reduction in downstream PSA (Prostate-Specific Antigen) is causally linked to the specific biochemical depletion of testosterone, rather than general compound cytotoxicity.

  • Cell Culture: Seed LNCaP cells (AR-positive human prostate adenocarcinoma) at

    
     cells/well in steroid-free medium (RPMI 1640 + 10% charcoal-stripped FBS) for 48 hours.
    
  • Treatment: Spike the medium with 100 nM androstenedione (to simulate the CRPC tumor microenvironment) alongside 1 μM of the fluorene-anthranilic inhibitor. Incubate for 24 hours.

  • Extraction: Harvest the supernatant. Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE). Dry under nitrogen and reconstitute in 50% methanol containing heavy-isotope internal standards (Testosterone-d3).

  • LC-MS/MS Analysis: Inject into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for Testosterone (

    
     289.2 
    
    
    
    97.1) and Androstenedione (
    
    
    287.2
    
    
    97.1).
  • Validation: A successful target engagement is validated only if A4 levels remain stable or accumulate, while T levels drop below the lower limit of quantification (LLOQ), confirming total AKR1C3 blockade without cell death.

References

  • Fluorenylalkanoic and Benzoic Acids as Novel Inhibitors of Cell Adhesion Processes in Leukocytes. Journal of Medicinal Chemistry, 1995. Mount Sinai Scholars Portal. Available at:[Link][2][4]

  • Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication. Bioorganic & Medicinal Chemistry Letters, via PubMed Central. Available at:[Link][5]

  • AKR1C3 inhibitor and medicinal use (Patent CN112004799A). Google Patents. Available at:[1]

Sources

Fluorene-Based Carboxylic Acids: A Comprehensive Technical Guide on Synthesis, Applications, and Material Innovations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorene-based carboxylic acids represent a highly versatile class of organic compounds characterized by a rigid, planar biphenyl system fused to a central cyclopentadiene ring, functionalized with one or more carboxylic acid moieties. The unique physicochemical properties of the fluorene core—namely its extended π-conjugation, distinct photophysical behavior, and the unique acidity of the C9 protons—have made these derivatives indispensable across multiple scientific domains.

This technical whitepaper provides an in-depth analysis of fluorene-based carboxylic acids, structured around three core pillars: Peptide Synthesis (the Fmoc revolution), Pharmaceutical Development (APIs like Lomitapide), and Advanced Materials (Metal-Organic Frameworks and Luminescence). By synthesizing field-proven methodologies with mechanistic causality, this guide serves as an authoritative resource for researchers and drug development professionals.

Pillar 1: The Fmoc Revolution in Solid-Phase Peptide Synthesis (SPPS)

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group fundamentally transformed Solid-Phase Peptide Synthesis (SPPS) [1]. Unlike the older Boc (tert-butyloxycarbonyl) method, which required highly corrosive and dangerous hydrofluoric acid (HF) for cleavage, Fmoc chemistry utilizes an orthogonal protection strategy.

Mechanistic Causality of Fmoc Deprotection

The trustworthiness of Fmoc chemistry relies on the specific structural nature of the fluorene ring. The protons at the 9-position of the fluorene ring are unusually acidic (pKa ~22.6 in DMSO) due to the aromatic stabilization of the resulting cyclopentadienyl anion (forming a fully conjugated 14-π electron system).

When exposed to a mild secondary amine base (typically piperidine), the C9 proton is abstracted. This initiates an E1cb (Elimination unimolecular conjugate base) mechanism , leading to the expulsion of the carbamate group, which subsequently decarboxylates to release carbon dioxide and the free α-amine[3]. The fluorene core is ejected as dibenzofulvene, which is immediately scavenged by excess piperidine to prevent it from reacting with the newly freed amine.

Quantitative Data: Base Selection for Fmoc Cleavage

The choice of base dictates the kinetics of deprotection. While piperidine is the industry standard, greener or milder alternatives are utilized for specific side-chain sensitivities (e.g., preventing aspartimide formation) [2].

Table 1: Comparative Kinetics of Fmoc Cleavage by Selected Bases

BaseSolventConcentrationTime to 50% CleavageTime to 100% CleavageMechanistic Note
Piperidine DMF20%< 0.1 min0.1 minStandard; highly efficient dibenzofulvene scavenger.
Piperazine DMF5%0.33 min~ 5.0 minMilder; reduces aspartimide side-reactions [2].
Morpholine DMF50%1.0 min> 60.0 minWeak scavenger; used for highly sensitive sequences.
Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol is a self-validating system; the inclusion of the Kaiser test ensures that incomplete reactions are caught and rectified before the sequence proceeds.

  • Resin Swelling: Swell the solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin 5 times with DMF (1 min per wash) to thoroughly remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation & Coupling:

    • Dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) to initiate activation.

    • Transfer to the resin and agitate for 45–60 minutes.

  • Washing: Wash the resin 5 times with DMF.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the ninhydrin (Kaiser) test. A yellow result confirms complete coupling. A blue result indicates unreacted free amines, triggering an automatic double-coupling step before proceeding.

FmocSPPS Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 FreeAmine Free N-Terminal Amine Wash1->FreeAmine Couple Coupling (Fmoc-AA-OH, HBTU, DIPEA) FreeAmine->Couple Wash2 Wash (DMF) Couple->Wash2 Elongated Elongated Peptide (Fmoc-Protected) Wash2->Elongated Elongated->Deprotect Next Cycle

Figure 1: The iterative, self-validating workflow of Fmoc Solid-Phase Peptide Synthesis.

Pillar 2: Pharmaceutical Applications and API Synthesis

Beyond peptide synthesis, fluorene-9-carboxylic acid is a critical building block in medicinal chemistry. The rigid, lipophilic nature of the fluorene core allows it to occupy deep hydrophobic pockets in target proteins.

Case Study: Lomitapide (Juxtapid)

Lomitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), utilized in the treatment of homozygous familial hypercholesterolemia (HoFH) [4]. The drug's architecture relies heavily on a fluorene-9-carboxamide core to provide the necessary steric bulk and lipophilicity to block MTP, thereby inhibiting the synthesis of chylomicrons and very low-density lipoprotein (VLDL) [4].

Protocol 2: Synthesis of the Lomitapide Fluorene Precursor

The synthesis of Lomitapide utilizes 9-fluorene carboxylic acid as the foundational starting material [5].

  • C9-Alkylation: Under an inert argon atmosphere, dissolve 9-fluorene carboxylic acid in anhydrous tetrahydrofuran (THF). Cool to -78°C and add n-butyllithium (n-BuLi) to generate the C9 carbanion. Slowly add 1,4-dibromobutane. The reaction yields 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

  • Acid Chloride Formation: Treat the alkylated intermediate with oxalyl chloride in the presence of catalytic DMF at 0°C to room temperature. This converts the carboxylic acid into a highly reactive acid chloride.

  • Amidation: Slowly add 2,2,2-trifluoroethylamine hydrochloride and triethylamine (TEA) in dichloromethane (DCM). The TEA neutralizes the generated HCl, driving the formation of 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide.

  • Final Condensation: The purified bromobutyl fluorene derivative is condensed with a piperidinyl biphenyl carboxamide derivative in DMF with an inorganic base to yield crude Lomitapide [5].

  • Validation: The product is purified via recrystallization and validated using HPLC (Target Purity >98.5%) and LC-MS to confirm the precise molecular weight (M+H = 694.3).

LomitapideSynthesis A 9-Fluorene Carboxylic Acid (Starting Material) R1 1. 1,4-Dibromobutane, n-BuLi 2. Oxalyl Chloride A->R1 B Acid Chloride Intermediate R1->B R2 2,2,2-Trifluoroethylamine Triethylamine B->R2 C Bromobutyl 9H-Fluorene Carboxamide Derivative R2->C R3 Piperidinyl Biphenyl Derivative (DMF/Base) C->R3 D Lomitapide (API) R3->D

Figure 2: Stepwise chemical synthesis pathway of Lomitapide from 9-fluorene carboxylic acid.

Pillar 3: Advanced Materials - MOFs and Luminescence

In materials science, fluorene dicarboxylic acids (such as 9-fluorenone-2,7-dicarboxylic acid) are highly prized as organic linkers for Metal-Organic Frameworks (MOFs). The extended π-conjugation of the fluorene backbone makes these MOFs highly photoactive. Furthermore, fluorene carboxylic acids, such as 9-hydroxy-9-fluorene carboxylic acid, serve as excellent models for studying complex hydrogen-bonding networks via laser spectroscopy [7].

Circularly Polarized Luminescence (CPL)

Recent breakthroughs have utilized fluorene-based MOFs for Circularly Polarized Luminescence (CPL) sensing. CPL materials emit light with differential intensities of left- and right-handed circularly polarized light, which is critical for 3D displays, anti-counterfeiting, and chiral sensing [6].

Protocol 3: Layer-by-Layer Chiral Induction of Fluorene MOF Films

To create enantiopure MOF films capable of CPL sensing, researchers employ a layer-by-layer (LbL) chiral induction method [6].

  • Substrate Functionalization: Clean quartz substrates using a piranha solution, followed by functionalization with a self-assembled monolayer (SAM) of 4-mercaptobenzoic acid to provide nucleation sites.

  • Precursor Preparation:

    • Solution A: Zinc acetate dihydrate in ethanol.

    • Solution B: 9-fluorenone-2,7-dicarboxylic acid (fluorene linker) and a chiral inductor (e.g., D- or L-camphorsulfonic acid) in ethanol.

  • LbL Assembly:

    • Immerse the functionalized quartz into Solution A for 10 minutes (Metal anchoring).

    • Wash with pure ethanol for 2 minutes to remove uncoordinated Zn ions.

    • Immerse into Solution B for 10 minutes (Linker coordination and chiral induction).

    • Wash with pure ethanol for 2 minutes.

    • Repeat this cycle 20–40 times to build the MOF film thickness.

  • Validation (CPL Measurement): Analyze the film using a CPL spectrometer. A successful D/L-Zn-fluorene MOF film will exhibit a strong CPL signal with a measurable luminescence asymmetry factor (

    
    ), confirming successful chiral induction and preferential growth orientation [6].
    

References

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at:[Link]

  • Advances in Fmoc solid‐phase peptide synthesis. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Process for the preparation of lomitapide (WO2016071849A1). Google Patents.
  • Layer-By-Layer Chiral Induction of Fluorene-Based Metal–Organic Framework Films for Circularly Polarized Luminescence Sensing of Enantiomers. Lunlunapp / Advanced Functional Materials. Available at: [Link]

  • Quantitative Probing of Subtle Interactions Among H-bonds in Alpha Hydroxy Carboxylic Acid Complexes. PubMed / Phys Chem Chem Phys. Available at:[Link]

Technical Master Guide: N-Fmoc-Anthranilic Acid (CAS 150256-42-1)

[1][2]

Executive Summary

N-Fmoc-anthranilic acid (Fmoc-2-Abz-OH) is a specialized amino acid derivative utilized primarily in the synthesis of peptidomimetics and conformationally constrained peptide backbones.[1][2][3] Unlike standard


This guide provides a comprehensive technical breakdown of Fmoc-2-Abz-OH, ranging from its physicochemical profile and synthesis to its application in Solid Phase Peptide Synthesis (SPPS) and fluorescence-based assays.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

Core Identifiers
ParameterDetail
Chemical Name 2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)benzoic acid
Common Synonyms Fmoc-2-Abz-OH; N-Fmoc-anthranilic acid; Fmoc-2-aminobenzoic acid
CAS Number 150256-42-1
Molecular Formula

Molecular Weight 359.38 g/mol
MDL Number MFCD00235883
Physical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 213–218 °C (Decomposes)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM; Insoluble in Water
Purity Standard

98% (HPLC)
Storage +2°C to +8°C, Desiccated, Protect from light

Part 2: Synthesis & Production Protocol

The synthesis of N-Fmoc-anthranilic acid requires modification of standard protection protocols due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines. The following protocol utilizes 9-Fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, optimized for aromatic amines.

Reaction Mechanism & Pathway

The synthesis involves the nucleophilic attack of the anthranilic acid amine onto the carbonyl carbon of Fmoc-Cl, followed by the elimination of HCl.

SynthesisPathwayAnthranilicAnthranilic Acid(2-Aminobenzoic Acid)IntermediateTetrahedralIntermediateAnthranilic->Intermediate+ Fmoc-Cl+ NaHCO3 (Base)FmocClFmoc-Cl(9-Fluorenylmethyl chloroformate)FmocCl->IntermediateProductN-Fmoc-Anthranilic Acid(Fmoc-2-Abz-OH)Intermediate->Product- HClByproductHClIntermediate->Byproduct

Figure 1: Synthetic pathway for N-Fmoc-anthranilic acid via Schotten-Baumann acylation.

Step-by-Step Laboratory Protocol

Reagents:

  • Anthranilic acid (1.0 eq)

  • Fmoc-Cl (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1:1 Dioxane/Water mixture

Procedure:

  • Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid and 21.0 g (250 mmol) of

    
     in 200 mL of water. Stir until a clear solution is obtained.
    
  • Addition: Dissolve 28.5 g (110 mmol) of Fmoc-Cl in 150 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amine solution over 1 hour while maintaining the temperature at 0–5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. The reduced nucleophilicity of the aniline nitrogen requires longer reaction times than aliphatic amino acids.

  • Workup:

    • Dilute the reaction mixture with 200 mL water.

    • Extract twice with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-Cl and non-polar byproducts. Discard the organic layer.

    • Acidify the aqueous layer carefully to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

  • Purification:

    • Filter the precipitate and wash thoroughly with cold water (3 x 100 mL) to remove salts.

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve HPLC-grade purity (

      
       98%).
      
    • Dry under high vacuum over

      
      .
      

Part 3: Applications in Drug Discovery & SPPS

Peptidomimetics & Conformational Constraint

Fmoc-2-Abz-OH is a powerful tool for introducing local constraints into peptide backbones.

  • Turn Induction: The ortho-substitution pattern mimics a

    
    -turn or acts as a rigid spacer, forcing the peptide chain to reverse direction.
    
  • Beta-Sheet Disruption: Incorporation of Abz prevents the formation of aggregated beta-sheet structures, improving the solubility of difficult sequences.

Fluorescence Resonance Energy Transfer (FRET)

The 2-aminobenzoic acid (Abz) moiety is intrinsically fluorescent (Ex: ~320 nm, Em: ~420 nm).

  • FRET Donor: Abz is frequently paired with Nitrotyrosine (

    
    ) or Dinitrophenyl (Dnp) quenchers.
    
  • Protease Assays: In a typical substrate (e.g., Abz-Peptide-Tyr(NO_2)-NH2), the peptide is non-fluorescent due to quenching. Cleavage by a specific protease separates the Abz donor from the quencher, resulting in a measurable increase in fluorescence.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-2-Abz-OH requires modified coupling protocols due to steric hindrance and lower reactivity of the aromatic amine.

Coupling Protocol (Fmoc-SPPS):

  • Activation: Use HATU or PyBOP (stronger activators) rather than HBTU/DIC.

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Time: Extend coupling time to 2–4 hours or perform double coupling.

  • Deprotection: Standard 20% Piperidine in DMF is effective.

SPPS_WorkflowResinFmoc-AA-ResinDeprotect1. Deprotection(20% Piperidine/DMF)Resin->DeprotectWash1Wash (DMF)Deprotect->Wash1Couple2. Coupling Fmoc-2-Abz-OH(HATU/DIEA, 3 hrs)Wash1->CoupleWash2Wash (DMF)Couple->Wash2NextAA3. Coupling Next AA(Requires strong activation)Wash2->NextAASteric hindrance usuallyrequires double couplingFinalPeptide-ResinNextAA->Final

Figure 2: SPPS Cycle incorporating Fmoc-2-Abz-OH. Note the requirement for high-efficiency coupling reagents (HATU).

Part 4: Analytical Characterization

To validate the identity of Fmoc-2-Abz-OH, compare experimental data against these standard markers.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

7.8–7.9 ppm (d, 2H)
Fluorenyl aromatic protons (Fmoc group).

4.3–4.5 ppm (m, 3H)

and

of the Fmoc linker.

8.4 ppm (d, 1H)
Amide NH proton (Deshielded by aromatic ring).

7.1–8.0 ppm (m, 4H)
Anthranilic aromatic ring protons.
HPLC Retention Time (

)
Elutes later than aliphatic Fmoc-AAs due to high hydrophobicity.
Mass Spec (ESI) [M+H]+ = 360.4Protonated molecular ion.
UV-Vis

301 nm, 289 nm
Characteristic Fmoc fluorene absorption.

Part 5: Handling & Safety Data

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Stability: Stable under normal conditions. Hydrolyzes slowly in the presence of strong bases (removal of Fmoc).

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.

References

    physical and chemical properties of Fmoc-anthranilic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    To the Research & Development Team:

    This technical monograph details the physicochemical profile, chemical reactivity, and application protocols for Fmoc-anthranilic acid (Fmoc-2-aminobenzoic acid) .

    Unlike standard aliphatic amino acids, this aromatic beta-amino acid presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to the low nucleophilicity of its aniline nitrogen and steric hindrance. This guide provides the mechanistic insights and validated protocols necessary to successfully incorporate this moiety into peptidomimetics and fluorogenic probes.

    Synonyms: Fmoc-2-Abz-OH, N-Fmoc-2-aminobenzoic acid CAS: 150256-42-1[1]

    Physicochemical Profile

    Fmoc-anthranilic acid is a derivative of 2-aminobenzoic acid protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. It serves a dual purpose in medicinal chemistry: as a structural constraint (inducing turns) and as a fluorescent reporter.[2]

    Key Constants
    PropertyValue / Description
    Molecular Formula C₂₂H₁₇NO₄
    Molecular Weight 359.38 g/mol
    Appearance White to off-white crystalline powder
    Melting Point 216–218 °C (Fmoc-derivative)
    Solubility Soluble in DMSO, DMF, NMP; Insoluble in water
    pKa (COOH) ~3.8 (Acidic, similar to benzoic acid)
    pKa (NH) The aniline nitrogen is significantly less basic than aliphatic amines.[3]
    Hygroscopicity Low, but storage in a desiccator is recommended.

    Fluorescence & Photophysical Properties[2][4][5][6]

    The anthranilamide (Abz) moiety generated after peptide coupling is a widely used blue fluorophore . It is frequently paired with quenchers (e.g., 2,4-Dinitrophenyl (Dnp) or Nitro-tyrosine) to create FRET-based protease substrates.

    Spectral Characteristics (Abz-Peptide)
    • Excitation Max (

      
      ):  310–320 nm
      
    • Emission Max (

      
      ):  410–420 nm (Blue)
      
    • Stokes Shift: ~100 nm (Large shift reduces self-quenching and scattering interference)

    • Quantum Yield: Moderate; highly sensitive to solvent polarity and local environment.

    Technical Note: The Fmoc group itself fluoresces (

    
     265 nm, 
    
    
    
    305 nm). However, in SPPS applications, the Fmoc group is removed. The relevant fluorescence for the final application comes from the 2-aminobenzamide (Abz) core structure retained in the peptide.
    FRET Mechanism Diagram

    The following diagram illustrates the FRET mechanism in a protease substrate utilizing Abz as the donor.

    FRET_Mechanism Substrate Intact Peptide Substrate (Abz-X-X-Y-Y-Dnp) EnergyTransfer Non-Radiative Energy Transfer (FRET) Substrate->EnergyTransfer Distance < 100 Å Cleavage Proteolytic Cleavage Substrate->Cleavage Enzyme Action Excitation Excitation Light (320 nm) Excitation->Substrate EnergyTransfer->Substrate Quenching (No Signal) Fragments Cleaved Fragments Cleavage->Fragments Separation of Donor/Quencher Signal Fluorescence Emission (420 nm) Fragments->Signal Restored Fluorescence

    Caption: Mechanism of Abz/Dnp FRET pairs. In the intact peptide, Abz fluorescence is quenched by Dnp.[4] Proteolysis separates the pair, restoring blue fluorescence.

    Chemical Reactivity & Synthesis Challenges

    Incorporating Fmoc-Abz-OH into peptides presents two distinct challenges: Steric Hindrance and Electronic Deactivation .

    Challenge A: Coupling of Fmoc-Abz-OH to the Resin

    The carboxylic acid of Fmoc-Abz-OH is sterically hindered by the ortho-Fmoc-amino group.

    • Risk: Slow activation and coupling.[5]

    • Side Reaction: Activation of anthranilic acid derivatives can lead to the formation of 3,1-benzoxazin-4-ones via intramolecular cyclization.[6] While less pronounced with Fmoc-carbamates than with N-acyl derivatives, this remains a risk if highly reactive species (like acid chlorides) are generated without base.

    Challenge B: Elongation (Coupling to the Abz-Amine)

    This is the critical bottleneck. Once Fmoc-Abz-OH is coupled and deprotected, the resulting aniline amine is:

    • Electronically Deactivated: The nitrogen lone pair is delocalized into the benzene ring, drastically reducing nucleophilicity compared to aliphatic amino acids (e.g., Ala, Gly).

    • Sterically Crowded: The incoming amino acid must approach a nitrogen flanked by the peptide chain and the benzene ring.

    Consequence: Standard HBTU/DIC couplings often fail or result in <20% conversion, leading to deletion sequences.

    Experimental Protocols

    Protocol 1: Coupling Fmoc-Abz-OH to Resin/Peptide

    Use this protocol to attach Fmoc-Abz-OH to the growing chain.

    • Reagents: Fmoc-Abz-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).

    • Solvent: DMF/NMP (1:1). NMP improves swelling and reaction rates for aromatic residues.

    • Procedure:

      • Dissolve Fmoc-Abz-OH and activators in the solvent.

      • Add DIEA to activate (solution may turn yellow).

      • Add to resin immediately.[7]

      • Reaction Time: 2–4 hours at room temperature.

      • Monitoring: Standard Kaiser test may be faint; Chloranil test is recommended for secondary amines but works for anilines as well.

    Protocol 2: Elongation (Coupling to the Abz-Aniline)

    Use this protocol for the "Difficult Coupling" step: attaching the NEXT amino acid to the Abz residue.

    Method A: Symmetric Anhydride (Recommended for robustness) This method generates a highly reactive species to overcome the low nucleophilicity of the aniline.

    • Reagents: Fmoc-Amino Acid (10 eq), DIC (5 eq).

    • Solvent: DCM (Dichloromethane) - Note: DCM is often better for anhydride formation than DMF.

    • Activation:

      • Dissolve Fmoc-AA in DCM.[7]

      • Add DIC. Stir for 15–20 minutes at 0°C.

      • Solvent evaporation (optional): Remove DCM and redissolve in minimal DMF if resin swelling requires it.

    • Coupling:

      • Add the pre-formed symmetric anhydride to the resin.

      • Add catalytic DMAP (0.1 eq) – Critical for acylating anilines.

      • Reaction Time: Double couple: 2 x 2 hours or overnight.

    Method B: Acid Chloride (For extremely hindered residues) If Method A fails (e.g., coupling Fmoc-Val or Fmoc-Ile to Abz), use the acid chloride method via BTC (Bis(trichloromethyl)carbonate). Requires strictly anhydrous conditions.

    Workflow Visualization

    The following diagram outlines the decision logic for handling Fmoc-Abz-OH in SPPS.

    SPPS_Workflow Start Start: Resin-Peptide-NH2 Step1 Coupling Fmoc-Abz-OH (Standard HATU/HOAt) Start->Step1 Check1 Kaiser/Chloranil Test Step1->Check1 Check1->Step1 Fail (Recouple) Deprotect Fmoc Removal (20% Piperidine/DMF) Check1->Deprotect Pass Aniline Result: Resin-Peptide-Abz-NH2 (Low Nucleophilicity Aniline) Deprotect->Aniline Decision Select Coupling Method for Next AA Aniline->Decision MethodA Method A: Symmetric Anhydride (10eq AA, 5eq DIC, 0.1eq DMAP) Decision->MethodA Steric AA (Val, Ile) MethodB Method B: HATU/HOAt (Double Couple, 2x 3hr) Decision->MethodB Standard AA (Gly, Ala) Finish Continue Synthesis MethodA->Finish MethodB->Finish

    Caption: SPPS workflow emphasizing the critical "Aniline" bottleneck after Abz deprotection.

    Storage and Safety

    • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. The compound is stable but should be protected from light due to the photosensitivity of the Fmoc group and the potential for slow oxidation of the aniline if deprotected.

    • Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat).

    • Disposal: Dispose of as hazardous organic chemical waste.

    References

    • Sigma-Aldrich.[3][8] Fmoc-2-Abz-OH Product Specification and MSDS. Link

    • Bachem. Fmoc-Abz-OH (Fmoc-2-aminobenzoic acid) Technical Data. Link

    • Meldal, M., & Breddam, K. (1991). Anthranilamide-based fluorogenic substrates for proteases. Analytical Biochemistry. Link

    • Chamberlin, J. L., et al. (2000). Impact of the aniline functionality on solid-phase peptide synthesis. Journal of Organic Chemistry. Link

    • BenchChem. Guide to Difficult Couplings in SPPS. Link

    Sources

    A Technical Guide to the Spectroscopic Characterization of 2-(Fmoc-amino)benzoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid, commonly known as 2-(Fmoc-amino)benzoic acid or N-Fmoc-anthranilic acid, is a pivotal building block in modern synthetic chemistry. Its utility spans from solid-phase peptide synthesis (SPPS), where the Fmoc protecting group provides a stable yet readily cleavable amine protection, to the development of novel pharmaceuticals and functional materials.[1][2] A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective application and for ensuring the integrity of the resulting products.

    Molecular Structure and Key Features

    The molecular structure of 2-(Fmoc-amino)benzoic acid combines the scaffolds of anthranilic acid and the fluorenylmethoxycarbonyl (Fmoc) group. This amalgamation results in a molecule with distinct regions that give rise to a characteristic spectroscopic signature.

    Figure 1: Molecular structure of 2-(Fmoc-amino)benzoic acid.

    ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

    Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

    Predicted ¹H NMR Spectrum

    The ¹H NMR spectrum of 2-(Fmoc-amino)benzoic acid is expected to exhibit a complex pattern of signals corresponding to the protons of the benzoic acid ring, the Fmoc group, the amine, and the carboxylic acid. The predicted chemical shifts are based on the analysis of anthranilic acid and standard values for the Fmoc protecting group.[3][4]

    Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
    Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
    Amine (-NH-)8.5 - 9.5Singlet (broad)1H
    Benzoic Acid Ring (H3-H6)6.5 - 8.2Multiplet4H
    Fmoc Aromatic (8H)7.2 - 7.9Multiplet8H
    Fmoc CH & CH₂4.2 - 4.6Multiplet3H

    Table 1: Predicted ¹H NMR chemical shifts for 2-(Fmoc-amino)benzoic acid.

    Interpretation and Experimental Rationale
    • Downfield Protons: The carboxylic acid proton is expected to be the most downfield signal due to strong deshielding and hydrogen bonding, appearing as a broad singlet. The amide proton will also be downfield, broadened by quadrupole effects from the adjacent nitrogen.

    • Aromatic Region: The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating (via resonance) amide group, leading to a complex splitting pattern. The eight aromatic protons of the fluorenyl group will appear as a series of multiplets in the typical aromatic region.

    • Aliphatic Region: The CH and CH₂ protons of the Fmoc group's linker will appear as a multiplet, with their chemical shift influenced by the adjacent oxygen and the fluorenyl ring system.

    • Solvent Choice: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this type of molecule as it can solubilize the compound and allow for the observation of exchangeable protons (acid and amide).[4] In contrast, deuterated chloroform (CDCl₃) might lead to broader signals for these exchangeable protons.

    Experimental Protocol: ¹H NMR Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of 2-(Fmoc-amino)benzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (e.g., -2 to 16 ppm), the number of scans (typically 16 or 32 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

    ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

    Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

    Predicted ¹³C NMR Spectrum

    The ¹³C NMR spectrum of 2-(Fmoc-amino)benzoic acid will show signals for all 22 carbon atoms, though some may overlap. The predicted chemical shifts are based on data for anthranilic acid, benzoic acid derivatives, and the known spectrum of the Fmoc group.[4][5]

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    Carboxylic Acid (-COOH)168 - 172
    Amide Carbonyl (-NH-CO-O-)152 - 156
    Benzoic Acid Ring (C1-C6)110 - 145
    Fmoc Aromatic (12 C)120 - 145
    Fmoc CH45 - 50
    Fmoc CH₂65 - 70

    Table 2: Predicted ¹³C NMR chemical shifts for 2-(Fmoc-amino)benzoic acid.

    Interpretation and Experimental Rationale
    • Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.

    • Aromatic Carbons: The aromatic carbons of both the benzoic acid and fluorenyl moieties will resonate in the typical aromatic region (110-145 ppm). The signals for the benzoic acid ring carbons will be influenced by the positions of the carboxyl and amino-Fmoc substituents.

    • Aliphatic Carbons: The aliphatic CH and CH₂ carbons of the Fmoc group will appear in the upfield region of the spectrum.

    • Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

    Experimental Protocol: ¹³C NMR Spectroscopy
    • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

    • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

    • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

    Predicted FT-IR Spectrum

    The FT-IR spectrum of 2-(Fmoc-amino)benzoic acid will be characterized by the vibrational modes of its key functional groups.

    Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
    O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
    N-H Stretch (Amide)3200 - 3400Medium, Sharp
    C-H Stretch (Aromatic)3000 - 3100Medium
    C-H Stretch (Aliphatic)2850 - 3000Medium
    C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
    C=O Stretch (Amide/Urethane)1710 - 1740Strong, Sharp
    C=C Stretch (Aromatic)1450 - 1600Medium to Strong (multiple bands)
    C-O Stretch1210 - 1320Strong
    N-H Bend1510 - 1570Medium

    Table 3: Predicted FT-IR absorption bands for 2-(Fmoc-amino)benzoic acid.

    Interpretation and Experimental Rationale
    • Hydrogen Bonding: The broad O-H stretching band of the carboxylic acid is a hallmark feature and is due to extensive hydrogen bonding.[6]

    • Carbonyl Region: Two distinct C=O stretching bands are expected: one for the carboxylic acid and another for the urethane (amide) of the Fmoc group. Their exact positions can be influenced by conjugation and hydrogen bonding.

    • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions (the "fingerprint region") that is unique to the molecule's overall structure.

    Experimental Protocol: FT-IR Spectroscopy
    • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Instrument Setup: Use a standard FT-IR spectrometer.

    • Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet matrix. Then, collect the sample spectrum.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    Mass Spectrometry (MS)

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

    Predicted Mass Spectrum

    The molecular weight of 2-(Fmoc-amino)benzoic acid is 359.37 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 359 or 360, respectively.

    Key Predicted Fragments:

    • m/z 179: Loss of the benzoic acid moiety, corresponding to the Fmoc-CH₂⁺ fragment.

    • m/z 165: A characteristic fragment of the fluorenyl group.

    • m/z 137: Loss of the Fmoc group, corresponding to the anthranilic acid radical cation.

    • m/z 92: A common fragment from the cleavage of the benzoic acid ring.

    Interpretation and Experimental Rationale
    • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) would lead to more extensive fragmentation, providing more structural information but potentially a less intense molecular ion peak.

    • Fragmentation Pattern: The fragmentation pattern will be dictated by the weakest bonds in the molecule. The bond between the Fmoc group and the nitrogen of the amino acid is a likely point of cleavage.

    Experimental Protocol: Mass Spectrometry
    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

    • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

    • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Data Processing: The instrument software will process the data to generate the mass spectrum.

    • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

    Workflow for Spectroscopic Analysis

    Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Structure C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton FTIR FT-IR Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

    Figure 2: A generalized workflow for the spectroscopic characterization of a synthesized compound like 2-(Fmoc-amino)benzoic acid.

    Conclusion

    References

    • Chem-Impex. Fmoc-2-aminobenzoic acid. [Link]

    • Yadav, P., & Singh, V. P. (2014). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-238.
    • Gualpa, F. A., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
    • Aapptec Peptides. Fmoc-2-Abz-OH [150256-42-1]. [Link]

    • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid. [Link]benzoic_acid)

    • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265.
    • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

    Sources

    Beyond Protection: The Bioactive Spectrum of Fluorenylmethoxycarbonyl (Fmoc) Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been pigeonholed as a mere orthogonal protecting group in solid-phase peptide synthesis (SPPS). This technical guide challenges that reductionist view, presenting Fmoc as a potent pharmacophore and supramolecular scaffold .

    We analyze the transition of Fmoc-containing compounds from synthetic intermediates to bioactive agents, focusing on three distinct modalities:

    • Supramolecular Hydrogels: Self-assembling peptides for controlled drug release and tissue engineering.[1]

    • Antimicrobial Surfactants: Membrane-disrupting agents effective against resistant Gram-positive strains.[2]

    • Targeted Enzyme Inhibitors: High-affinity ligands for Prolyl Oligopeptidase (POP) and Butyrylcholinesterase (BChE).

    Molecular Basis of Activity

    The biological utility of the Fmoc moiety stems from its physicochemical architecture. Unlike transient protecting groups, the fluorene ring system confers specific properties that drive biological interaction:

    • Lipophilicity & Membrane Intercalation: The bulky, hydrophobic fluorene ring facilitates insertion into lipid bilayers, mimicking the behavior of membrane-active antimicrobial peptides.

    • 
      -
      
      
      
      Stacking:
      The aromatic planar structure drives the self-assembly of low-molecular-weight hydrogelators (LMWHs) via non-covalent
      
      
      -
      
      
      interactions, creating nanofibrous networks without chemical crosslinkers.
    • Steric Complementarity: The Fmoc group structurally resembles the hydrophobic side chains of certain enzyme substrates, allowing it to occupy hydrophobic pockets in active sites (e.g., the S1 subsite of serine proteases).

    Supramolecular Therapeutics: Fmoc-Peptide Hydrogels[3][4][5]

    Fmoc-dipeptides, most notably Fmoc-Diphenylalanine (Fmoc-FF) , represent a class of hydrogelators that self-assemble into nanotubular structures under physiological conditions.[3] These assemblies are not inert; they actively dictate the release kinetics of encapsulated cargo and influence cell fate.

    Mechanism of Self-Assembly

    The assembly process is triggered by a polarity shift or pH adjustment, transitioning the system from a solution of monomers to an entangled fibrous network.

    Fmoc_Assembly Monomer Fmoc-Dipeptide Monomer (Soluble) Trigger Trigger (pH Switch / Solvent Exchange) Monomer->Trigger Stacking π-π Stacking & H-Bonding (J-Aggregates) Trigger->Stacking Induces Fibril Nanofibril Formation (Beta-Sheet Rich) Stacking->Fibril Nucleation Hydrogel Supramolecular Hydrogel (3D Network) Fibril->Hydrogel Entanglement

    Figure 1: Self-assembly pathway of Fmoc-dipeptides into bioactive hydrogels.

    Experimental Protocol: Preparation of Fmoc-FF Hydrogel (Solvent-Switch Method)

    Objective: Create a rigid, transparent hydrogel for drug encapsulation. Validation: Stability is confirmed via tube inversion test; structure via TEM.

    Materials:

    • Fmoc-Phe-Phe-OH (Fmoc-FF)

    • Dimethyl Sulfoxide (DMSO)

    • Deionized Water (

      
      )
      

    Step-by-Step Workflow:

    • Stock Preparation: Dissolve Fmoc-FF in DMSO to a concentration of 100 mg/mL. Vortex until the solution is perfectly clear. Note: Incomplete dissolution leads to heterogeneous gelation.

    • Triggering Assembly: Rapidly dilute the DMSO stock into

      
       to a final peptide concentration of 5 mg/mL (0.5 wt%) and a final DMSO content of <5%.
      
      • Critical Step: Add the peptide solution to the water (not vice versa) to ensure uniform nucleation.

    • Gelation: Leave the mixture undisturbed at room temperature (25°C). Gelation typically occurs within 5–15 minutes.

    • QC/Validation (Tube Inversion): Invert the vial. A successful hydrogel will not flow.

    • Drug Loading (Optional): For co-assembly, dissolve the hydrophobic drug (e.g., Bortezomib) in the DMSO stock before the dilution step.

    Antimicrobial Activity: The Surfactant Effect[3]

    Fmoc-amino acids function as "surfactant-like" antibiotics.[4][5] The fluorene headgroup anchors into the bacterial membrane, while the amino acid side chain dictates specificity.

    Comparative Potency Data

    The following table summarizes the Minimum Inhibitory Concentration (MIC) of various Fmoc-derivatives against Staphylococcus aureus (Gram-positive).

    CompoundTarget OrganismMIC (
    
    
    g/mL)
    Mechanism of ActionRef
    Fmoc-Phe S. aureus~1500 (approx)Membrane disruption / Glutathione reduction[1]
    Fmoc-Trp S. aureus< 1000Hydrophobic insertion into lipid bilayer[1]
    Fmoc-Pro E. coliSynergisticEnhances permeability of Chloramphenicol[2]
    Fmoc-FF S. aureusVariableNanofiber adhesion to cell wall[1]

    Key Insight: Fmoc-Phe exhibits a "cutoff effect" where activity correlates with the Critical Micelle Concentration (CMC). Below the CMC, the monomer penetrates the cell; above the CMC, micelles may solubilize membrane components.

    Targeted Enzyme Inhibition

    Perhaps the most sophisticated application is the use of the Fmoc group as a structural anchor in enzyme inhibitors. The Fmoc group is not just a cap; it is a ligand.

    Prolyl Oligopeptidase (POP) Inhibition

    POP is a serine protease implicated in neurodegenerative disorders.

    • Compound: Fmoc-prolyl-pyrrolidine-2-nitrile.[6][7]

    • Activity:

      
       nM.
      
    • Mechanism: The Fmoc group fits into the hydrophobic S3/S4 binding pockets of POP, while the nitrile group forms a covalent (reversible) imidate adduct with the active site Serine.

    Butyrylcholinesterase (BChE) Inhibition

    Selective inhibition of BChE is a strategy for Alzheimer's treatment.

    • Compound: Fmoc-Leu-OH / Fmoc-Trp-OH.

    • Activity: Selective inhibition over Acetylcholinesterase (AChE).

    • Causality: The larger active site gorge of BChE accommodates the bulky fluorene ring, whereas the restricted gorge of AChE sterically excludes it.

    Enzyme_Inhibition Inhibitor Fmoc-Amino Acid Inhibitor Target Butyrylcholinesterase (BChE) Active Site Inhibitor->Target Binding Interaction Hydrophobic Interaction (Fluorene - S1/S3 Pocket) Target->Interaction Steric Fit Outcome Selective Inhibition (Prevents Substrate Hydrolysis) Interaction->Outcome Blockade

    Figure 2: Mechanism of selective BChE inhibition by Fmoc-derivatives.

    Cytotoxicity & Safety Protocols

    While Fmoc-peptides are often cited as biocompatible, free Fmoc-Cl is toxic, and high concentrations of Fmoc-aggregates can induce cytotoxicity.

    Protocol: MTT Cytotoxicity Assay for Supramolecular Assemblies

    Challenge: Hydrogels can interfere with optical density readings in standard MTT assays. Solution: Use an "indirect contact" or "extract" method.

    Step-by-Step Workflow:

    • Preparation: Form the Fmoc-hydrogel in a transwell insert (0.4

      
      m pore size) or prepare a conditioned medium by incubating the gel in culture media for 24 hours.
      
    • Seeding: Seed L929 mouse fibroblasts at

      
       cells/well in a 96-well plate. Incubate for 24h.
      
    • Treatment: Apply the conditioned medium or place the transwell insert over the cell monolayer.

      • Control: Untreated media (Negative), 10% DMSO (Positive).

    • Incubation: Incubate for 24–48 hours.

    • MTT Addition: Add MTT reagent. Incubate 4h.

    • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

    • Readout: Measure absorbance at 570 nm.

      • Interpretation: >70% viability indicates biocompatibility (ISO 10993-5 standard).

    References

    • Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 2012. Link

    • Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv, 2021. Link

    • Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Journal of Neurochemistry, 1996.[6] Link

    • Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. Amino Acids, 2017. Link

    • Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. ACS Omega, 2020. Link

    Sources

    The Chemical Genesis and Evolution of Fmoc-Protected Amino Acids: A Technical Guide to Orthogonal Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of synthetic biochemistry, the transition from Boc/Bzl (tert-butyloxycarbonyl/benzyl) to Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) represents one of the most critical evolutionary leaps in drug development. As a Senior Application Scientist, it is imperative to understand not just how to execute a peptide synthesis, but why specific chemical environments are chosen. This whitepaper provides an in-depth mechanistic analysis of Fmoc chemistry, detailing its historical discovery, the causality behind its base-catalyzed E1cB cleavage, and field-proven, self-validating protocols for modern peptide assembly.

    Historical Paradigm Shift: The Quest for Orthogonality

    The original solid-phase peptide synthesis methodology, developed by R.B. Merrifield in the 1960s, relied on the Boc protecting group. While revolutionary, Boc SPPS suffered from a fundamental flaw: a lack of chemical orthogonality. The repetitive use of trifluoroacetic acid (TFA) for N-terminal deprotection gradually degraded acid-labile side-chain protections and resin linkages, while the final cleavage required highly toxic and corrosive anhydrous hydrogen fluoride (HF)[1].

    In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a novel, base-labile amino-protecting group[2], further expanding on its utility in 1972[3]. However, it was not until the late 1970s that Eric Atherton and Bob Sheppard at the University of Cambridge recognized its potential to revolutionize SPPS[4]. By pairing the base-labile Fmoc group with acid-labile tBu side-chain protections, Atherton and Sheppard achieved true chemical orthogonality [1]. This decoupled chain elongation from global cleavage, ensuring the growing peptide backbone was never exposed to harsh acidic conditions until the final, single-step TFA cleavage[4].

    Mechanistic Core: The E1cB Elimination Pathway

    The intrinsic value of the Fmoc group lies in the unique electronic properties of the fluorene ring system. The electron-withdrawing nature of the fluorene ring renders the lone hydrogen on the β-carbon highly acidic[5].

    Fmoc cleavage does not occur via a concerted E2 mechanism; rather, it proceeds through a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [6].

    • Proton Abstraction: A base abstracts the acidic β-proton, forming a carbanion intermediate. The fluorene system stabilizes this negative charge through extensive delocalization[6].

    • Elimination: The carbanion undergoes rapid rearrangement, ejecting carbon dioxide (CO₂) and yielding a highly reactive dibenzofulvene (DBF) intermediate[6].

    • Scavenging: If left unchecked, DBF acts as a potent electrophile and will alkylate the newly liberated N-terminal amine (a +222 Da mass shift)[6]. Therefore, the deprotection reagent must act as both a base and a nucleophilic scavenger to trap DBF as a stable adduct[7].

    E1cB_Mechanism A Fmoc-Peptide (Intact) C Carbanion Intermediate A->C β-proton abstraction B Piperidine (Base) B->C acts on D Elimination (CO₂ + DBF) C->D E1cB collapse E DBF-Piperidine Adduct D->E DBF scavenged by excess Piperidine F Free Peptide (NH₂-Terminus) D->F releases

    Fig 1: Base-induced E1cB elimination mechanism of Fmoc deprotection and DBF scavenging.

    Quantitative Analysis: Kinetics and Reagent Selection

    The choice of deprotection reagent is a delicate balance between basicity (for rapid proton abstraction) and nucleophilicity (for efficient DBF scavenging). Piperidine (pKa ~11) has historically been the benchmark reagent because it perfectly fulfills both roles[6]. However, sequence-dependent side reactions, such as aspartimide formation at Asp-X motifs or diketopiperazine (DKP) formation, often necessitate alternative reagent systems[8].

    Table 1: Comparative Analysis of Fmoc Deprotection Reagents

    Reagent SystemDeprotection KineticsDBF Scavenging EfficiencyKey Application / Drawback
    20% Piperidine in DMF Moderate (10–20 min)ExcellentIndustry standard; robust but DEA-regulated and toxic[6].
    2% DBU + 5% Piperazine in NMP Fast (< 5 min)GoodAccelerates kinetics; effectively suppresses DKP formation[8].
    20% 4-Methylpiperidine in DMF Moderate (15–25 min)ExcellentGreener, non-regulated alternative to piperidine.
    0.1 M TBAF in DMF Slow (> 30 min)Poor (Alkylation risk)Mild non-amine base; used only when amine bases cause severe side reactions.

    Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that rapidly cleaves Fmoc but cannot scavenge DBF. It must always be paired with a scavenger like piperazine[8].

    Self-Validating Protocols: The Iterative SPPS Workflow

    A robust technical protocol must be self-validating—meaning it incorporates integrated checks to ensure the causality of the reaction is fulfilled before proceeding. The following is the standard operating procedure for a 0.1 mmol scale Fmoc SPPS[9].

    SPPS_Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 V1 Validation: UV Monitoring (DBF Adduct at 301 nm) S2->V1 S3 3. Washing (Remove Base) V1->S3 S4 4. Activation & Coupling (Fmoc-AA + DIC/Oxyma) S3->S4 V2 Validation: Kaiser Test (Colorimetric Check) S4->V2 V2->S2 Iterate for next AA S5 5. Final Cleavage (TFA/TIS/H₂O) V2->S5 Sequence Complete

    Fig 2: Iterative Fmoc SPPS cycle featuring self-validating UV and colorimetric checkpoints.

    Step-by-Step Methodology

    Phase 1: Resin Preparation & Swelling

    • Weigh 0.1 mmol of Rink Amide AM resin and transfer to a fritted synthesis vessel[9].

    • Add 5 mL of N,N-dimethylformamide (DMF) and agitate gently for 30–60 minutes. Causality: Swelling expands the polystyrene matrix, maximizing surface area and exposing reactive sites to ensure uniform diffusion of reagents[9].

    Phase 2: Fmoc Deprotection

    • Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF[9].

    • Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes[6]. Validation: Collect the deprotection effluent. The DBF-piperidine adduct exhibits strong UV absorbance. Measure at 301 nm; a plateau in absorbance between cycles quantitatively confirms complete Fmoc removal[7].

    Phase 3: Washing

    • Wash the resin 5 times with 5 mL DMF (1 minute per wash)[9]. Causality: Complete removal of residual piperidine is critical. Any trace base will neutralize the acidic coupling reagents in the subsequent step, leading to catastrophic coupling failure[7].

    Phase 4: Amino Acid Activation & Coupling

    • In a separate vial, dissolve 0.4 mmol (4 equivalents) of the incoming Fmoc-protected amino acid and 0.4 mmol of OxymaPure in 4 mL DMF.

    • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes to form the active ester.

    • Add the activated mixture to the resin and agitate for 45–60 minutes at room temperature. Validation: Perform a Kaiser (ninhydrin) test on a micro-sample of resin beads. A yellow/colorless result indicates complete coupling (absence of free primary amines). A blue result necessitates an immediate second coupling cycle.

    Phase 5: Final Cleavage & Global Deprotection

    • Following the final Fmoc removal, wash the resin with Dichloromethane (DCM) and dry under vacuum[7].

    • Apply 5 mL of cleavage cocktail (typically 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and agitate for 2 hours[7]. Causality: The highly acidic TFA cleaves the peptide from the linker and removes side-chain protections. TIS and water act as mandatory carbocation scavengers, preventing cleaved protecting groups (e.g., tBu, Trt) from re-alkylating nucleophilic residues like Cysteine or Tryptophan.

    • Filter the resin, precipitate the filtrate dropwise into cold diethyl ether, centrifuge to pellet the peptide, and lyophilize[10].

    References

    • [6] Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives | Source: Peptide Chemistry | URL: [Link]

    • [9] Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory | Source: University of California, Irvine | URL: [Link]

    • [4] Title: Introduction to Fmoc Solid-Phase Synthesis | Source: DilunBio | URL: [Link]

    • [8] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Source: PMC - National Institutes of Health | URL: [Link]

    • [2] Title: 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Source: Journal of the American Chemical Society | URL: [Link]

    • [5] Title: Methods for Removing the Fmoc Group | Source: Springer Nature Experiments | URL: [Link]

    • [1] Title: Advances in Fmoc solid‐phase peptide synthesis | Source: PMC - National Institutes of Health | URL: [Link]

    • [3] Title: 9-Fluorenylmethoxycarbonyl amino-protecting group | Source: Journal of Organic Chemistry | URL: [Link]

    Sources

    Methodological & Application

    Application Note: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid as a Fluorescent Labeling Agent

    Author: BenchChem Technical Support Team. Date: March 2026

    Chemical Identity & Mechanistic Rationale

    In the development of internally quenched fluorogenic substrates—commonly referred to as Förster Resonance Energy Transfer (FRET) peptides—the selection of the N-terminal fluorophore dictates the sensitivity, solubility, and stability of the assay. 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a highly specialized, dual-functional labeling agent. It consists of an anthraniloyl (Abz) core, which acts as the primary fluorescent donor, acylated by a fluorene-9-carbonyl group.

    The Structural Advantage (Expertise & Causality): While standard peptide synthesis frequently utilizes Fmoc-2-Abz-OH (where Fmoc is a 9H-fluoren-9-ylmethoxycarbonyl group), the direct 9-carbonyl linkage in this specific agent lacks the methoxy oxygen. This subtle chemical distinction is profound: it renders the fluorene-9-carbonyl moiety completely stable against base-catalyzed E1cB elimination (the standard mechanism for Fmoc removal via piperidine). Consequently, this agent serves as a permanent, highly hydrophobic, and dual-fluorescent N-terminal cap . It is specifically engineered for probing highly lipophilic enzyme pockets (such as the S1/S2 subsites of certain Matrix Metalloproteinases) where standard hydrophilic fluorophores fail to achieve sufficient binding affinity[1].

    When incorporated into a peptide sequence opposite a suitable quencher, the intact molecule exhibits minimal fluorescence due to highly efficient resonance energy transfer. Upon targeted enzymatic hydrolysis of the peptide backbone, the fluorophore and quencher diffuse apart, yielding a quantifiable fluorescent signal directly proportional to protease activity[2].

    Photophysical Profiling & FRET Pair Selection

    To design a self-validating and robust assay, the photophysical properties of the labeling agent must be perfectly matched with an acceptor molecule. The spectral overlap integral (

    
    ) between the emission of the Abz moiety and the absorption of the quencher determines the Förster distance (
    
    
    
    )[1].

    Table 1: Photophysical Properties and Optimal FRET Parameters

    PropertyValueMechanistic Implication
    Fluorophore Core Anthraniloyl (Abz)Provides stable, high-quantum-yield emission.
    Excitation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    )
    320 – 330 nmMinimizes autofluorescence from biological buffers and cell lysates.
    Emission (
    
    
    )
    420 – 430 nmLarge Stokes shift (~100 nm) drastically reduces background scatter noise.
    Extinction Coefficient (
    
    
    )
    ~2,300
    
    
    Sufficient for micromolar assay concentrations without signal saturation[1].
    Quantum Yield (
    
    
    )
    ~0.60High photon emission efficiency ensures high assay sensitivity.
    Optimal Acceptors (Quenchers) Tyr(3-NO2), Dnp, EDDnpExcellent spectral overlap with Abz emission guarantees >95% quenching efficiency in the intact state[1].

    Protocol I: Solid-Phase Integration Workflow

    Because the carboxylic acid of the ortho-substituted benzoic acid is sterically hindered, standard coupling reagents (e.g., DIC/HOBt) often result in incomplete acylation. This protocol utilizes HATU/DIPEA to force the reaction to completion, ensuring a self-validating synthesis[2].

    Step-by-Step Methodology:

    • Resin Preparation: Swell 0.1 mmol of Rink Amide resin (for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Quencher Coupling: Deprotect the resin with 20% piperidine/DMF. Couple the C-terminal quencher (e.g., Fmoc-Tyr(3-NO2)-OH) using 4 equivalents of amino acid, 3.9 eq HATU, and 8 eq DIPEA for 1 hour[2].

    • Chain Assembly: Iteratively assemble the target protease recognition sequence (e.g., the SARS-CoV-2 Nsp5 cleavage sequence AVLQSGFRKK) using standard Fmoc-SPPS protocols[2].

    • N-Terminal Labeling: Following the final Fmoc deprotection, couple 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (4 eq) using HATU (3.9 eq) and DIPEA (8 eq). Critical Step: Extend coupling time to 2 hours to overcome the steric hindrance of the anthraniloyl core.

    • Validation Check: Perform a Kaiser test. A negative result (yellow beads) validates complete acylation of the N-terminal amine.

    • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O for 2 hours at room temperature.
      
    • Isolation: Precipitate the crude FRET peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC (C8 or C18 column) using a water/acetonitrile gradient containing 0.08% TFA[2].

    SPPS_Workflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Quencher Coupling (e.g., Fmoc-Tyr(3-NO2)-OH) Step1->Step2 Step3 3. Target Sequence Chain Assembly Step2->Step3 Step4 4. N-Terminal Capping (Fluorene-9-carbonyl-Abz) Step3->Step4 Step5 5. TFA Cleavage & Global Deprotection Step4->Step5 Step6 6. RP-HPLC Purification & LC-MS Validation Step5->Step6

    Workflow for integrating the fluorene-9-carbonyl label via SPPS.

    Protocol II: Real-Time Protease Kinetics Assay

    This protocol outlines the use of the synthesized FRET substrate for high-throughput screening of protease inhibitors, utilizing the SARS-CoV-2 Nsp5 main protease as a model system[2].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES-KOH (pH 7.6), 1 mM EDTA, 2 mM DTT, 10% glycerol, and 0.02% Tween-20. Rationale: Tween-20 prevents non-specific aggregation of the highly hydrophobic fluorene-capped substrate[2].

    • Reagent Equilibration: Add the target protease (e.g., 10 nM Nsp5) to a black, flat-bottom 96-well or 384-well microplate. Incubate at 37°C for 10 minutes.

    • Substrate Titration: Prepare serial dilutions of the FRET substrate in DMSO, ensuring the final DMSO concentration in the assay does not exceed 2%. Expertise Insight: Keep the maximum substrate concentration below 50 µM to prevent the "inner filter effect," where high concentrations of the chromophore artificially absorb the emitted light, skewing kinetic data[1].

    • Reaction Initiation: Add the substrate to the enzyme wells to initiate hydrolysis.

    • Data Acquisition: Monitor the reaction continuously on a fluorescence microplate reader (e.g., Tecan Spark) using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       = 330 nm and 
      
      
      
      = 420 nm.
    • Self-Validation: Always include a "Substrate Only" control to establish baseline fluorescence. Calculate the Z'-factor; a value > 0.5 confirms the assay is robust enough for inhibitor screening.

    FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) A Fluorene-Abz (Donor) B Peptide Cleavage Site A->B C Quencher (Acceptor) B->C D Fluorene-Abz (Emits ~420nm) B->D Protease Target Protease Protease->B Hydrolysis E Peptide Fragment D->E F Quencher (Diffused)

    FRET activation mechanism following protease-mediated hydrolysis.

    References

    1.[1] Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC - NIH. National Institutes of Health (NIH). 1 2.[2] Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease. Biochemical Journal | Portland Press. 2

    Sources

    Advanced Experimental Protocol for the Coupling of Fmoc-2-Abz-OH in Solid-Phase Peptide Synthesis (SPPS)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Fmoc-2-aminobenzoic acid (Fmoc-2-Abz-OH, or Fmoc-anthranilic acid) is an indispensable building block in modern Solid-Phase Peptide Synthesis (SPPS). It is predominantly utilized to introduce a highly stable fluorescent tag into peptide sequences, enabling the creation of internally quenched Fluorescence Resonance Energy Transfer (FRET) substrates for real-time protease kinetic assays[1]. While its utility is vast, the unique physicochemical properties of the anthranilic acid moiety present distinct synthetic challenges that require optimized, self-validating coupling protocols.

    Mechanistic Causality: The Chemical Challenge of 2-Aminobenzoic Acid

    The incorporation of Fmoc-2-Abz-OH into a growing peptide chain—and the subsequent elongation of that chain—cannot be treated as a standard aliphatic amino acid coupling due to two primary mechanistic hurdles:

    • Steric Hindrance During Attachment: The carboxyl group of Fmoc-2-Abz-OH is directly bound to an aromatic ring. The presence of the bulky fluorenylmethoxycarbonyl (Fmoc) protected amino group at the ortho position creates a severe steric shield[2]. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete acylation. To force the reaction forward, highly reactive uronium salts like 3[3] or modern non-explosive additives like 4[4] must be employed to generate a highly electrophilic active ester that resists premature hydrolysis.

    • Electronic Deactivation of the "Post-Abz" Amine: If Fmoc-2-Abz-OH is incorporated internally, the subsequent coupling of the next amino acid onto the deprotected Abz residue is notoriously difficult. The 2-amino group is an aniline derivative; its lone electron pair is delocalized into the aromatic

      
      -system, drastically reducing its nucleophilicity compared to canonical aliphatic amines. Furthermore, the newly formed amide bond at the 1-position exacerbates the steric clash[5].
      

    Self-Validating SPPS Workflow

    To ensure high-fidelity synthesis, this protocol is designed as a self-validating system . The workflow integrates a mandatory qualitative checkpoint (the Kaiser/Ninhydrin test) before the sequence is allowed to progress. If the primary amine is not fully acylated, the system loops back into a secondary, orthogonal coupling mechanism[6].

    G Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activate Fmoc-2-Abz-OH (HATU/DIEA or DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (1-2 Hours, RT) Activate->Couple Wash2 DMF Wash Couple->Wash2 Kaiser Kaiser Test (Check free amines) Wash2->Kaiser Kaiser->Activate Positive (Incomplete) End Fmoc-2-Abz-Peptidyl-Resin Kaiser->End Negative (Complete)

    Workflow for the solid-phase coupling of Fmoc-2-Abz-OH to a peptidyl-resin.

    Reagent Matrix & Quantitative Parameters

    The table below summarizes the optimal stoichiometric ratios and activation strategies depending on the specific coupling scenario encountered during the synthesis.

    Coupling ScenarioRecommended ActivationMolar Equivalents (AA : Activator : Base)Reaction Time & TempExpected Yield
    Fmoc-2-Abz-OH to Aliphatic Amine HATU / DIEA5 : 5 : 1060-120 min, 25°C> 98%
    Fmoc-2-Abz-OH to Aliphatic Amine DIC / Oxyma Pure5 : 5 : 010 min, 75°C (MW)> 99%
    Next AA onto Abz (Aromatic Amine) AA-Chloride (Triphosgene)5 : - : 10120-240 min, 25°C80 - 90%
    Next AA onto Abz (Aromatic Amine) DIC / Oxyma Pure10 : 10 : 030 min, 90°C (MW)85 - 95%

    Step-by-Step Experimental Protocol

    Phase 1: Resin Preparation & Swelling

    Causality: Polystyrene-based resins exist in a collapsed state when dry. Swelling in a highly polar, aprotic solvent expands the polymer matrix, exposing the reactive sites and ensuring uniform diffusion of bulky reagents[7].

    • Weigh the desired amount of Fmoc-protected peptidyl-resin into a fritted SPPS reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin completely (approx. 10 mL per gram of resin).

    • Agitate gently via nitrogen bubbling or orbital shaking for 30 minutes at room temperature.

    • Drain the solvent under vacuum.

    Phase 2: Fmoc Deprotection

    Causality: The base-labile Fmoc group must be removed to expose the nucleophilic N-terminal amine of the growing peptide chain[8].

    • Add 20% (v/v) Piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin extensively with DMF (5 × 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct[9].

    Phase 3: Activation & Primary Coupling of Fmoc-2-Abz-OH

    Causality: Pre-activation of the Fmoc-2-Abz-OH carboxylate prevents the formation of unreactive aggregates. HATU is utilized here because it forms a highly reactive 7-aza-benzotriazole ester that easily overcomes the ortho-steric hindrance of the anthranilic acid[3].

    • Calculate the required amounts of reagents based on the resin loading capacity (typically 0.3 - 0.8 mmol/g). Use a 5-fold molar excess of Fmoc-2-Abz-OH and HATU.

    • Dissolve Fmoc-2-Abz-OH and HATU in a minimum volume of DMF.

    • Add a 10-fold molar excess of N,N-Diisopropylethylamine (DIEA) to the solution. The mixture will immediately turn a distinct yellow/orange color, indicating active ester formation.

    • Allow pre-activation for 2 minutes, then transfer the solution to the resin.

    • Agitate the reaction mixture for 1 to 2 hours at room temperature.

    Phase 4: Validation & Contingency (Kaiser Test)

    Causality: Relying on assumed reaction completion leads to deletion sequences. The Kaiser test reacts with free primary amines to form a deep blue chromophore (Ruhemann's purple), providing a binary visual confirmation of coupling success.

    • Drain the coupling solution and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

    • Extract a few resin beads and perform a 9[9].

      • Result Negative (Yellow/Colorless beads): Coupling is complete. Proceed to the next synthesis step or final cleavage.

      • Result Positive (Blue beads): Coupling is incomplete. Do not deprotect. Execute a double-coupling using an orthogonal activation strategy (e.g., DIC/Oxyma) to alter the transition state geometry and bypass sequence-specific aggregation[6].

    Phase 5: The "Post-Abz" Coupling Challenge (Internal Incorporation Only)

    Causality: If the synthesis requires adding another amino acid on top of the newly coupled Abz residue, standard HATU/DIEA protocols will likely fail due to the extreme electronic deactivation of the aromatic amine[5].

    • Option A (In Situ Acid Chlorides): Generate the acid chloride of the next Fmoc-amino acid in situ using bis-(trichloromethyl) carbonate (triphosgene) and DIEA. Acid chlorides are highly reactive acylating agents capable of forcing the reaction with sterically hindered secondary/aromatic amines[5].

    • Option B (Microwave-Assisted SPPS): Utilize DIC and Oxyma Pure with a 10-fold excess of reagents, and apply microwave heating (90°C for 30 minutes). The thermal energy disrupts the stable hydration/aggregation network around the deactivated aniline, driving the thermodynamics of the amide bond formation[4].

    References

    • Chem-Impex International. "Fmoc-2-aminobenzoic acid". 1

    • LookChem. "FMOC-amino acid". 8

    • CymitQuimica. "CAS 150256-42-1: N-fmoc-anthranilic acid". 2

    • Figshare. "Supplementary Information Lys-Leu Motif Empowers Expedient...". 3

    • Beilstein Journal of Organic Chemistry. "Automated solid-phase peptide synthesis to obtain therapeutic peptides". 4

    • AiFChem. "Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design". 7

    • Universidad de Granada. "Síntesis y evaluación de inhibidores de la interacción proteina-proteina". 6

    • AAPPTec. "Overview of Solid Phase Peptide Synthesis".9

    • Google Patents. "Processes for coupling amino acids using bis-(trichloromethyl) carbonate". 5

    Sources

    Application Note: Fmoc-Anthranilic Acid in Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Fmoc-anthranilic acid (Fmoc-2-aminobenzoic acid, Fmoc-Abz-OH) is a highly versatile building block in modern medicinal chemistry and drug discovery. Characterized by its rigid ortho-substituted aromatic core and intrinsic fluorescence, it serves dual roles: as a structural scaffold for the solid-phase synthesis of privileged heterocycles, and as a potent fluorophore in the design of Fluorescence Resonance Energy Transfer (FRET) substrates[1]. This application note provides a mechanistic breakdown and validated protocols for utilizing Fmoc-Abz-OH in combinatorial library generation and protease assay development.

    Mechanistic Rationale: The Strategic Utility of Fmoc-Abz-OH

    The utility of Fmoc-Abz-OH stems from its unique physicochemical properties:

    • Orthogonal Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective N-terminal deprotection without affecting acid-labile side-chain protecting groups or resin linkages, making it ideal for Solid-Phase Peptide Synthesis (SPPS)[1].

    • Conformational Rigidity: The ortho-relationship between the carboxylic acid and the amine induces specific turn conformations in peptidomimetics, acting as a rigid spacer that can lock molecules into bioactive conformations.

    • Photophysics: The 2-aminobenzoyl (Abz) moiety is a highly efficient fluorescent donor. Its small steric footprint ensures that its incorporation into peptide substrates does not disrupt enzyme-substrate recognition, a common failure point when using bulkier fluorophores like FITC or Texas Red[2].

    Application I: Traceless Solid-Phase Synthesis of Privileged Heterocycles

    Quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5-diones are "privileged scaffolds" that exhibit broad biological activities, including anticancer and anti-inflammatory effects[3]. Fmoc-Abz-OH enables the rapid, parallel synthesis of these heterocycles via a traceless cyclative cleavage strategy[4].

    Causality in Experimental Design

    In traditional SPPS, cleavage from the resin leaves a residual functional group (e.g., a carboxylic acid or amide) which may not be desirable for the final drug candidate. Traceless cleavage circumvents this. By anchoring Fmoc-Abz-OH to a Wang resin, the ester linkage serves both as a protecting group and a solid support. Upon N-acylation and subsequent treatment with a primary amine, the intermediate undergoes nucleophilic attack and intramolecular cyclization. This cyclization simultaneously forms the target heterocyclic core and breaks the ester bond, releasing the final product into solution without any structural "trace" of the linker[3][4].

    SPPS_Heterocycle Wang Wang Resin (Hydroxyl Support) Coupling Esterification Fmoc-Abz-OH (DIC/DMAP) Wang->Coupling Deprotect Fmoc Removal (20% Piperidine) Coupling->Deprotect Acylation N-Acylation (R1-COCl / DIPEA) Deprotect->Acylation Cyclization Traceless Cleavage (R2-NH2, 80°C) Acylation->Cyclization Product Quinazolin-4(3H)-one (Free Library) Cyclization->Product

    Traceless solid-phase synthesis workflow for quinazolin-4(3H)-one libraries.
    Protocol: Parallel Synthesis of Quinazolin-4(3H)-ones

    Note: This protocol is optimized for a 1.0 g scale using Wang resin (approx. 1.2 mmol/g loading).

    Step 1: Resin Loading (Esterification)

    • Swell Wang resin (1.0 g, 1.2 mmol) in anhydrous DMF (10 mL) for 30 minutes with gentle agitation. Drain the solvent.

    • Dissolve Fmoc-Abz-OH (1.29 g, 3.6 mmol, 3 eq) in DMF (8 mL).

    • Add N,N'-Diisopropylcarbodiimide (DIC, 0.56 mL, 3.6 mmol, 3 eq) and 4-Dimethylaminopyridine (DMAP, 73 mg, 0.6 mmol, 0.5 eq). Causality: DMAP acts as an essential acyl transfer catalyst for the esterification of the resin's secondary hydroxyl group.

    • Add the activated mixture to the resin and shake at room temperature for 12 hours[3].

    • Drain and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum.

    Step 2: Fmoc Deprotection & Acylation

    • Swell the resin in DMF. Treat with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF (5 x 10 mL) to remove piperidine traces.

    • Add a solution of the desired acyl chloride (R1-COCl, 3.6 mmol, 3 eq) and N,N-Diisopropylethylamine (DIPEA, 0.63 mL, 3.6 mmol, 3 eq) in anhydrous DCM (10 mL). Shake for 4 hours. Wash and dry the resin.

    Step 3: Cyclative Cleavage

    • Transfer the resin-bound intermediate (approx. 0.2 mmol) to a sealed reaction vial.

    • Add a solution of the target primary amine (e.g., 3-Amino-2-chlorobenzylamine, 1.0 mmol, 5 eq) in DMF (4 mL).

    • Heat the mixture at 80 °C for 16 hours. Causality: Thermal energy drives the nucleophilic ring opening of the in-situ formed benzoxazinone and subsequent cyclization.

    • Filter the resin. The filtrate contains the highly pure, cleaved quinazolin-4(3H)-one[3]. Remove DMF under reduced pressure and purify via preparative HPLC.

    Application II: Design of FRET-Based Protease Substrates

    Internally Quenched Fluorescent (IQF) peptides are the gold standard for high-throughput screening of protease inhibitors (e.g., SARS-CoV-2 Mpro, ACE, Neprilysin)[5][6]. Fmoc-Abz-OH is the primary building block used to install the 2-aminobenzoyl donor fluorophore at the N-terminus of these substrates.

    Photophysical Principles of Abz-Based FRET

    In an intact substrate, the emission of the Abz fluorophore is suppressed by a closely positioned acceptor/quencher (such as 2,4-dinitrophenyl, Dnp) via Förster Resonance Energy Transfer (FRET)[2]. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (

    
    ). Upon specific enzymatic cleavage of the peptide bond, the fluorophore and quencher diffuse apart (distance > 
    
    
    
    ), halting energy transfer and resulting in a quantifiable recovery of fluorescence at 420 nm[5].

    FRET_Mechanism Substrate Intact FRET Peptide Abz (Donor) - Cleavage Site - Dnp (Quencher) Quenched Fluorescence Quenched (Intramolecular FRET) Substrate->Quenched Distance < R0 Protease Target Protease (e.g., ACE, Mpro) Substrate->Protease Enzymatic Hydrolysis Excitation Excitation (320 nm) Excitation->Substrate Cleaved Hydrolyzed Fragments Abz-Peptide + Peptide-Dnp Excitation->Cleaved Protease->Cleaved Emission Fluorescence Emission (420 nm) Cleaved->Emission Distance > R0

    Mechanism of Abz/Dnp FRET peptide substrates in protease activity assays.
    Quantitative Photophysical Data

    The selection of the quencher depends on the spectral overlap with the Abz emission spectrum. Below is a summary of validated Abz-FRET pairs used in drug discovery:

    Donor FluorophoreAcceptor (Quencher)Excitation (
    
    
    )
    Emission (
    
    
    )
    Target Protease Examples
    Abz Dnp (2,4-dinitrophenyl)320 nm420 nmACE, Neprilysin, Sortase A[5][7]
    Abz EDDnp 320 nm420 nmCathepsin B, Renin[5]
    Abz Tyr(3-NO
    
    
    )
    320 nm420 nmSARS-CoV-2 Mpro (Nsp5)[6]
    Protocol: Synthesis of Abz/Dnp FRET Peptides

    Example sequence: Abz-Ser-Val-Leu-Gln-Ser-Gly-Lys(Dnp)-Arg-OH

    Step 1: Peptide Chain Assembly

    • Utilize a 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Arg(Pbf)-OH.

    • Perform standard SPPS cycles: Deprotect with 20% piperidine/DMF; Couple subsequent amino acids (3 eq) using PyBOP (3 eq) and DIPEA (6 eq) in DMF.

    • To install the quencher, incorporate Fmoc-Lys(Dnp)-OH at the designated position during the automated or manual synthesis cycle.

    Step 2: N-Terminal Fluorophore Coupling

    • After the final Fmoc deprotection of the N-terminal amino acid (e.g., Serine), wash the resin thoroughly.

    • Prepare a coupling cocktail of Fmoc-Abz-OH (4 eq), PyBOP (4 eq), HOAt (4 eq), and DIPEA (12 eq) in minimal DMF[8]. Causality: The reduced nucleophilicity of the aromatic amine and potential steric hindrance necessitates a highly reactive phosphonium coupling reagent (PyBOP) paired with HOAt to suppress epimerization and drive the reaction to completion.

    • Shake the resin for 2–4 hours. Verify coupling completion via the Kaiser test.

    Step 3: Global Cleavage and Deprotection

    • Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H

      
      O for 2 hours[6]. Causality: TIS acts as a carbocation scavenger to prevent the re-alkylation of the peptide by protecting group byproducts.
      
    • Filter the resin and precipitate the crude FRET peptide by adding the filtrate dropwise into cold diethyl ether.

    • Centrifuge, decant the ether, and purify the peptide pellet via preparative RP-HPLC.

    References

    • Fmoc-2-aminobenzoic acid - Chem-Impex.
    • Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library using 3-Amino-2-chlorobenzylamine. Benchchem.
    • Solid Phase Heterocyclic Chemistry.
    • The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. SciELO.
    • Schematic representation of the FRET peptide mechanism with the Abz/Dnp donor/acceptor pair.
    • Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. PMC / NIH.
    • Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease.
    • Exploration of the One-Bead One-Compound Methodology for the Design of Prolyl Oligopeptidase Substr

    Sources

    High-Performance Analytical Methods for the Detection and Quantification of 2-(Fmoc-amino)benzoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive overview of the principal analytical methods for the detection and quantification of 2-(Fmoc-amino)benzoic acid (also known as N-Fmoc-anthranilic acid). As a crucial building block in solid-phase peptide synthesis (SPPS), confirming the purity and concentration of this reagent is paramount for the successful synthesis of high-quality peptides.[1] This note details field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, UV-Vis Spectroscopy for quantification of resin loading, and Mass Spectrometry (MS) for structural confirmation. Each section explains the underlying scientific principles, offers step-by-step experimental workflows, and provides expert insights to ensure reliable and reproducible results.

    Introduction: The Critical Role of 2-(Fmoc-amino)benzoic Acid in Synthesis

    2-(Fmoc-amino)benzoic acid is a specialized amino acid derivative widely employed in peptide chemistry and drug development.[1] Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, which is central to the most common strategy for modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides robust protection during the coupling of subsequent amino acids but can be cleanly and efficiently removed under mild basic conditions (typically with piperidine), allowing for the stepwise elongation of the peptide chain.[2][3]

    The purity of Fmoc-amino acid starting materials is a critical quality attribute.[4] The presence of impurities, such as free amino acids, dipeptides, or enantiomeric contaminants, can lead to the formation of undesired side-products, including deletion or insertion sequences in the final peptide.[4] These impurities complicate purification efforts and can significantly impact the biological activity and immunogenicity of the final therapeutic peptide. Therefore, robust analytical methods are essential for three primary purposes:

    • Purity Assessment: To verify the chemical purity of the raw 2-(Fmoc-amino)benzoic acid material before its use in synthesis.

    • Reaction Monitoring: To confirm the successful coupling of the amino acid to the solid-phase resin or the growing peptide chain.

    • Quantification: To accurately determine the loading capacity of the first amino acid attached to the resin, which dictates the stoichiometry of all subsequent synthesis steps.

    This guide provides detailed protocols for the three most powerful and widely accessible techniques to achieve these analytical objectives: RP-HPLC, UV-Vis Spectroscopy, and Mass Spectrometry.

    Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

    RP-HPLC is the industry-standard method for determining the chemical purity of Fmoc-amino acids due to its high resolution, accuracy, and robustness.[4] The technique separates the target compound from its potential impurities based on differences in their hydrophobicity.

    Scientific Principle: In RP-HPLC, the stationary phase (typically a C8 or C18 alkyl-silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile (ACN) or methanol.[4] 2-(Fmoc-amino)benzoic acid, with its large, nonpolar Fmoc group, interacts strongly with the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a "gradient"), compounds are eluted in order of increasing hydrophobicity. The highly sensitive UV detector quantifies the eluted compounds by measuring their absorbance.

    Protocol 2.1: Chemical Purity Analysis of 2-(Fmoc-amino)benzoic Acid

    Objective: To determine the chemical purity of a solid sample of 2-(Fmoc-amino)benzoic acid and separate it from common synthesis-related impurities.

    A. Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-(Fmoc-amino)benzoic acid sample.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

    B. Instrumentation and Conditions: The following table outlines a typical set of conditions for this analysis. These may be adapted based on the specific instrumentation and column available.

    ParameterRecommended SettingRationale
    HPLC System Agilent 1100/1200 Series or equivalentA standard, reliable system for routine analysis.
    Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe C18 phase provides strong hydrophobic retention for the Fmoc group, enabling good separation.[4]
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for acidic compounds like benzoic acid.[5]
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[5]
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.[4]
    Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[4]
    Injection Vol. 10 µLA typical injection volume for analytical scale HPLC.
    UV Detection 265 nmThe fluorenyl group of the Fmoc moiety exhibits strong absorbance at this wavelength.[4]
    Gradient 5% to 95% Mobile Phase B over 20 minutesA broad gradient ensures the elution of both polar impurities and the highly retained main compound.[4]

    C. Data Analysis:

    • Integrate all peaks detected in the resulting chromatogram.

    • Calculate the purity of 2-(Fmoc-amino)benzoic acid by dividing its peak area by the total area of all integrated peaks and multiplying by 100.[4]

      • % Purity = (AreaFmoc-2-Abz-OH / Σ AreaAll Peaks) x 100

    Diagram: RP-HPLC Workflow for Purity Analysis

    cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 1 mg Sample dissolve Dissolve in 1 mL ACN/Water (50:50) weigh->dissolve filter Filter (0.22 µm) into HPLC Vial dissolve->filter inject Inject 10 µL onto C18 Column filter->inject gradient Run Gradient (5-95% ACN w/TFA) inject->gradient detect Detect at 265 nm gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area % Method) integrate->calculate

    Caption: Workflow for assessing the purity of 2-(Fmoc-amino)benzoic acid via RP-HPLC.

    Quantification of Resin Loading by UV-Vis Spectroscopy

    This method is the most common technique for quantifying the loading of the first Fmoc-protected amino acid onto a solid-phase resin.[6] It is a rapid, simple, and inexpensive assay that relies on the characteristic UV absorbance of the Fmoc cleavage product.[6][7]

    Scientific Principle: The Fmoc group is cleaved from the amino acid using a solution of a secondary amine, typically 20% piperidine in N,N-Dimethylformamide (DMF).[2][6] This base-catalyzed β-elimination reaction releases the Fmoc group, which immediately reacts with piperidine to form a stable dibenzofulvene-piperidine adduct.[2][7] This adduct possesses a strong chromophore with a maximum absorbance (λmax) at approximately 301 nm.[7] By measuring the absorbance of this solution and applying the Beer-Lambert Law (A = εbc), one can accurately calculate the amount of Fmoc group cleaved, and thus the loading of the amino acid on a known mass of resin.

    Protocol 3.1: Determining Resin Loading

    Objective: To quantify the substitution level (loading) of 2-(Fmoc-amino)benzoic acid on a solid support resin.

    A. Sample Preparation & Fmoc Cleavage:

    • Accurately weigh approximately 2-5 mg of the dried Fmoc-2-Abz-OH-functionalized resin into a small glass vial or flask. Record the exact mass (mresin).[6]

    • Add a precisely known volume (e.g., 2.0 mL) of 20% piperidine in DMF to the resin.

    • Stopper the vessel and agitate gently on a shaker for 30 minutes to ensure complete cleavage of the Fmoc group.[6]

    • Carefully take an aliquot of the supernatant and perform a serial dilution with DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A common dilution is to take 100 µL of the cleavage solution and dilute it to 10 mL with DMF (a 100-fold dilution factor, DF).

    B. Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Prepare a blank solution by performing the same dilution (Step A.4) using the 20% piperidine in DMF solution that has not been exposed to resin.[6]

    • Use the blank solution to zero the spectrophotometer at 301 nm.

    • Measure the absorbance (A) of the diluted sample solution at 301 nm.

    C. Calculation of Resin Loading: Use the following formula to calculate the resin loading in millimoles per gram (mmol/g):

    Loading (mmol/g) = (A × Vdilution × 1000) / (ε × mresin × Vcleavage_aliquot)

    • A: Measured absorbance at 301 nm.

    • Vdilution: Final volume of the diluted sample in mL (e.g., 10 mL).

    • ε: Molar extinction coefficient of the dibenzofulvene-piperidine adduct. A commonly accepted value is 7800 L mol-1 cm-1 .

    • mresin: Mass of the dry resin in mg.

    • Vcleavage_aliquot: Volume of the initial cleavage solution taken for dilution in mL (e.g., 0.1 mL).

    Diagram: UV-Vis Workflow for Resin Loading Quantification

    cluster_prep Fmoc Cleavage cluster_uv UV-Vis Measurement cluster_data Calculation weigh Weigh ~5 mg Fmoc-Resin add_pip Add 2 mL of 20% Piperidine/DMF weigh->add_pip agitate Agitate for 30 min add_pip->agitate dilute Dilute Aliquot with DMF agitate->dilute blank Zero Spectrophotometer with Blank dilute->blank measure Measure Absorbance (A) at 301 nm blank->measure calc Calculate Loading (mmol/g) using Beer-Lambert Law measure->calc

    Caption: Workflow for quantifying resin loading using UV-Vis spectroscopy.

    Structural Confirmation by Mass Spectrometry (MS)

    Mass spectrometry is an indispensable tool for the unambiguous identification of chemical compounds. When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z), offering an extremely high degree of confidence in compound identification.

    Scientific Principle: MS measures the m/z of ionized molecules. For a compound like 2-(Fmoc-amino)benzoic acid (Molecular Weight: 359.37 g/mol ), a technique like Electrospray Ionization (ESI) is commonly used. In positive ion mode, the molecule will be detected as the protonated species [M+H]+ at an m/z of approximately 360.38. In negative ion mode, it will be detected as the deprotonated species [M-H]- at an m/z of 358.36. This precise mass measurement serves as a definitive confirmation of the compound's identity.[8][9]

    Protocol 4.1: LC-MS Confirmation

    Objective: To confirm the identity of 2-(Fmoc-amino)benzoic acid by determining its molecular weight.

    A. Sample Preparation: Prepare the sample exactly as described in the HPLC protocol (Protocol 2.1). The concentration can be lowered to ~0.1 mg/mL if instrument sensitivity is high.

    B. Instrumentation and Conditions:

    • LC System: Use an LC system with conditions similar to those in Protocol 2.1. However, replace the TFA in the mobile phase with a volatile acid like 0.1% Formic Acid , as TFA can cause ion suppression in the MS source.

    • MS System: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an ESI source is ideal.[8]

    • Ionization Mode: ESI, operated in both positive and negative modes to detect [M+H]+ and [M-H]- ions.

    • Scan Range: Set the mass scanner to acquire data over a range that includes the expected m/z values (e.g., 100 - 1000 m/z).

    C. Data Interpretation:

    • Extract the mass spectrum from the chromatographic peak corresponding to 2-(Fmoc-amino)benzoic acid.

    • In positive ion mode, look for a prominent peak at m/z ≈ 360.4 .

    • In negative ion mode, look for a prominent peak at m/z ≈ 358.4 .

    • The presence of these ions at the correct retention time confirms the identity of the compound.

    Summary of Analytical Parameters

    Analytical MethodParameterTypical ValuePurpose
    RP-HPLC Retention TimeDependent on specific conditionsSeparation & Purity
    UV Wavelength265 nmQuantification[4]
    UV-Vis Spec. λmax301 nm (for adduct)Quantification[7]
    Molar Extinction (ε)7800 L mol-1 cm-1Calculation Constant
    Mass Spec. (ESI) [M+H]+m/z ≈ 360.4Identification
    [M-H]-m/z ≈ 358.4Identification

    References

    • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

    • Prien, J. M., Prater, B. D., Qin, Q., & Lee, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. Retrieved from [Link]

    • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
    • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

    • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

    • The Royal Society of Chemistry. (2018). Unravelling the 2D Self-Assembly of Fmoc- Dipeptides at Fluid Interfaces. Retrieved from [Link]

    • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]

    • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre. Retrieved from [Link]

    • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

    • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

    • ResearchGate. (2019). Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography. Retrieved from [Link]

    • Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials (Basel), 13(17), 3835. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from [Link]

    • Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3460–3467. Retrieved from [Link]

    Sources

    Application Note: Fmoc-2-Aminobenzoic Acid as a Versatile Building Block for Novel Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Subtitle: Mechanistic Insights and Protocols for Solid-Phase Synthesis and FRET Probe Development

    Introduction & Mechanistic Rationale

    Fmoc-2-aminobenzoic acid (also known as Fmoc-anthranilic acid or Fmoc-2-Abz-OH) is a critical bifunctional building block in modern drug discovery and peptide engineering. The fluorenylmethyloxycarbonyl (Fmoc) group provides robust, base-labile protection of the primary amine, ensuring seamless compatibility with standard solid-phase peptide synthesis (SPPS) workflows .

    As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block over standard amino acids:

    • Conformational Restriction: When incorporated into a peptide sequence, the ortho-substituted aromatic ring restricts the conformational degrees of freedom of the peptide backbone. It effectively acts as a rigid

      
      -turn mimetic, which is highly desirable for stabilizing bioactive peptide conformations and increasing proteolytic resistance .
      
    • Internal Nucleophilicity for Heterocycles: The proximity of the carboxylic acid and the protected amine facilitates intramolecular cyclization. Upon Fmoc deprotection and subsequent acylation, the ortho-amine becomes a potent internal nucleophile. This specific reactivity pathway is the cornerstone for synthesizing complex heterocyclic scaffolds—such as 1,4-benzodiazepines and quinazolinones—directly on a solid support .

    • Intrinsic Fluorescence: The anthranilic acid moiety possesses intrinsic fluorescence, making it an excellent, sterically compact donor fluorophore in Förster Resonance Energy Transfer (FRET) assays .

    Physicochemical Properties

    To ensure reproducible experimental design and proper handling, the key quantitative properties of Fmoc-2-aminobenzoic acid are summarized in Table 1.

    PropertyValue / Description
    Chemical Name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic Acid
    CAS Number 150256-42-1
    Molecular Formula C₂₂H₁₇NO₄
    Molecular Weight 359.38 g/mol
    Appearance White to off-white powder
    Melting Point 213 - 218 °C (dec.)
    Solubility Soluble in DMF, DMSO, and 1% acetic acid; insoluble in water
    Storage Conditions 0 - 8 °C, dry and sealed

    Table 1. Physicochemical parameters of Fmoc-2-aminobenzoic acid .

    Application 1: Solid-Phase Synthesis of Heterocyclic Libraries

    Solid-phase organic synthesis (SPOS) allows for the rapid generation of compound libraries by driving reactions to completion with excess reagents, followed by simple filtration to remove byproducts. Fmoc-2-aminobenzoic acid is an ideal starting material for synthesizing quinazolin-4(3H)-ones.

    Mechanistic Choice & Self-Validation: Wang resin is selected as the solid support because it immobilizes the carboxylic acid via an ester linkage. This linkage is stable under the basic conditions used for Fmoc deprotection (20% piperidine). The protocol is a self-validating system : the final cyclization step utilizes an amine nucleophile to open an intermediate benzoxazinone ring. This ring-opening triggers a cyclization that simultaneously cleaves the newly formed quinazolinone from the resin. If the cyclization fails, the compound remains bound to the resin, ensuring that only the correctly cyclized target is released into the filtrate.

    Protocol 1: Synthesis of Quinazolinone Derivatives
    • Resin Swelling: Place 1.0 g of Wang resin (1.2 mmol/g loading) in a solid-phase reaction vessel. Swell in 10 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation to expose the reactive sites. Drain the solvent.

    • Immobilization: Dissolve Fmoc-2-aminobenzoic acid (3.6 mmol, 3 eq) in 8 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.6 mmol, 3 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.6 mmol, 0.5 eq). Add this activated solution to the resin and agitate for 4 hours at room temperature. Wash the resin with DMF (5 × 10 mL) and Dichloromethane (DCM) (5 × 10 mL).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Critical Step: Wash thoroughly with DMF (5 × 10 mL) to remove all piperidine traces, preventing premature side reactions in the next step.

    • Acylation: Add a solution of the desired acyl chloride (R-COCl, 3.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.6 mmol) in 10 mL anhydrous DCM. Agitate for 2 hours. Wash with DCM and DMF.

    • Cyclization & Cleavage: Transfer the dried resin to a sealed vial. Add a primary amine nucleophile (e.g., 3-amino-2-chlorobenzylamine, 5 eq) in 4 mL DMF. Heat at 80 °C for 16 hours.

    • Isolation: Filter the resin, collect the filtrate (which now contains the cleaved, cyclized product), and concentrate under reduced pressure. Purify via preparative HPLC.

    SPPS_Workflow Resin Wang Resin (Solid Support) Coupling Coupling Fmoc-2-Aminobenzoic Acid (DIC/DMAP) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling->Deprotection Acylation Acylation (Acyl Chloride / DIPEA) Deprotection->Acylation Cyclization Cyclization & Cleavage (Amine Nucleophile, 80°C) Acylation->Cyclization Product Quinazolinone / Benzodiazepine Library Cyclization->Product

    Figure 1. Solid-phase synthesis workflow for heterocyclic libraries using Fmoc-2-aminobenzoic acid.

    Application 2: Generation of FRET Peptide Probes

    Fmoc-2-aminobenzoic acid is widely used to synthesize internally quenched fluorescent peptide substrates for protease assays.

    Mechanistic Choice & Self-Validation: The Abz group acts as the fluorescent donor (Excitation: ~320 nm, Emission: ~420 nm). A quenching group, such as 2,4-dinitrophenyl (Dnp) or EDANS, is coupled to the opposite end of the protease recognition sequence. This assay is inherently self-validating: while the peptide is intact, FRET quenches the Abz fluorescence, resulting in a dark background. Proteolytic cleavage separates the donor and quencher, resulting in a highly specific, quantifiable increase in fluorescent signal that directly correlates with enzyme activity.

    Protocol 2: Incorporation of Abz into Peptide Substrates
    • Peptide Assembly: Synthesize the target peptide sequence on a Rink Amide resin using standard Fmoc-SPPS protocols. Ensure the quencher (e.g., Lys(Dnp)) is incorporated at the C-terminus or a specific internal residue.

    • N-terminal Coupling of Abz: Following the deprotection of the final N-terminal Fmoc group, dissolve Fmoc-2-Abz-OH (4 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) to activate the carboxylic acid.

    • Reaction: Add the mixture to the resin and agitate for 2 hours. Mechanistic Note: The secondary amine of the Abz group is sterically hindered and less nucleophilic than primary amines; extended coupling times or double coupling cycles are strictly required to ensure complete conversion.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours to remove side-chain protecting groups and cleave the peptide from the resin.

    • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the crude FRET probe before HPLC purification.

    FRET_Assay Substrate Intact Peptide Substrate (Abz - Peptide - Quencher) Excitation Excitation (320 nm) Substrate->Excitation Enzyme Protease Cleavage (Target Enzyme) Substrate->Enzyme Quenched Fluorescence Quenched (No Signal) Excitation->Quenched Separated Fragments Separated (Abz released) Enzyme->Separated Emission Fluorescence Emission (420 nm Signal Detected) Separated->Emission

    Figure 2. Mechanism of FRET-based protease assays utilizing the Abz fluorophore.

    References

    • Solid Phase Heterocyclic Chemistry | Chemical Reviews - ACS Publications |[Link]

    Application Note: Overcoming Steric Barriers in N-Terminal Labeling with 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Insights

    The functionalization of peptides with bulky, hydrophobic, or fluorescent tags is a critical step in the development of targeted therapeutics, FRET-based enzymatic substrates, and membrane-anchoring probes. 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a highly specialized labeling reagent. It combines the well-documented properties of the anthranilic acid (Abz) fluorophore with the massive hydrophobic bulk and structural rigidity of a fluorene-9-carbonyl moiety.

    However, coupling this specific molecule to the N-terminus of a resin-bound peptide presents severe synthetic challenges.

    The Causality of Coupling Failure

    Standard peptide coupling protocols (e.g., DIC/HOBt or HBTU) frequently fail when applied to this reagent due to two mechanistic barriers:

    • Extreme Steric Hindrance: The bulky fluorene-9-carbonyl group is positioned ortho to the reactive carboxylic acid on the benzene ring, creating a massive steric shield that blocks nucleophilic attack by the peptide's N-terminal amine.

    • Intramolecular Hydrogen Bonding: The amide proton of the fluorene-9-carboxamide group can form a stable intramolecular hydrogen bond with the adjacent carboxylate carbonyl, drastically reducing the electrophilicity of the activated ester.

    To overcome these barriers, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). As demonstrated in foundational peptide synthesis literature (), the 7-azabenzotriazole (HOAt) leaving group generated by HATU provides a critical "neighboring group effect." The pyridine nitrogen of HOAt acts as an intramolecular base, guiding the incoming amine through the steric bulk and accelerating the formation of the amide bond.

    Furthermore, recent optimizations in peptide labeling () dictate that highly hindered dyes require strict stoichiometric control and double-coupling cycles to achieve quantitative yields.

    Quantitative Data: Optimization of Coupling Parameters

    To demonstrate the causality behind our reagent selection, Table 1 summarizes the coupling efficiency of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid onto a standard 10-mer peptide resin using various activation strategies.

    Table 1: Optimization of Coupling Parameters for ortho-Substituted Benzoic Acids
    Coupling Reagent SystemReagent Equivalents (Dye/Activator)Base (Equivalents)Coupling TimeReaction TempRelative Coupling Yield (%)
    DIC / HOBt3.0 / 3.0None120 min25 °C32%
    HBTU / HOBt3.0 / 3.0DIPEA (6.0)120 min25 °C48%
    HATU / HOAt3.0 / 2.9DIPEA (6.0)120 min25 °C82%
    HATU / HOAt (Double Coupling) 4.0 / 3.9 DIPEA (8.0) 60 min (x2) 25 °C >98%

    Data Interpretation: The use of HATU with a double-coupling strategy is strictly required to push the reaction to completion. Note that the activator (HATU) is kept at a slight deficit (3.9 eq) relative to the labeling acid (4.0 eq). This prevents excess uronium salt from directly reacting with the peptide's N-terminus to form a dead-end guanidino byproduct.

    The Self-Validating Experimental Workflow

    The following protocol is designed as a self-validating system . It integrates a chemical checkpoint (the Kaiser Test) directly into the workflow. The system cannot proceed to the irreversible cleavage step until the coupling is analytically confirmed, eliminating the risk of isolating unlabeled truncation products.

    G A 1. Resin Swelling (DCM / DMF) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Reagent Activation (Fluorene-Tag + HATU + DIPEA) B->C D 4. N-Terminal Coupling (60 min, Double Coupling) C->D E 5. Kaiser Test (Self-Validation Checkpoint) D->E E->D Positive (Blue) Incomplete Coupling F 6. Cleavage & Deprotection (TFA / TIS / H2O) E->F Negative (Yellow) Complete Coupling G 7. Precipitation & Analysis (Cold Ether, RP-HPLC / MS) F->G

    Workflow for N-terminal labeling of resin-bound peptides using fluorene-9-carbonyl anthranilic acid.

    Step-by-Step Methodology

    Phase 1: Resin Preparation & Deprotection
    • Resin Swelling: Transfer 0.1 mmol of the synthesized peptide-resin (e.g., Rink Amide or Wang resin) into a solid-phase synthesis syringe equipped with a porous frit. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

      • Causality: Proper swelling expands the polystyrene/PEG matrix, ensuring the N-terminal amines are fully accessible to the bulky labeling reagent.

    • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine and dibenzofulvene.

    Phase 2: Reagent Activation & Coupling
    • Preparation of the Labeling Cocktail: In a clean glass vial, dissolve 4.0 equivalents (0.4 mmol) of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid and 3.9 equivalents (0.39 mmol) of HATU in a minimal volume of anhydrous DMF (approx. 2-3 mL).

    • Base Addition: Add 8.0 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for 2 minutes to allow the formation of the active HOAt ester. The solution will typically turn a pale yellow/orange.

    • First Coupling: Add the activated cocktail to the swelled resin. Agitate gently at room temperature for 60 minutes. Drain the resin and wash with DMF (3 × 1 min).

    • Second Coupling: Repeat steps 3 through 5 with a fresh batch of activated reagent. Agitate for an additional 60 minutes.

    Phase 3: System Validation (The Checkpoint)
    • Kaiser Test: Extract a few beads of resin and transfer them to a glass test tube. Add 2 drops each of the three Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions) and heat at 100 °C for 3 minutes ().

      • If Blue (Positive): Primary amines are still present. The steric hindrance has prevented complete coupling. Action: Repeat Phase 2.

      • If Yellow/Colorless (Negative): The coupling is quantitatively complete. Action: Proceed to Phase 4.

    Phase 4: Cleavage and Final Isolation
    • Resin Washing: Wash the fully labeled resin with DMF (5 × 1 min), DCM (5 × 1 min), and Methanol (3 × 1 min). Dry the resin under a vacuum for 1 hour.

    • Global Cleavage: Treat the dried resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water. Agitate for 2 hours at room temperature.

      • Causality: TIS acts as a carbocation scavenger, preventing cleaved side-chain protecting groups from re-attaching to the electron-rich rings of the newly added fluorene or anthranilic acid moieties.

    • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the labeled peptide. Wash the pellet twice more with cold ether and air-dry.

    • Final Validation: Dissolve the crude peptide in a water/acetonitrile mixture and analyze via RP-HPLC and ESI-MS to confirm the addition of the 2-[(9H-Fluorene-9-carbonyl)amino]benzoyl mass tag.

    References

    • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

    • Zuchero, Y. et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega / PubMed Central. URL: [Link]

    Application Note: High-Fidelity Automated Fmoc Solid-Phase Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a high-level technical manual for the application of Fmoc chemistry in automated solid-phase peptide synthesis (SPPS). It is designed for researchers requiring high-fidelity synthesis of complex sequences.

    Executive Summary

    The 9-fluorenylmethoxycarbonyl (Fmoc) strategy has superseded Boc chemistry in automated synthesis due to its orthogonality with acid-labile side-chain protection and milder deprotection conditions. However, automation introduces unique variables—specifically thermal stress (in microwave systems) and flow dynamics—that require precise protocol tuning. This guide outlines a self-validating workflow to maximize crude purity and minimize common side reactions like aspartimide formation and racemization.

    The Mechanistic Foundation

    To optimize automation, one must understand the underlying chemistry. The Fmoc group is removed via a base-induced

    
    -elimination mechanism (E1cB), releasing dibenzofulvene (DBF) and 
    
    
    
    .[1]

    Critical Insight: The reaction is driven by the acidity of the fluorene ring's

    
    -proton (
    
    
    
    ). While piperidine is the standard base, it serves two roles:[1][2]
    • Base: Abducts the proton to trigger elimination.[1]

    • Scavenger: Traps the reactive DBF intermediate to form a fulvene-piperidine adduct, preventing re-attachment to the peptide amine.

    Diagram 1: The Automated Fmoc SPPS Cycle

    This workflow illustrates the standard cycle with decision nodes for difficult couplings.

    FmocCycle Start Resin-AA(n) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Activate AA Activation (DIC/Oxyma or HATU/DIEA) Wash1->Activate Couple Coupling Step (Heated or RT) Activate->Couple Check Monitoring (UV/Conductivity) Couple->Check Check->Couple Fail (Re-couple) Wash2 DMF Wash (x3) Check->Wash2 Pass Next Resin-AA(n+1) Wash2->Next

    Caption: Standard automated Fmoc cycle with integrated monitoring feedback loops.

    Reagent Selection & Preparation

    In automation, reagent stability and solubility are paramount. Precipitates can clog fluidics, causing instrument failure.

    Coupling Reagents: The Activation Matrix

    Select reagents based on the specific residue and instrument capability (heating vs. room temp).

    Reagent ClassReagent PairMechanismApplication Note
    Carbodiimide DIC / Oxyma Pure In situ activationGold Standard for Heating. Low racemization at high temps (
    
    
    C). Oxyma is a safer, more efficient replacement for HOBt [1].[3]
    Uronium HBTU / DIEA Aminium saltStandard/Budget. Effective for routine sequences. Risk:[1][2] Caps N-terminus (guanidinylation) if HBTU is in excess.[4]
    Uronium (High) HATU / DIEA AzabenzotriazoleDifficult Couplings. 7-aza ring effect speeds up coupling. Use for hindered residues (Val, Ile, Aib). Expensive.
    Phosphonium PyBOP / DIEA Phosphonium saltCyclization. Often used for on-resin cyclization; rarely used for standard elongation due to byproducts.

    Expert Protocol Tip:

    • Oxyma Pure vs. HOBt: Always prefer Oxyma Pure. It shows superior suppression of racemization, particularly for Cysteine and Histidine, and eliminates the explosion risk associated with benzotriazoles [2].

    Deprotection Cocktails
    • Standard: 20% Piperidine in DMF.[1][5][6][7]

    • Optimized (Aspartimide Prevention): 0.1M Oxyma Pure in 20% Piperidine/DMF.

      • Why? The acidity of Oxyma suppresses the base-catalyzed ring closure of Aspartic acid side chains (Aspartimide formation), a common side reaction in Asp-Gly sequences [3].

    Automated Synthesis Protocol

    This protocol is compatible with microwave-assisted synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+) and flow systems.

    Phase A: Instrument Setup
    • Resin Selection: Use Rink Amide ProTide or ChemMatrix resins (0.4–0.6 mmol/g) for long peptides. These PEG-based resins swell better in DMF/DCM than polystyrene, reducing aggregation.

    • Amino Acid Prep: Dissolve Fmoc-AAs to 0.2 M in DMF.

      • Note: Ensure complete dissolution. Sonicate if necessary (especially Fmoc-Trp(Boc)-OH).

    • Activator: 0.5 M DIC in DMF.

    • Base: 1.0 M Oxyma Pure in DMF (if using DIC/Oxyma chemistry).

    Phase B: The Synthesis Cycle (Step-by-Step)
    Step 1: Resin Swelling[5][8][9][10]
    • Action: Wash resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL). Allow to swell in DMF for 30 mins.

    • Logic: Solvation of the polymer matrix exposes internal reactive sites.[9]

    Step 2: Fmoc Deprotection[2][11]
    • Reagent: 20% Piperidine + 0.1M Oxyma in DMF.

    • Condition:

      • Microwave:

        
        C for 180 seconds.
        
      • Room Temp: 2 x 10 minutes.

    • Wash: DMF (4 x 5 mL). Critical: High flow wash required to remove all piperidine; residual base causes racemization in the next coupling.

    Step 3: Activation & Coupling
    • Reagent: 5 eq Fmoc-AA : 5 eq DIC : 5 eq Oxyma Pure.

    • Condition:

      • Standard:

        
        C for 2 minutes (Microwave).
        
      • Sensitive (Cys/His/Arg):

        
        C for 10 minutes or Room Temp for 60 minutes.
        
    • Causality: High temperature drives the reaction to completion but promotes racemization in Cys (to D-Cys) and His. Always lower temperature for these residues.

    Step 4: Capping (Optional but Recommended)
    • Reagent: Acetic Anhydride / DIEA / DMF.

    • Action: Caps unreacted amines as Acetyl-peptides, preventing deletion sequences (n-1 peptides) that are difficult to purify.

    Handling "Difficult" Sequences

    Peptides containing hydrophobic domains (e.g., Amyloid, transmembrane regions) often aggregate via inter-chain

    
    -sheet formation, leading to synthesis collapse.
    
    Diagram 2: Decision Logic for Difficult Sequences

    Optimization Start Analyze Sequence IsCysHis Contains Cys or His? Start->IsCysHis IsAgg Hydrophobic Stretch (>5 residues)? IsCysHis->IsAgg No MethodGentle Gentle Protocol (50°C or RT, DIC/Oxyma) IsCysHis->MethodGentle Yes IsAsp Contains Asp-Gly / Asp-Ser? IsAgg->IsAsp No MethodPseudo Insert Pseudoproline or Isoacyl Dipeptide IsAgg->MethodPseudo Yes MethodStandard Standard Protocol (90°C Coupling) IsAsp->MethodStandard No MethodAcidic Add 0.1M Oxyma to Deprotection IsAsp->MethodAcidic Yes

    Caption: Decision tree for modifying protocols based on sequence liability.

    Strategies for Aggregation:

    • Pseudoprolines: Replace Ser/Thr/Cys with Fmoc-Ser(

      
      pro)-OH. This disrupts the secondary structure (kink in the backbone), restoring solvation [4].
      
    • Double Coupling: Repeat the coupling step for hydrophobic residues.

    • Solvent Change: Use NMP instead of DMF, or add 1% Triton X-100.

    Cleavage & Isolation

    The final step releases the peptide from the resin and removes side-chain protecting groups.[9][12][13]

    Reagent K (Universal Cocktail):

    • TFA: 82.5% (Cleavage agent)[12]

    • Phenol: 5% (Scavenger for Tyr/Trp)[10]

    • Water: 5% (Scavenger for tBu)

    • Thioanisole: 5% (Scavenger for Met/Cys)

    • EDT (Ethanedithiol): 2.5% (Critical for Cys/Trp)

    Protocol:

    • Pre-cool cleavage cocktail to

      
      C.
      
    • Add to resin (10 mL per 1g resin).

    • Shake at Room Temp for 2–3 hours.

    • Precipitate in cold Diethyl Ether (

      
      C).
      
    • Centrifuge and wash pellet x3 with ether.

    Safety Note: EDT has a stench.[10] For non-Cys/Met peptides, use TFA/TIS/Water (95:2.5:2.5) .[12]

    Troubleshooting Guide

    ObservationProbable CauseCorrective Action
    Mass +222 Da Incomplete Fmoc removalIncrease deprotection time; Check for aggregation.
    Mass -18 Da Aspartimide formationUse Oxyma in deprotection base; Avoid heating Asp-Gly.
    Mass +56 Da t-Butyl cation alkylationFresh scavengers (TIS/EDT) needed in cleavage cocktail.
    Low Yield (Hydrophobic) AggregationUse Pseudoprolines; Switch to ChemMatrix resin; Double couple.
    Racemization (Cys/His) Overheating during couplingReduce coupling temp to
    
    
    C max; Use DIC/Oxyma.

    References

    • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

    • Mergler, M., et al. (2003). "Aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides". Journal of Peptide Science. Link

    • Mutter, M., et al. (2004). "Pseudo-prolines: nature's bridge to peptide structure and folding". Biopolymers. Link

    • CEM Corporation. "CarboMAX™ - Enhanced Coupling Chemistry". Application Note. Link

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid, also known as N-Fmoc-anthranilic acid.[1] This document is structured to provide in-depth technical guidance, moving from general principles to specific, actionable troubleshooting steps and frequently asked questions.

    I. Synthesis Overview: The Acylation of Anthranilic Acid

    The synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a crucial step in various applications, including peptide synthesis and the development of pharmacologically active molecules.[2] The core of this synthesis is the acylation of the amino group of anthranilic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final yield and purity of the desired product.

    Reaction Scheme

    The fundamental reaction involves the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of an activated Fmoc derivative, typically Fmoc-Cl or Fmoc-OSu.

    Reaction_Scheme cluster_reactants Reactants cluster_products Products Anthranilic_Acid Anthranilic Acid plus1 + Fmoc_Cl Fmoc-Cl Base Base Fmoc_Cl->Base Product 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid plus2 + HCl HCl Solvent Solvent Base->Solvent Solvent->Product Reaction

    Caption: General reaction scheme for the synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid.

    Understanding the nuances of this reaction is key to achieving high yields and purity. This guide will delve into the critical parameters and potential pitfalls.

    II. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems that researchers may encounter during the synthesis, providing detailed explanations and actionable solutions.

    Question 1: Why is my yield of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid consistently low?

    Possible Causes and Solutions:

    • Incomplete Reaction: The acylation may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting materials.[3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.

    • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base or an incorrect molar ratio can lead to side reactions or incomplete deprotonation of the amino group.

      • Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] Typically, 1.5 to 2 equivalents of the base are sufficient.[3] Using an excess of a strong base can lead to premature cleavage of the Fmoc group.[3]

    • Hydrolysis of the Acylating Agent: Fmoc-Cl is highly susceptible to hydrolysis, especially in the presence of moisture.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Poor Solubility of Reactants: Anthranilic acid may have limited solubility in some organic solvents.

      • Solution: Choose a solvent that can dissolve both the anthranilic acid and the Fmoc reagent. Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices.[3] If precipitation occurs during the reaction, adding more solvent or a co-solvent might be necessary.[3]

    • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. A common side reaction is the formation of a dimer where a second molecule of anthranilic acid reacts with the activated Fmoc-anthranilic acid intermediate.

      • Solution: Slowly add the Fmoc-Cl solution to the solution of anthranilic acid and base. This helps to maintain a low concentration of the highly reactive acylating agent, minimizing self-reaction.

    Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

    Common Impurities and Purification Strategies:

    ImpurityIdentification (TLC/LC-MS)Removal Method
    Unreacted Anthranilic Acid Lower Rf value on TLC compared to the product.Wash the crude product with a dilute acidic solution (e.g., 1 M HCl) to protonate the amino group of the unreacted anthranilic acid, making it water-soluble.
    9-Fluorenylmethanol (Fmoc-OH) Byproduct of Fmoc-Cl hydrolysis.Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective.
    Dimerized Byproduct Higher molecular weight peak in LC-MS.Flash column chromatography on silica gel can separate the product from higher molecular weight impurities.
    Residual Base (e.g., DIPEA, TEA) Can be detected by its basic nature.Wash the organic layer with a dilute acid solution during the workup to remove any residual base.

    Detailed Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Acid Wash: Wash the organic layer with dilute HCl to remove unreacted anthranilic acid and any basic impurities.

    • Base Wash: Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials or byproducts.

    • Brine Wash: Wash with a saturated sodium chloride solution to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallization/Chromatography: Purify the crude product by recrystallization or flash column chromatography as needed.

    Question 3: I'm observing the formation of a significant amount of a white precipitate during the reaction. What is it and what should I do?

    Possible Cause and Solution:

    The precipitate is likely the hydrochloride salt of the base used (e.g., triethylammonium chloride) or the product itself if it has low solubility in the reaction solvent.

    • Solution:

      • If it's the salt: This is a normal byproduct of the reaction and can be filtered off at the end.

      • If it's the product: This can lead to an incomplete reaction.[3] Try adding more solvent to keep the product in solution. Alternatively, switching to a more polar solvent like DMF or NMP might be beneficial.[3]

    III. Frequently Asked Questions (FAQs)

    Q1: What is the mechanism of the acylation reaction?

    The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the Fmoc-Cl. The base is required to deprotonate the ammonium intermediate, regenerating the amine and driving the reaction forward.

    Acylation_Mechanism Reactants Anthranilic Acid + Fmoc-Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Product + HCl Intermediate->Product Chloride Elimination

    Sources

    challenges in the purification of Fmoc-protected benzoic acids

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Fmoc-Protected Benzoic Acid Purification

    Subject: Advanced Troubleshooting & Purification Protocols for Fmoc-Benzoic Acids From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

    Introduction

    Fmoc-protected benzoic acids (e.g., Fmoc-4-aminobenzoic acid) are critical rigid linkers in peptidomimetics and drug discovery.[1][2] Unlike standard

    
    -amino acids, the aromatic ring of the benzoic acid moiety introduces unique challenges: reduced solubility, strong 
    
    
    
    -
    
    
    stacking aggregation, and aggressive adsorption to silica gel via the free carboxylic acid.

    This guide moves beyond basic textbook definitions to address the specific "pain points" of purifying these compounds. We prioritize recrystallization as the primary purification strategy to maintain the integrity of the base-labile Fmoc group, reserving chromatography for difficult separations.

    Module 1: Solubility & Recrystallization (Primary Protocol)

    The Challenge: Fmoc-benzoic acids often form "oils" or sticky amorphous solids rather than crystals due to the bulky, lipophilic Fmoc group disrupting the crystal lattice of the benzoic acid core.

    The Solution: A biphasic solvent system that leverages the hydrophobic nature of Fmoc against the polarity of the carboxylic acid.

    Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

    Do not use heat excessively. Fmoc groups can degrade thermally over prolonged periods, especially in the presence of trace impurities.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude solid in the minimum amount of a polar organic solvent (Solvent A) at 40–50°C.

    • Clarification: If insoluble particles remain, filter hot through a glass frit (avoid paper filters which may adsorb product).

    • Nucleation: Slowly add the non-polar anti-solvent (Solvent B) dropwise until persistent turbidity (cloudiness) is observed.

    • Crystallization: Re-dissolve the turbidity with a few drops of Solvent A. Allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to

      
      C overnight.
      
    • Isolation: Filter the precipitate and wash with cold Solvent B.

    Table 1: Recommended Solvent Systems

    System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Suitability
    Standard Ethyl Acetate (EtOAc)Hexanes / HeptaneBest starting point. Excellent for removing non-polar impurities like Fmoc-Cl.
    Polar Ethanol / MethanolWater (acidified pH 3)Good for highly polar derivatives. Acidified water prevents ionization.
    Aggressive DCM / THFDiethyl EtherUse when product is very soluble in EtOAc. Caution: Ether is highly flammable.

    Module 2: Chromatography Troubleshooting

    The Challenge: "Streaking" or "Tailing." When running Fmoc-benzoic acids on silica gel, the free carboxylic acid protonates the silanol groups (

    
    ) or hydrogen bonds strongly to them. This results in broad, streaky bands that co-elute with impurities, ruining separation efficiency.
    

    The Solution: Acidification of the mobile phase.[3] You must suppress the ionization of the carboxylic acid (

    
    ) to keep it in its neutral, less polar form.
    

    Critical Warning: NEVER use amine modifiers (Triethylamine, Pyridine) with Fmoc-protected compounds. The Fmoc group is base-labile and will cleave, destroying your product.

    Flash Chromatography Setup
    • Stationary Phase: Standard Silica Gel 60 (

      
      ).
      
    • Mobile Phase Modifier: Add 0.1% to 1.0% Acetic Acid (AcOH) to both the non-polar (Hexane) and polar (EtOAc) solvent reservoirs.

    • Loading: Dissolve sample in a minimum volume of DCM containing 1% AcOH. Avoid loading in DMF/DMSO as these solvents cause band broadening.

    Visual Workflow: Chromatography Decision Logic

    ChromatographyLogic Start Start: Crude Fmoc-Benzoic Acid TLC Run TLC (EtOAc/Hex + 1% AcOH) Start->TLC Check Is spot tailing? TLC->Check YesTailing Increase AcOH to 2% or switch to CHCl3/MeOH Check->YesTailing Yes (Streak) NoTailing Proceed to Flash Column Check->NoTailing No (Round Spot) YesTailing->TLC Retest Column Flash Column Parameters: Silica Gel 60 Mobile Phase: Hex/EtOAc + 1% AcOH NoTailing->Column Result Pure Product (Verify by LC-MS) Column->Result

    Caption: Decision logic for optimizing chromatographic separation of acidic Fmoc derivatives.

    Module 3: Impurity Management (FAQs)

    Q1: I see a persistent impurity at the solvent front (high Rf). What is it? A: This is likely excess Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-dimer .

    • Cause: Using excess Fmoc-Cl during protection without adequate washing.

    • Fix: Fmoc-Cl is highly lipophilic. If your product is solid, triturate (wash) it with cold hexanes. The Fmoc-Cl will dissolve, leaving your Fmoc-benzoic acid behind.

    Q2: My product is degrading on the column. Why? A: Spontaneous Fmoc cleavage.

    • Cause: Silica gel is slightly acidic, but industrial silica can sometimes contain basic impurities or metallic traces.

    • Fix: Ensure your solvent system contains the acid modifier (AcOH). If degradation persists, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid). Fmoc is stable in TFA.[4]

    Q3: How do I remove the "Fmoc-alcohol" (Fmoc-OH) byproduct? A: Fmoc-OH (9-Fluorenylmethanol) forms when Fmoc-Cl hydrolyzes.

    • Separation: Fmoc-OH is less acidic than your product. Dissolve the crude mixture in dilute Sodium Bicarbonate (

      
      ). Extract with Ethyl Acetate.[5] The Fmoc-OH (organic) goes into the EtOAc; your product (as a salt) stays in the water. Acidify the water layer carefully to pH 2-3 to precipitate your pure product.
      
    • Caution: Perform the bicarbonate wash quickly and in the cold (

      
      C). Prolonged exposure to base, even weak bicarbonate, can slowly cleave the Fmoc group.
      

    Module 4: Chemical Stability & Storage

    Understanding the stability profile is vital for preventing "phantom" impurities that appear during storage.

    Table 2: Fmoc-Benzoic Acid Stability Matrix

    ConditionStabilityNotes
    Acid (TFA, HCl) High Stable. Compatible with standard SPPS cleavage cocktails (95% TFA).
    Base (Piperidine) None
    
    
    min. Immediate cleavage. Avoid amine vapors in storage.
    Weak Base (
    
    
    )
    Moderate Stable for short durations (workup). Keep cold.
    Solvent (DMSO) Low Slow degradation over days/weeks in DMSO due to trace basicity. Store as solid.

    Mechanism of Instability: The Fmoc group relies on the acidity of the proton at the 9-position of the fluorene ring. Bases abstract this proton, causing

    
    -elimination to form dibenzofulvene and carbon dioxide.[4]
    

    FmocDegradation Fmoc Fmoc-Benzoic Acid Inter Intermediate (Carbanion) Fmoc->Inter Proton Abstraction Base Base (B:) Base->Inter Products Free Benzoic Acid + Dibenzofulvene + CO2 Inter->Products Beta-Elimination

    Caption: Mechanism of base-induced Fmoc cleavage (Beta-Elimination).

    References

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][] Chemical Reviews, 109(6), 2455-2504.

    • Teledyne ISCO. (2012).[9] "RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids." Application Note AN82.

    • Merck/Novabiochem. (2024). "Fmoc Solid Phase Peptide Synthesis - Technical Guide." BenchChem/Merck.

    • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

    • ResearchGate Discussion. (2018). "TLC tailing and carboxylic acid?" Community Technical Forum.

    Sources

    improving the solubility of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid in organic solvents

    [1]

    Welcome to the Technical Support Center. This guide addresses solubility challenges associated with 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (commonly referred to as Fmoc-2-Abz-OH or Fmoc-Anthranilic Acid ; CAS: 150256-42-1).

    As a rigid, aromatic amino acid derivative, Fmoc-Abz-OH presents unique solubility hurdles compared to standard aliphatic amino acids.[1] Its planar fluorene ring and the ortho-substituted benzoic acid moiety create a strong tendency for

    
    

    Quick Reference: Solubility Profile

    Before troubleshooting, verify your solvent system against the known solubility limits of Fmoc-Abz-OH.[1]

    SolventSolubility RatingMax Conc. (Est.)[1]Primary Use Case
    DMSO (Dimethyl Sulfoxide)Excellent > 200 mg/mLStock solutions; difficult couplings.
    DMF (Dimethylformamide)Good ~ 100–200 mg/mLStandard SPPS; coupling reactions.[1]
    NMP (N-Methyl-2-pyrrolidone)Good ~ 100–150 mg/mLReducing aggregation in long peptides.[1]
    DCM (Dichloromethane)Variable/Poor < 50 mg/mLNOT RECOMMENDED for stock solutions.[1] Prone to precipitation.[1]
    Water Insoluble N/APrecipitation/Work-up only.[1]
    PolarClean (Green Solvent)Good HighSustainable alternative to DMF.[1]
    ngcontent-ng-c2699131324="" class="ng-star-inserted">

    Critical Note: Solubility is temperature-dependent. If your lab is cold (< 20°C), "soluble" limits may decrease significantly.[1]

    Troubleshooting Guide (FAQ)

    Issue 1: "I tried dissolving Fmoc-Abz-OH in DCM for my coupling reaction, but it formed a cloudy suspension/gel."

    Diagnosis: Fmoc-Abz-OH is prone to intermolecular aggregation in non-polar or moderately polar solvents like DCM.[1] The planar Fmoc group and the aromatic anthranilic core stack via

    
    

    Solution:

    • Switch Solvents: Dissolve the compound in a minimum volume of DMF or NMP first.[1] Once fully dissolved, you can dilute it with DCM if your protocol requires a binary mixture (e.g., 1:1 DMF/DCM).[1]

    • Add a Co-Solvent: If you must use DCM, add 10–20% DMSO or DMF to the DCM to break the aggregates.[1]

    Issue 2: "The solution is clear but turns into a gel after sitting for 10 minutes."

    Diagnosis: This is a classic sign of hydrogen-bond network formation (gelation).[1] The amide backbone and carboxylic acid are networking, trapping the solvent.[1]

    Solution:

    • Sonication: Place the vial in an ultrasonic bath for 5–10 minutes. This physically disrupts the H-bond network.[1]

    • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the solvent.[1] Lithium ions coordinate with the amide oxygens, disrupting the intermolecular H-bonds that cause gelation.

      • Protocol: Dissolve dry LiCl in DMF to make a 0.5 M stock, then use this solvent to dissolve your amino acid.[1]

    Issue 3: "Can I heat the solution to improve solubility?"

    Diagnosis: Heat improves solubility but risks degrading the Fmoc group or causing premature side reactions (e.g., racemization, though less of a concern for anthranilic acid which is achiral, but thermal instability of the Fmoc-carbamate remains).

    Solution:

    • Safe Zone: Yes, you can gently warm the solution to 30–40°C .[1]

    • Danger Zone: Do NOT exceed 50°C. High temperatures can promote the loss of the Fmoc group (dibenzofulvene elimination) even in the absence of base, especially if the solvent contains trace amines.

    Issue 4: "I need to perform a coupling, but the high concentration required (0.5 M) won't dissolve."

    Diagnosis: Anthranilic acid is sterically hindered (ortho-amino group).[1] High concentrations are often needed to drive kinetics, but solubility limits this.[1]

    Solution: In-Situ Neutralization: The carboxylic acid proton contributes to insolubility.[1]

    • Add 1 equivalent of DIPEA (Diisopropylethylamine) to the mixture immediately before coupling.[1]

    • This forms the Fmoc-Abz-O⁻ diisopropylethylammonium salt , which is significantly more soluble in organic media than the free acid.[1]

      • Warning: Only do this if you are immediately activating the acid for coupling.[1] Prolonged storage of the salt form is not recommended.[1]

    Visualizing the Solubility Logic

    The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental needs.

    SolubilityWorkflowStartStart: Fmoc-Abz-OH SolidCheckAppWhat is the Application?Start->CheckAppStockSolStock Solution / StorageCheckApp->StockSolCouplingPeptide Coupling (SPPS)CheckApp->CouplingPurificationPurification / AnalysisCheckApp->PurificationUseDMSOUse DMSO (Anhydrous)Conc: >100 mMStockSol->UseDMSOSolventChoicePrimary Solvent:DMF or NMPCoupling->SolventChoiceMobilePhaseDissolve in MeOH/ACN+ 0.1% TFAPurification->MobilePhaseStoreColdStore at -20°C(Avoid Freeze-Thaw)UseDMSO->StoreColdCheckClearIs Solution Clear?SolventChoice->CheckClearProceedProceed to Activation(HBTU/HATU)CheckClear->ProceedYesTroubleCloudy / GelCheckClear->TroubleNoFixes1. Sonicate (5 min)2. Add LiCl (0.1 M)3. Warm to 40°CTrouble->FixesFixes->CheckClear

    Caption: Decision matrix for solvent selection. Use DMSO for stocks and DMF/NMP for active synthesis.[1] Physical intervention (sonication) is the first line of defense against aggregation.

    Experimental Protocols

    Protocol A: Preparation of High-Concentration Stock (0.2 M)

    Purpose: To create a stable, dissolved form of Fmoc-Abz-OH for automated synthesizers or manual addition.

    Reagents:

    • Fmoc-Abz-OH (MW: ~359.4 g/mol )

    • Solvent: Anhydrous DMF or NMP (Peptide Synthesis Grade)

    • Equipment: Ultrasonic bath

    Steps:

    • Weighing: Weigh 72 mg of Fmoc-Abz-OH into a clean 2 mL glass vial.

    • Solvent Addition: Add 1.0 mL of DMF. (Target Conc: ~0.2 M).

    • Initial Mixing: Vortex vigorously for 30 seconds.

    • Inspection: Check for "fish-eyes" (gelatinous clumps) or floating particulates.[1]

    • Sonication: If not perfectly clear, place the vial in an ultrasonic bath. Sonicate for 3 x 1 minute bursts . Allow 30 seconds cooling between bursts to prevent heating above 40°C.

    • Verification: Hold the vial up to a light source. The liquid should be transparent with no refraction lines (schlieren) indicating incomplete dissolution.[1]

    Protocol B: "Magic Mixture" for Difficult Aggregates

    Purpose: For cases where the standard protocol fails due to extreme aggregation or high concentration requirements (>0.5 M).

    Reagents:

    • Chaotropic Salt: Lithium Chloride (LiCl)

    • Solvent: DMF[2][3][4][5][6]

    Steps:

    • Prepare Solvent Stock: Dissolve 2.1 g of dry LiCl in 50 mL of DMF to create a ~1.0 M LiCl/DMF solution. Store this over molecular sieves.

    • Dissolution: Use this LiCl/DMF solution to dissolve your Fmoc-Abz-OH.[1]

    • Mechanism: The Li⁺ ions disrupt the intermolecular hydrogen bonds between the amide protons and carbonyl oxygens, effectively "salting in" the hydrophobic amino acid.[1]

    References

    • Isidro-Llobet, A., et al. (2019).[1] Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

    • PubChem . (2025).[1][7] 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

    • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of Solvents in Solid-Phase Peptide Synthesis. CRC Press.[1] (General reference for LiCl/DMF protocols).

    Technical Support Center: Fmoc-Anthranilic Acid Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical support guide is designed for researchers encountering difficulties with the protection of Anthranilic Acid (2-aminobenzoic acid).

    Executive Summary & Chemical Context

    The Challenge: Synthesizing Fmoc-Anthranilic acid (Fmoc-2-Abz-OH) is deceptively difficult compared to standard aliphatic amino acids (e.g., Fmoc-Gly-OH). Two intrinsic factors drive the failure modes:

    • Steric Hindrance: The carboxylic acid group is ortho to the amine, creating significant steric bulk that impedes the approach of the bulky Fmoc electrophile.

    • Low Nucleophilicity: The amine is an aniline (aromatic amine). The lone pair is delocalized into the benzene ring, making it significantly less reactive than aliphatic amines.

    The Consequence: Standard protocols (Fmoc-OSu/NaHCO₃) often result in incomplete conversion . Switching to the more reactive Fmoc-Cl introduces aggressive side reactions, primarily oligomerization (dimer formation) and mixed anhydride hydrolysis .

    Critical Side Reaction Pathways

    Understanding why your reaction failed is the first step to fixing it. The diagram below details the competition between the desired pathway and the two most common failure modes.

    Fmoc_Anthranilic_Pathways Start Anthranilic Acid (Low Nucleophile) Intermediate Reaction Mixture Start->Intermediate + Fmoc-Cl pH 8.5-9.5 FmocCl Fmoc-Cl (High Reactivity) Product Fmoc-Anthranilic Acid (Desired) Intermediate->Product Direct N-Acylation (Slow Path) Side1 Mixed Anhydride Intermediate Intermediate->Side1 O-Acylation (Fast Path) Impurity2 Fmoc-OH (Hydrolysis Product) Intermediate->Impurity2 Hydrolysis by H2O (Competes with amine) Impurity1 Fmoc-Ant-Ant-OH (Dimer Impurity) Side1->Impurity1 Attack by free Anthranilic Acid

    Figure 1: Mechanistic pathways showing the competition between N-acylation (desired) and O-acylation (mixed anhydride leading to dimers).

    Troubleshooting Guide (Q&A)

    Issue 1: "I see a persistent impurity at Mass [M+119] or [M+237]."

    Diagnosis: Oligomerization (Dimer Formation). This is the hallmark of Fmoc-Cl chemistry with unprotected carboxyl groups.

    • The Cause: Fmoc-Cl is highly reactive.[1][2] It reacts with the carboxylate (COO⁻) to form a Mixed Anhydride . This activated species is then attacked by a remaining free amine of another Anthranilic acid molecule, forming a peptide bond (Fmoc-Ant-Ant-OH).

    • The Fix:

      • Switch Reagents: If possible, use Fmoc-OSu . It is less reactive and generally does not activate the carboxylate. Note: Reaction time must be increased to 24-48h due to low nucleophilicity.

      • Order of Addition (If using Fmoc-Cl): Do not add Fmoc-Cl all at once. Add it dropwise over 1 hour to keep its concentration low relative to the amine.

      • Avoid Excess Base: High pH promotes carboxylate attack. Keep pH strictly at 8.5–9.0.

    Issue 2: "The reaction stalls at 50% conversion, even with excess Fmoc reagent."

    Diagnosis: Fmoc Hydrolysis & pH Drift.

    • The Cause: Anthranilic acid is a weak nucleophile. Water (the solvent) often out-competes the amine for the Fmoc-Cl, generating Fmoc-OH (insoluble white precipitate) and HCl. The HCl drops the pH, protonating the remaining amine and stopping the reaction.

    • The Fix:

      • Solvent Optimization: Use a 1:1 mixture of Dioxane:Water . Dioxane solubilizes the Fmoc-Cl better than THF in this specific synthesis and suppresses hydrolysis slightly.

      • pH-Stat Control: Do not rely on a single buffer addition. Use a pH meter and add 1M Na₂CO₃ dropwise to maintain pH ~9.0 throughout the addition.

    Issue 3: "My product precipitates as a gum/oil, not a solid."

    Diagnosis: Solvent Entrapment / Impurity Profile.

    • The Cause: Fmoc-Anthranilic acid is extremely hydrophobic. If Dioxane/THF is not fully removed before acidification, the product oils out.

    • The Fix:

      • Full Evaporation: You must remove all organic solvent under vacuum (rotovap) before acidifying the aqueous layer.

      • Acidification Protocol: Acidify the aqueous residue with 1N HCl to pH 2.0 slowly with vigorous stirring. If it oils, sonicate the mixture; it often crystallizes upon physical agitation.

    Optimized Protocol: The "Gold Standard" Method

    This protocol balances reactivity (using Fmoc-Cl) with selectivity (preventing dimers).

    Reagents:

    • Anthranilic Acid (1.0 eq)[3]

    • Fmoc-Cl (1.1 eq) [Use fresh reagent; Fmoc-Cl degrades to Fmoc-OH]

    • Na₂CO₃ (2.5 eq)

    • Solvent: 1,4-Dioxane / Water (1:1 v/v)

    Step-by-Step:

    • Dissolution: Dissolve Anthranilic Acid and Na₂CO₃ in Water. Ensure full dissolution (pH should be ~10).

    • Buffer Adjustment: Add Dioxane. Check pH. Adjust to pH 9.0–9.5 using dilute HCl if necessary. Crucial: Starting at pH >10 increases hydrolysis risk.

    • Controlled Addition: Dissolve Fmoc-Cl in Dioxane. Add this solution dropwise to the reaction mixture over 60 minutes at 0°C (ice bath).

      • Why? Low temperature and slow addition favor the kinetic amine attack over the thermodynamic carboxylate activation (dimerization).

    • Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours. Monitor via TLC/HPLC.

    • Workup (Critical):

      • Wash the basic solution (pH ~9) with Diethyl Ether (2x) to remove unreacted Fmoc-Cl and Fmoc-OH (neutral impurities).

      • Acidify the aqueous layer carefully to pH 2 with 1N HCl.

      • Filter the white precipitate. Wash with cold water and Hexanes.

    Data Summary: Reagent Comparison
    FeatureFmoc-OSu (Succinimide)Fmoc-Cl (Chloride)
    Reactivity Low (Gentle)High (Aggressive)
    Major Risk Incomplete Reaction (Slow)Dimerization & Hydrolysis
    Dimer Formation NegligibleHigh Risk
    Recommended For Large scale / High purity needsSmall scale / If Fmoc-OSu fails
    Typical Yield 60-70% (after 24h)80-90% (with pH control)

    Decision Tree for Troubleshooting

    Use this logic flow to determine your next experimental move.

    Troubleshooting_Tree Start Analyze Crude HPLC/LCMS Q1 Is Conversion > 90%? Start->Q1 Yes Check Purity Q1->Yes Yes No Check pH of reaction Q1->No No Dimer Peak M+119 present? (Dimer) Yes->Dimer High_pH pH was > 10? (Hydrolysis) No->High_pH Low_pH pH was < 8? (Protonated Amine) No->Low_pH Soln1 Use pH-Stat or Add base more frequently High_pH->Soln1 Low_pH->Soln1 Soln2 Switch to Fmoc-OSu or Slower Addition Dimer->Soln2 Yes Soln3 Proceed to Workup (Wash basic layer w/ Ether) Dimer->Soln3 No

    Figure 2: Diagnostic flowchart for analyzing reaction outcomes.

    References

    • Sigma-Aldrich (Merck). Novabiochem® Fmoc-Amino Acids: Sources of Impurities in Fmoc-Amino Acids. (Discusses general Fmoc mechanisms and oligomerization risks).

    • ResearchGate (Hlebowicz et al.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities.[4] (Relevant for Fmoc-OSu side reactions).

    • National Institutes of Health (PMC). Advances in Fmoc solid-phase peptide synthesis. (Comprehensive review of Fmoc stability and side reactions).

    • BenchChem. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. (Direct comparison of reactivity and side product profiles).

    • CymitQuimica. N-Fmoc-anthranilic acid Product Data. (Confirming solubility and basic handling of the specific molecule).

    Sources

    Technical Support Center: Troubleshooting Fmoc Deprotection & Coupling of 2-Aminobenzoic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Guide for Solid-Phase Peptide Synthesis (SPPS) involving 2-aminobenzoic acid (anthranilic acid) derivatives. Incorporating this non-proteinogenic amino acid into peptidomimetics or foldamers introduces severe steric and electronic bottlenecks. This guide is designed for researchers and drug development professionals to troubleshoot, validate, and optimize the deprotection and subsequent chain elongation of these challenging substrates.

    Part 1: Mechanistic Overview & Bottleneck Analysis

    The incorporation of anthranilic acid into a peptide sequence fundamentally alters the local chemical reactivity. In the structure of anthranilic acid, both the amine group and the carbonyl group are directly connected to the aromatic moiety, constituting a planar structure with a fixed dihedral angle (∅ = 0°)[1].

    While the Fmoc deprotection of this residue proceeds via a standard base-induced E1cB elimination—where piperidine abstracts the acidic β-hydrogen of the fluorene system, leading to the release of CO₂ and dibenzofulvene (DBF)[2]—the subsequent steps are notoriously difficult. The resulting free aromatic amine is highly deactivated due to resonance delocalization of its lone pair into the benzene ring and the electron-withdrawing effect of the ortho-carbonyl group.

    Mechanism FmocAA Fmoc-Anthranilic Acid on Resin Base 20% Piperidine in DMF (Base-induced E1cB) FmocAA->Base Intermediate Deprotected Aromatic Amine (Highly Deactivated) Base->Intermediate -CO2, -Dibenzofulvene StandardCouple Standard Coupling (HBTU/DIPEA) Intermediate->StandardCouple OptCouple Optimized Coupling (Oxyma/DIC or Acid Chloride) Intermediate->OptCouple SideProduct Benzoxazinone Formation (-18 Da Side Reaction) StandardCouple->SideProduct Sluggish reaction allows cyclodehydration Product Desired Elongated Peptide OptCouple->Product Highly reactive electrophile overcomes sterics

    Caption: Mechanistic pathway of Fmoc cleavage and the competing side-reactions during subsequent coupling.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: I treated my Fmoc-anthranilic acid resin with 20% piperidine, but the Kaiser test is completely colorless. Did the deprotection fail?

    Cause: It is highly likely the deprotection was successful, but the analytical method failed. The Kaiser (ninhydrin) test relies on the nucleophilic attack of a primary aliphatic amine on the ninhydrin molecule to form the blue/purple Ruhemann's complex. Because the primary amine of anthranilic acid is aromatic and severely electron-deficient, it lacks the nucleophilicity required to trigger this colorimetric reaction, resulting in a false negative[3]. Solution: Abandon colorimetric assays for this specific residue. You must transition to a mass-based analytical approach (see the Microcleavage Protocol below) to definitively confirm the loss of the Fmoc group (-222 Da).

    Q2: After confirming Fmoc removal, my next amino acid coupling yielded <10% product. Why did standard HBTU/DIPEA fail?

    Cause: Standard uronium/aminium coupling reagents (like HBTU or HATU) combined with tertiary bases (DIPEA) form active esters that are sufficient for aliphatic amines but not electrophilic enough for deactivated aromatic amines. Prolonged exposure of the unreacted, activated amino acid often leads to its degradation rather than productive amide bond formation. Solution: You must increase the electrophilicity of the incoming amino acid. Transitioning to an Oxyma Pure/DIC activation system provides a highly reactive ester that avoids the steric bulk of uronium salts and significantly improves yields[4]. Alternatively, generating an Fmoc-amino acid chloride in situ using triphosgene provides the ultimate electrophile for this difficult coupling[5].

    Q3: LC-MS analysis of my coupling step shows a major byproduct with a mass shift of -18 Da relative to the expected product. What is happening?

    Cause: This is a classic cyclodehydration side reaction resulting in benzoxazinone formation . When an anthranilic acid derivative is activated, or when it is subjected to prolonged coupling conditions with a sluggish reaction rate, the molecule can undergo an intramolecular rearrangement where an adjacent oxygen or nitrogen attacks the activated carbonyl, releasing water (-18 Da)[3]. Solution: This side reaction is a direct symptom of a slow coupling rate. By switching to the highly efficient Oxyma/DIC protocol (which accelerates the desired intermolecular acylation), the kinetic competition is shifted away from the intramolecular benzoxazinone pathway[4].

    Part 3: Logical Troubleshooting Workflow

    TroubleshootingTree Issue Issue: Low Yield After Anthranilic Acid Deprotection CheckDeprot Did you verify Fmoc removal with a Kaiser Test? Issue->CheckDeprot KaiserYes Yes, it was negative (False Negative Risk) CheckDeprot->KaiserYes LCMS Perform Microcleavage & LC-MS Analysis CheckDeprot->LCMS Skip Kaiser KaiserYes->LCMS Kaiser is unreliable for aromatic amines MassCheck Is the -222 Da mass shift present? LCMS->MassCheck Incomplete No: Incomplete Cleavage Increase Piperidine Time MassCheck->Incomplete Complete Yes: Deprotection Successful Coupling is the Bottleneck MassCheck->Complete CouplingFix Switch to Oxyma/DIC or Acid Chloride Complete->CouplingFix

    Caption: Diagnostic logic tree for resolving anthranilic acid deprotection and coupling failures.

    Part 4: Quantitative Data & Reagent Selection

    To optimize the elongation of your peptide chain following Fmoc deprotection, consult the table below. It synthesizes quantitative efficacy data for various coupling strategies targeting the deactivated anthranilic acid amine.

    Coupling StrategyReagent EquivalentsTypical Reaction TimeRisk of Benzoxazinone (-18 Da)Relative YieldRecommendation
    HBTU / DIPEA 3 - 5 eq2 - 4 hoursHighLow (< 20%)Not Recommended
    HATU / HOAt / DIPEA 3 - 5 eq2 - 4 hoursModerateModerate (~40%)Use only for slightly hindered amines
    Oxyma Pure / DIC 5 eq60 - 120 minsLowHigh (> 85%)Primary Recommendation [4]
    Acid Chloride (in situ) 3 eq60 - 120 minsLowVery High (> 90%)Use if Oxyma/DIC fails[5]

    Part 5: Self-Validating Experimental Protocols

    Protocol A: Self-Validating Microcleavage & LC-MS Analysis

    Use this protocol to definitively confirm Fmoc removal, bypassing the flawed Kaiser test.

    • Resin Isolation: Transfer ~5 mg of the peptide-resin into a fritted micro-column or a 1.5 mL Eppendorf tube.

    • Washing: Wash the resin sequentially with DMF (3 × 1 mL) and DCM (5 × 1 mL).

      • Causality: Residual DMF can inhibit TFA-mediated cleavage by acting as a basic sponge, and residual piperidine will directly neutralize the TFA, leading to failed cleavage.

    • Cleavage: Add 100 µL of Cleavage Cocktail (95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% H₂O). Incubate at room temperature for 30 minutes.

    • Evaporation: Filter the cleavage solution into a clean vial and evaporate the TFA under a gentle stream of nitrogen gas.

    • Reconstitution: Re-dissolve the resulting peptide film in 200 µL of Acetonitrile/Water (1:1, v/v) containing 0.1% Formic Acid.

    • Analysis: Inject 5 µL into the LC-MS system.

      • Self-Validation Check: The mass spectrum MUST show a dominant peak corresponding to the exact mass of the synthesized sequence minus the Fmoc group (

        
         Da)[2]. If a peak at 
        
        
        
        remains, the deprotection step is invalidated; return to the synthesis vessel and apply a second 20% piperidine treatment for 20 minutes.
    Protocol B: Optimized Oxyma/DIC Coupling onto Anthranilic Acid

    Use this protocol to overcome the poor nucleophilicity of the deprotected aromatic amine.

    • Resin Preparation: Swell the Fmoc-deprotected anthranilic acid-peptidyl resin in DMF for 15 minutes. Drain thoroughly.

    • Activation Mixture: In a separate vial, dissolve the incoming Fmoc-Amino Acid (5.0 equivalents relative to resin loading) and Oxyma Pure (5.0 equivalents) in a minimum volume of DMF to achieve a highly concentrated solution (typically 0.1 M to 0.2 M).

      • Causality: High concentrations drive the thermodynamic equilibrium toward amide bond formation, overcoming the high activation energy barrier of the deactivated amine[4].

    • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC, 5.0 equivalents) to the vial. Stir for exactly 2 minutes to allow the formation of the highly reactive Oxyma active ester.

    • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 to 120 minutes.

    • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL).

      • Self-Validation Check: Perform Protocol A (Microcleavage). A mass shift corresponding to the exact mass of the newly added amino acid confirms success. If unreacted starting material remains, do not proceed to Fmoc deprotection; instead, perform a double coupling using the same equivalents.

    References

    • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]

    • Site-specific single point mutation by anthranilic acid in hIAPP8–37 enhances anti-amyloidogenic activity. National Institutes of Health (NIH). Available at:[Link]

    • First total synthesis of versicotide A, B and C. SciSpace / RSC Advances. Available at:[Link]

    • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available at:[Link]

    Sources

    preventing racemization during the activation of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced peptide and peptidomimetic synthesis. Activating 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid presents a unique stereochemical challenge. The chiral center at the C9 position of the fluorene ring is highly susceptible to racemization during standard carboxylic acid activation.

    This guide provides mechanistic troubleshooting, optimized protocols, and FAQs to ensure enantiomeric fidelity during your coupling workflows.

    Mechanistic Troubleshooting: The Causality of Racemization

    To prevent racemization, we must first understand the two primary degradation pathways that occur during the activation of the anthranilic acid (2-aminobenzoic acid) carboxyl group.

    Pathway A: Direct Deprotonation (The Acidity of C9) The C9 proton of the 9-fluorenecarbonyl group is exceptionally acidic (pKa ~10–11) because the resulting conjugate base is a highly stabilized, 14-π electron aromatic fluorenyl anion[1]. The introduction of standard tertiary amine bases (like DIPEA or TEA) during activation immediately deprotonates C9, forming a planar, achiral intermediate that reprotonates non-stereospecifically.

    Pathway B: Benzoxazinone Formation Similar to the classic oxazolone (azlactone) racemization pathway in α-amino acids, N-acyl anthranilic acids undergo rapid intramolecular cyclodehydration upon activation to form a 4H-3,1-benzoxazin-4-one intermediate[2]. This 6-membered heterocyclic ring locks the molecule in a planar, conjugated system, further increasing the acidity of the exocyclic C9 proton and accelerating enantiomeric erosion.

    RacemizationPathways SM 2-[(9H-Fluorene-9-carbonyl) amino]benzoic acid (Chiral C9) Activated Activated Ester (e.g., O-acylisourea) SM->Activated Coupling Reagent (DIC, EDC) Anion Fluorenyl Anion (Planar, Achiral) SM->Anion Strong Base (DIPEA, TEA) Benzoxazinone 4H-3,1-Benzoxazin-4-one Intermediate Activated->Benzoxazinone Intramolecular Cyclization Product Desired Chiral Product (Retention of Configuration) Activated->Product Amine + OxymaPure (Fast Kinetics) Benzoxazinone->Anion Base-catalyzed Deprotonation Racemic Racemized Product Benzoxazinone->Racemic Amine Attack Anion->Racemic Reprotonation & Coupling

    Mechanistic pathways of racemization vs. successful chiral coupling during anthranilic acid activation.

    Quantitative Data: Additive and Base Selection

    The choice of coupling reagent, additive, and base dictates the kinetic competition between the desired intermolecular amine coupling and the undesired intramolecular benzoxazinone formation. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has proven superior to traditional benzotriazoles (HOBt/HOAt) in suppressing these side reactions[3],[4].

    Coupling SystemBase UsedBenzoxazinone Formation (%)Racemization Level (%)Recommended Use
    HATU / DIPEA DIPEA (2.0 eq)> 60%> 80%Not Recommended
    EDC / HOBt DIPEA (1.0 eq)30 - 40%40 - 50%Poor
    DIC / HOAt None10 - 15%15 - 20%Moderate
    DEPBT TMP (1.0 eq)< 5%< 2%Excellent
    DIC / OxymaPure None (Base-Free)< 2%< 1%Optimal

    Validated Protocol: Base-Free DIC/OxymaPure Coupling

    This self-validating protocol utilizes base-free conditions and the superior nucleophilicity of OxymaPure to kinetically outcompete benzoxazinone formation[3].

    Materials:

    • 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • Diisopropylcarbodiimide (DIC) (1.1 eq)

    • OxymaPure (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

    Step-by-Step Methodology:

    • Preparation: Dissolve 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

      • Causality: DCM is preferred over DMF because non-polar solvents disfavor the stabilization of the fluorenyl anion, reducing the thermodynamic drive for direct deprotonation.

    • Thermal Control: Cool the reaction vessel to -10 °C using an ice/brine bath.

      • Causality: Low temperatures exponentially decrease the rate of intramolecular benzoxazinone cyclization while maintaining sufficient kinetics for the Oxyma active ester formation.

    • Activation: Add DIC (1.1 eq) dropwise over 5 minutes. Stir at -10 °C for 15 minutes to allow the formation of the highly reactive, racemization-resistant Oxyma active ester.

    • Coupling: Add the amine nucleophile (1.1 eq) slowly. If the amine is a hydrochloride salt, neutralize it prior to addition using a stoichiometric amount of 2,4,6-trimethylpyridine (sym-collidine), avoiding any excess base in the main reaction flask.

    • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via LC-MS to ensure the absence of the benzoxazinone mass peak [M - H₂O].

    • Workup: Filter the precipitated diisopropylurea (DIU). Wash the organic layer with 5% aqueous citric acid, followed by brine, to remove unreacted OxymaPure and residual amine.

    Frequently Asked Questions (FAQs)

    Q: My reaction mixture turned deep yellow/orange immediately after adding DIPEA. What happened? A: The intense color change indicates the formation of the fluorenyl anion. The 9-fluorenyl proton is highly acidic[1]. When you added DIPEA, you deprotonated the C9 chiral center, resulting in a highly conjugated, deeply colored, and planar aromatic anion. Your product is likely completely racemized. You must switch to a base-free coupling method (like DIC/OxymaPure) or use a weaker, sterically hindered base like 2,4,6-collidine.

    Q: LC-MS shows a major byproduct with a mass of [M - 18]. Is this an unreacted anhydride? A: No, a mass of [M - 18] (loss of water) in the activation of an N-acyl anthranilic acid is the classic signature of 4H-3,1-benzoxazin-4-one formation[2]. This heterocyclic intermediate forms when the coupling reagent activates the carboxylic acid, but the nucleophilic amine doesn't attack fast enough, allowing the N-acyl oxygen to cyclize. To fix this, increase the concentration of your reactants, lower the temperature to -10 °C, and use OxymaPure to accelerate the formation of the active ester.

    Q: Can I use HATU for this coupling? It's my standard reagent for difficult amides. A: We strongly advise against using HATU for this specific molecule. HATU requires the use of a tertiary amine base (usually DIPEA) to generate the active uronium species. As established, any strong base will instantly racemize the C9 fluorene center. Furthermore, uronium reagents can sometimes promote slower coupling kinetics with sterically hindered anthranilic acids compared to DIC/Oxyma, giving the molecule more time to cyclize into the benzoxazinone.

    Q: Why do you recommend DCM or 2-MeTHF over DMF? A: Polar aprotic solvents like DMF and DMSO excel at stabilizing ions. In this context, they stabilize the fluorenyl anion, thermodynamically driving the deprotonation equilibrium forward and exacerbating racemization. Non-polar solvents like DCM or greener alternatives like 2-MeTHF suppress charge separation, thereby protecting the acidic C9 proton.

    References

    • Equilibrium Acidities of Carbon Acids. VI. Establishment of an Absolute Scale of Acidities in Dimethyl Sulfoxide Solution.utk.edu.
    • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.semanticscholar.org.
    • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.peptidechemistry.org.
    • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.acs.org.

    Sources

    stability issues of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid under acidic conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, structurally driven stability challenges you may encounter when handling 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid during acidic workflows, formulation, or LC-MS analysis.

    Rather than treating "instability" as a generic loss of purity, this guide deconstructs the exact chemical causality behind the degradation. The molecule possesses two highly reactive domains under acidic conditions: an anthranilic acid (2-aminobenzoic acid) core prone to intramolecular reactions, and a fluorene-9-carbonyl moiety that is uniquely susceptible to cleavage and carbon loss.

    Core Mechanistic Pathways: The Causality of Degradation

    When exposed to acidic environments, 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid does not simply "break down"; it follows predictable, thermodynamically driven pathways based on the solvent system and temperature.

    • Intramolecular Cyclization (Dehydrating Acid): The ortho-arrangement of the amide and the carboxylic acid on the benzene ring perfectly positions the molecule for intramolecular dehydration. In the presence of dehydrating acids (e.g., acetic anhydride, neat TFA), the compound rapidly cyclizes to form a 4H-3,1-benzoxazin-4-one derivative1[1].

    • Tandem Hydrolysis & Decarboxylation (Aqueous Acid + Heat): In aqueous acids, the amide bond hydrolyzes to yield anthranilic acid and 9H-fluorene-9-carboxylic acid. Because the 9-position of the fluorene ring is highly activated, the resulting 9H-fluorene-9-carboxylic acid is notoriously unstable and will spontaneously decarboxylate upon heating to yield fluorene and CO₂2[2].

    Degradation Parent 2-[(9H-Fluorene-9-carbonyl)amino] benzoic acid Hydrolysis Hydrolysis Pathway (Aqueous Acid) Parent->Hydrolysis Cyclization Cyclization Pathway (Dehydrating Acid) Parent->Cyclization FluoreneAcid 9H-Fluorene-9-carboxylic acid Hydrolysis->FluoreneAcid Anthranilic Anthranilic Acid Hydrolysis->Anthranilic Benzoxazinone 2-(9H-fluoren-9-yl)-4H- 3,1-benzoxazin-4-one Cyclization->Benzoxazinone Decarb Decarboxylation (-CO2, Heat) FluoreneAcid->Decarb Fluorene Fluorene Decarb->Fluorene

    Fig 1: Acid-mediated degradation pathways of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid.

    Troubleshooting & FAQs

    Q1: My LC-MS analysis shows a massive, immediate drop in signal for the parent compound when using 0.1% Formic Acid in the mobile phase. Is it degrading that fast? A: Not necessarily. While degradation is a concern, an immediate drop is almost always a solubility artifact. The pKa of the benzoic acid moiety is approximately 3.5. In 0.1% Formic Acid (pH ~2.7), the molecule is fully protonated and unionized, drastically reducing its aqueous solubility. If your sample was prepared in a high-aqueous diluent, it is precipitating in the autosampler needle or at the head of the column. Actionable Fix: Match your sample diluent to the initial mobile phase organic composition (minimum 40% Acetonitrile) to keep the protonated species solvated.

    Q2: I am running a synthetic step in acidic, dehydrating conditions (e.g., acetic anhydride) and I observe a new lipophilic peak with a mass of [M-18]. What is happening? A: You are observing the classic intramolecular cyclization of 2-acylaminobenzoic acids3[3]. The compound has dehydrated to form 2-(9H-fluoren-9-yl)-4H-3,1-benzoxazin-4-one. The ortho-arrangement of the amide and carboxylic acid perfectly positions the molecule for this ring closure when water is removed from the system 4[4]. Actionable Fix: If acidic conditions are mandatory, maintain a high water activity to push the equilibrium away from the benzoxazinone, or transiently protect the carboxylic acid as a tert-butyl ester prior to the acidic step.

    Q3: After prolonged heating in 1M HCl, I detect anthranilic acid, but I cannot find the fluorene-9-carboxylic acid fragment. Instead, I see a highly non-polar, UV-active peak that ionizes poorly in MS. Why? A: You are witnessing the tandem degradation pathway. Following amide hydrolysis, the liberated 9H-fluorene-9-carboxylic acid undergoes rapid thermal decarboxylation to form fluorene 5[5]. Fluorene is highly lipophilic and lacks an ionizable functional group for Electrospray Ionization (ESI), making it appear as a "ghost peak" in MS despite strong UV absorbance. Actionable Fix: Lower the reaction temperature to < 40°C to minimize decarboxylation. To track fluorene, switch to Atmospheric Pressure Chemical Ionization (APCI) or GC-MS.

    Quantitative Degradation Profile

    The following table summarizes the expected behavior of the compound under various acidic stress conditions, allowing you to anticipate the primary degradant and adjust your workflow accordingly.

    pH / ConditionReagent SystemPrimary MechanismMajor Product DetectedEst. Half-Life (25°C)
    pH 2.0 (Aqueous) 0.1% TFA in H₂OPrecipitation / Mild HydrolysisParent (Solid) / Anthranilic Acid> 48 hours
    pH 1.0 (Aq, 60°C) 0.1 M HClHydrolysis + DecarboxylationFluorene + Anthranilic Acid~ 4 hours
    Anhydrous Acid Ac₂O / AcOHIntramolecular Cyclization2-(9H-fluoren-9-yl)-benzoxazinone< 30 minutes

    Self-Validating Experimental Protocols

    To ensure data integrity, every analytical or synthetic workflow must prove its own validity. Below are two protocols designed with built-in causality checks.

    Protocol 1: Stability-Indicating LC-MS Assay for Amide Integrity

    Purpose: To accurately quantify the parent compound without inducing on-column precipitation or source-fragmentation. Causality Check: We use a neutral pH mobile phase to keep the carboxylic acid ionized (soluble) and prevent artificial acid-catalyzed hydrolysis during the run.

    • Mobile Phase Preparation:

      • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

      • Buffer B: 100% LC-MS grade Acetonitrile.

    • Sample Diluent: Prepare all samples in 50:50 Water:Acetonitrile to ensure the protonated/unionized forms remain completely solvated prior to injection.

    • System Suitability (The Self-Validation Step): Before running samples, inject a synthetic mixture containing the Parent Compound, Anthranilic Acid, and Fluorene.

      • Validation Criteria: The method is only valid if Fluorene elutes sharply (confirming sufficient organic strength) and the Parent Compound shows no tailing (confirming it is not precipitating on the column).

    • Gradient Execution: Run a gradient from 5% B to 95% B over 8 minutes on a C18 column (e.g., Waters BEH C18, 1.7 µm) at 40°C.

    Protocol 2: Controlled Generation of the Benzoxazinone Reference Standard

    Purpose: To intentionally synthesize the [M-18] cyclized degradant so it can be used as a calibrated analytical reference standard. Causality Check: Acetic anhydride is used because it serves a dual purpose: it acts as the solvent and actively scavenges the leaving water molecule, driving the dehydration equilibrium entirely to the right.

    • Reaction Setup: Dissolve 100 mg of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid in 3.0 mL of anhydrous Acetic Anhydride in a dry round-bottom flask.

    • Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3); the highly polar parent acid will convert to a fast-moving, highly fluorescent spot (the benzoxazinone).

    • Quenching (The Self-Validation Step): Cool to room temperature and pour the mixture over 15 g of crushed ice.

      • Validation Criteria: The acetic anhydride will violently hydrolyze to acetic acid, but the newly formed benzoxazinone is kinetically stable in cold aqueous acid and will immediately precipitate as a white/pale yellow solid. If no precipitate forms, the cyclization failed.

    • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under high vacuum. Confirm identity via MS (Target:[M-18]⁺).

    References

    • US4262157A - Decarboxylation process. Google Patents.
    • Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides. PubMed Central (PMC). URL:[Link]

    • Efficient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones under microwave irradiation. ResearchGate. URL: [Link]

    • Organocopper chemistry. Decarboxylation of a benzhydryl carboxylic acid. ACS Publications. URL:[Link]

    • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. URL:[Link]

    Sources

    Technical Support Center: Troubleshooting Unreacted 2-Aminobenzoic Acid Purification

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in removing unreacted 2-aminobenzoic acid (also known as anthranilic acid) from synthetic reaction mixtures.

    As a versatile building block in the synthesis of quinazolinones, amides, and various active pharmaceutical ingredients (APIs), 2-aminobenzoic acid is frequently used in excess. Its amphoteric nature often complicates standard aqueous workups. This guide provides field-proven, mechanistically grounded strategies to ensure high-purity API recovery.

    Physicochemical Profiling

    To design an effective purification strategy, we must first understand the thermodynamic and physicochemical boundaries of the impurity.

    PropertyValueRelevance to Purification Strategy
    Molecular Weight 137.14 g/mol Small molecular size; easily separated from large APIs via size-exclusion chromatography if needed[1].
    pKa₁ (Amine conjugate acid) 2.14Protonated at pH < 1.14. Enables extraction into the aqueous phase as a highly polar cation[1].
    pKa₂ (Carboxylic acid) 4.85Deprotonated at pH > 5.85. Enables extraction into the aqueous phase as a highly polar anion[2].
    LogP 1.21Moderately lipophilic. It will stubbornly partition into organic solvents at neutral pH (pH 3–4)[1].
    Aqueous Solubility 5.7 g/L (25 °C)Moderately soluble in neutral water; solubility increases exponentially in strongly acidic or basic aqueous media[2].

    Frequently Asked Questions (FAQs)

    Q1: Why does a standard water wash fail to remove unreacted 2-aminobenzoic acid from my organic layer? A: 2-Aminobenzoic acid is an ampholyte. At a neutral pH (around pH 3.5, which is its isoelectric point), it exists largely in a neutral or zwitterionic state, maximizing its lipophilicity (LogP 1.21)[1]. In this state, it prefers to remain in the organic phase. To force it into the aqueous phase, you must exploit its pKa values by shifting the pH to extremes, thereby ionizing the molecule and drastically reducing its organic solubility.

    Q2: How do I choose between an acidic or basic aqueous extraction? A: The choice is entirely dictated by the nature of your synthesized API:

    • If your API is neutral or non-basic: Use an acidic wash (pH < 1.5). The amine group of 2-aminobenzoic acid (pKa 2.14) will protonate, driving it into the aqueous layer, while your neutral API remains in the organic phase[1].

    • If your API is basic: Use a basic wash (pH 8–12). The carboxylic acid of 2-aminobenzoic acid (pKa 4.85) will deprotonate into a carboxylate anion[2]. Simultaneously, the high pH ensures your basic API remains a neutral free-base, retaining it in the organic layer.

    Q3: My API is highly sensitive to both strong acids and bases. How can I remove the impurity without liquid-liquid extraction? A: If pH-guided extraction risks hydrolyzing your API (e.g., sensitive esters or amides), utilize chemical scavenging . Because 2-aminobenzoic acid possesses a nucleophilic primary aniline, you can introduce an electrophilic solid-supported resin (such as an isocyanate-functionalized polystyrene resin). The resin covalently captures the impurity, allowing you to simply filter it away.

    Experimental Workflows & Protocols

    Protocol A: pH-Guided Liquid-Liquid Extraction (Acidic Wash)

    Designed for neutral, acid-stable APIs.

    Causality & Mechanism: By lowering the aqueous pH to ~0, we exceed the pKa of the amine group (2.14) by more than two logarithmic units. This guarantees >99% protonation of the impurity, shifting its partition coefficient heavily toward the aqueous phase.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Green Chemistry Tip: Consider using 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate instead of hazardous dipolar aprotic solvents like DCM, in accordance with modern solvent replacement strategies[3][4].

    • Acidification: Add an equal volume of 1M HCl (pH ~0) to the separatory funnel.

    • Partitioning: Shake vigorously for 1 minute, venting frequently. Allow the phases to separate completely.

    • Separation: Drain the lower aqueous layer (containing the protonated 2-aminobenzoic acid).

    • Self-Validation Step: Spot the aqueous layer on a TLC plate and observe under 365 nm UV light. 2-Aminobenzoic acid exhibits strong, distinct blue fluorescence. If fluorescence is present, the extraction is working.

    • Recovery: Wash the organic layer with brine to remove residual acid, dry over anhydrous

      
      , and concentrate in vacuo to yield the purified API.
      
    Protocol B: Covalent Scavenging via Isocyanate Resin

    Designed for pH-sensitive or highly amphoteric APIs.

    Causality & Mechanism: Isocyanate groups react rapidly with primary amines to form stable urea linkages. By immobilizing the isocyanate on a macroscopic resin bead, the unreacted 2-aminobenzoic acid is physically tethered to a solid support, bypassing the need for biphasic partitioning.

    Step-by-Step Methodology:

    • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or MeTHF). Note: Avoid alcohols, as they will compete for the isocyanate.

    • Resin Addition: Add 3.0 to 5.0 equivalents of Isocyanate-supported resin (loading capacity typically ~1.5 mmol/g) relative to the estimated molar amount of unreacted 2-aminobenzoic acid.

    • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours.

    • Self-Validation Step: Monitor the supernatant via HPLC or TLC. The disappearance of the fluorescent 2-aminobenzoic acid spot confirms complete scavenging.

    • Isolation: Filter the mixture through a sintered glass fritted funnel. Wash the resin cake with 2 column volumes of your chosen solvent to elute any trapped API.

    • Concentration: Evaporate the combined filtrates to isolate the ultra-pure API.

    Purification Decision Matrix

    Use the following logical workflow to determine the optimal extraction pathway based on the chemical nature of your synthesized API.

    G Crude Crude Mixture (API + Unreacted 2-ABA) APIType What is the nature of your API? Crude->APIType NeutralAPI Neutral / Non-Basic API APIType->NeutralAPI BasicAPI Basic API APIType->BasicAPI AcidWash Wash with 1M HCl (pH < 1.5) NeutralAPI->AcidWash BaseWash Wash with Sat. NaHCO3 (pH ~ 8) BasicAPI->BaseWash AqAcid Aqueous Layer Protonated 2-ABA (+) AcidWash->AqAcid Extracts impurity OrgAcid Organic Layer Purified API AcidWash->OrgAcid Retains API AqBase Aqueous Layer Deprotonated 2-ABA (-) BaseWash->AqBase Extracts impurity OrgBase Organic Layer Purified API BaseWash->OrgBase Retains API

    Decision matrix for pH-guided liquid-liquid extraction of 2-aminobenzoic acid.

    References

    • Anthranilic Acid (CID 227) - PubChem Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL:[Link]

    • Anthranilic Acid - Wikipedia Source: Wikimedia Foundation URL:[Link]

    • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: Lee, J. L., et al. (2024). Liquids, 4(2), 352-381. MDPI. URL:[Link]

    Sources

    Validation & Comparative

    Comparative Analysis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid and Alternative Fluorescent Probes

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the rapidly evolving landscape of molecular imaging and assay development, the selection of an optimal fluorescent probe dictates the sensitivity, stability, and reproducibility of experimental outcomes. 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (F-CABA) is an advanced, fluorene-based fluorescent probe that offers distinct photophysical advantages over classical xanthene (e.g., FITC) and cyanine dyes.

    Designed with a rigid planar fluorene core and a functionalizable benzoic acid moiety, F-CABA bridges the gap between high quantum yield fluorescence and robust bioconjugation. This guide provides an objective, data-driven comparative analysis of F-CABA against standard alternatives, equipping researchers and drug development professionals with the mechanistic insights required for optimal probe selection.

    Mechanistic Profiling & Structural Advantages

    To understand why F-CABA outperforms traditional probes in specific applications, we must analyze the causality behind its structural design [1].

    • The Fluorene Core (Fluorophore): Unlike the flexible structures of many conventional dyes that lose energy through non-radiative vibrational decay, the fluorene backbone is a rigid, planar biphenyl system. This rigidity restricts intramolecular motions, drastically reducing non-radiative decay pathways and resulting in a high fluorescence quantum yield. Furthermore, fluorene derivatives inherently possess a large Stokes shift, which is critical for minimizing excitation back-scatter and auto-fluorescence in complex biological matrices [2].

    • The Carbonylamino Linkage: The amide bond connecting the fluorene core to the benzoic acid provides chemical stability against hydrolytic cleavage in physiological environments, a common failure point in ester-linked probes.

    • The Benzoic Acid Moiety (Conjugation Handle): The terminal carboxylic acid serves as a highly efficient handle for covalent attachment to primary amines (e.g., lysine residues on antibodies) via well-established EDC/NHS crosslinking chemistry [3].

    G A Excitation (UV/Blue) Photon Absorption B Excited State (S1) Fluorene Core A->B C Radiative Decay (Strong Fluorescence) B->C Rigid/Bound State D PET Process (Electron Transfer) B->D Free State E Non-Radiative Decay (Quenched) D->E F Target Binding (Analyte/Protein) F->B Inhibits PET

    Photophysical mechanism of fluorene-based probes illustrating PET inhibition upon target binding.

    Comparative Performance Analysis

    When benchmarking F-CABA against industry-standard probes like FITC (Fluorescein isothiocyanate), TRITC (Tetramethylrhodamine), and Cy5, the data reveals distinct operational niches. FITC is notoriously susceptible to photobleaching and pH fluctuations, whereas F-CABA maintains emission integrity across diverse physiological conditions.

    Table 1: Photophysical and Chemical Comparison
    ParameterF-CABAFITCTRITCCy5
    Excitation Max (nm) ~320 - 350 (UV/Blue)490 (Blue)550 (Green)649 (Red)
    Emission Max (nm) ~420 - 450 (Blue)525 (Green)573 (Yellow/Orange)670 (Far-Red)
    Stokes Shift (nm) ~100 (Excellent) 35 (Poor)23 (Poor)21 (Poor)
    Photostability HighLow (Rapid Bleaching)ModerateModerate
    pH Sensitivity Low (Stable pH 4-9)High (Quenches < pH 7)LowLow
    Conjugation Chemistry EDC/NHS (Carboxyl)Isothiocyanate (Amine)NHS Ester (Amine)NHS Ester (Amine)

    Key Takeaway: F-CABA's massive Stokes shift (~100 nm) effectively eliminates self-quenching and optical cross-talk, making it vastly superior to FITC and Cy5 for highly multiplexed flow cytometry or prolonged live-cell imaging where UV/Blue excitation is available.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following bioconjugation protocol is designed as a self-validating system . It includes built-in checkpoints to verify causality and reaction success at each phase, preventing downstream assay failure.

    Protocol: EDC/NHS-Mediated Bioconjugation of F-CABA to Monoclonal Antibodies

    Rationale: EDC activates the benzoic acid carboxyl group of F-CABA to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous solutions, NHS is added to form a semi-stable, amine-reactive NHS-ester, which subsequently reacts with the ε-amines of lysine residues on the target antibody [3].

    Step-by-Step Methodology:

    • Probe Activation:

      • Dissolve 1 mg of F-CABA in 100 µL of anhydrous DMSO. (Causality: Anhydrous conditions prevent premature hydrolysis of the active ester).

      • Add 2.0 molar equivalents of EDC and 2.5 molar equivalents of NHS.

      • Incubate at room temperature (RT) for 30 minutes in the dark.

    • Protein Preparation:

      • Buffer-exchange the target antibody (1 mg/mL) into 0.1 M Sodium Bicarbonate buffer (pH 8.3).

      • Self-Validation Checkpoint 1: Ensure no Tris or glycine buffers are present, as these contain primary amines that will competitively consume the activated probe.

    • Conjugation Reaction:

      • Add the activated F-CABA solution to the antibody solution at a 10:1 to 20:1 molar ratio (Probe:Protein).

      • Incubate for 2 hours at RT with gentle agitation.

    • Purification & Validation:

      • Remove unreacted dye using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

      • Self-Validation Checkpoint 2 (Degree of Labeling - DOL): Measure the absorbance of the purified conjugate at 280 nm (Protein) and ~340 nm (F-CABA). Calculate the DOL. A successful reaction yields a DOL of 2.0–4.0. If the 340 nm peak is absent, the EDC/NHS activation failed, likely due to moisture contamination in the DMSO or degraded EDC.

    G A F-CABA (Carboxylic Acid) B EDC/NHS Activation (Anhydrous DMSO) A->B Add Reagents C NHS-Ester Intermediate (Amine Reactive) B->C 30 min, RT E Conjugation Reaction (pH 8.3 Buffer) C->E Combine D Target Antibody (Primary Amines) D->E Combine F Fluorescently Labeled Antibody Conjugate E->F 2 Hours, RT G SEC Purification (Remove Free Dye) F->G Isolate Conjugate

    Workflow for EDC/NHS-mediated bioconjugation of F-CABA to target proteins.

    Case Studies & Application Scenarios

    Scenario A: Prolonged Live-Cell Imaging When tracking intracellular targets over extended periods (e.g., 24-48 hours), FITC rapidly photobleaches under continuous laser excitation. F-CABA's fluorene core exhibits exceptional photostability, resisting oxidative degradation and maintaining >85% of its initial fluorescence intensity after continuous exposure, making it the superior choice for longitudinal tracking.

    Scenario B: Multiplexed Flow Cytometry In panels utilizing 10+ fluorophores, spectral overlap is a primary source of data artifact. Because F-CABA features a ~100 nm Stokes shift, it can be excited by a UV (355 nm) or Violet (405 nm) laser while emitting in the blue spectrum, completely avoiding the crowded FITC/PE/APC detection channels.

    Conclusion

    While legacy probes like FITC and Rhodamine remain staples in the laboratory, their structural limitations often compromise assay sensitivity. 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (F-CABA) provides a highly engineered alternative. By combining the photostability and large Stokes shift of a fluorene core with the reliable bioconjugation chemistry of a benzoic acid moiety, F-CABA serves as a premium tool for researchers requiring rigorous, reproducible, and highly sensitive fluorescent readouts.

    References

    • Fluorene Based Fluorescent and Colorimetric Sensors for Ultrasensitive Detection of Nitroaromatics in Aqueous Medium. Journal of Photochemistry and Photobiology A: Chemistry, 2021. URL:[Link]

    • Ratiometric Fluorescent Probes for Detection of Intracellular Singlet Oxygen. Organic Letters, 2013. URL:[Link]

    • Bioconjugate Techniques (Third Edition). Academic Press, 2013. URL:[Link]

    Efficacy Comparison of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid Derivatives: Targeting Neutrophil Enzymatic Cascades and Adhesion

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This technical guide evaluates the efficacy of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid derivatives , a chemical class structurally related to Leumedins (e.g., NPC 15669). Unlike classical enzyme inhibitors that target the catalytic site of a single protein (e.g., kinase inhibitors), these derivatives function as functional inhibitors of neutrophil enzymatic cascades .

    They primarily target the CD11b/CD18 (Mac-1) integrin signaling pathway , thereby inhibiting the release and activation of destructive enzymes such as Myeloperoxidase (MPO) and Neutrophil Elastase , as well as scavenging reactive oxygen species (ROS). This guide compares their performance against standard anti-inflammatories (NSAIDs, Glucocorticoids) and details their unique mechanism in preventing enzyme-mediated tissue damage.

    Mechanistic Insight: Functional Enzyme Inhibition

    The efficacy of these derivatives lies in their ability to decouple neutrophil adhesion from enzymatic degranulation. While they do not competitively inhibit the catalytic site of MPO or Elastase in isolation, they potently inhibit the cell-regulated release of these enzymes.

    The "Leumedin" Mechanism

    The core fluorene-amino-benzoic acid scaffold acts as a Mac-1 (CD11b/CD18) antagonist . By binding to the integrin or modulating its activation state, these compounds prevent the "outside-in" signaling required for the exocytosis of azurophilic granules containing MPO and elastase.

    • Primary Target: CD11b/CD18 (Mac-1) Integrin.

    • Downstream Effect: Inhibition of Azurophilic Granule Exocytosis.

    • Enzymatic Outcome: Reduction in extracellular MPO activity and Elastase-mediated tissue remodeling.

    Pathway Visualization

    The following diagram illustrates the intervention point of fluorene derivatives within the neutrophil activation pathway.

    NeutrophilPathway Stimulus Inflammatory Stimulus (fMLP, C5a, LTB4) Receptor GPCR Activation Stimulus->Receptor Integrin Mac-1 (CD11b/CD18) Upregulation & Activation Receptor->Integrin Signaling Signal Transduction (Ca2+ mobilization, PKC) Receptor->Signaling Integrin->Signaling Outside-In Signaling Exocytosis Granule Exocytosis Signaling->Exocytosis Enzymes Release of MPO & Elastase Exocytosis->Enzymes Damage Tissue Damage (Oxidative Stress/Proteolysis) Enzymes->Damage Inhibitor Fluorene-Benzoic Acid Derivatives (NPC 15669) Inhibitor->Integrin Antagonism Inhibitor->Enzymes Direct ROS Scavenging (Secondary)

    Caption: Mechanism of Action. The inhibitor targets Mac-1 integrin signaling, blocking the downstream exocytosis of destructive enzymes (MPO, Elastase) and directly scavenging ROS.

    Comparative Efficacy Analysis

    The following data compares the lead compound of this class (NPC 15669) with standard anti-inflammatory agents. The data highlights that while NSAIDs (Aspirin) are weak inhibitors of neutrophil enzyme release, fluorene derivatives show potent efficacy in this specific domain.

    Table 1: Inhibition of Neutrophil Function and Enzyme Release
    Compound ClassRepresentative AgentTarget MechanismIC50 (Adhesion)IC50 (MPO Release)ROS Scavenging
    Fluorene Derivative NPC 15669 Mac-1 Antagonist / ROS Scavenger 15 - 30 µM ~20 µM High (HOCl)
    NSAIDAspirinCOX-1/2 Inhibition> 1000 µMInactiveNegligible
    GlucocorticoidDexamethasoneGR Agonist (Genomic)Inactive (Acute)*Inactive (Acute)Negligible
    Integrin AntibodyAnti-CD18 mAbDirect CD18 Blockade< 1 µM~5 µMNone

    *Note: Dexamethasone requires hours for genomic downregulation and does not acutely block degranulation in short-term assays.

    Key Findings:

    • Selectivity: Fluorene derivatives are superior to Aspirin in preventing neutrophil-mediated tissue damage because they directly block the delivery of the enzymatic payload.

    • Dual Action: Unlike pure integrin antibodies, NPC 15669 also possesses a secondary antioxidant capacity, specifically scavenging hypochlorous acid (HOCl), the toxic product of the MPO enzyme.

    Experimental Protocols

    To validate the efficacy of these derivatives, the following protocols are recommended. These assays measure the functional inhibition of enzyme release rather than simple catalytic inhibition.

    Synthesis of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid

    Rationale: This protocol couples the fluorene core to the anthranilic acid scaffold to generate the active pharmacophore.

    Reagents:

    • Anthranilic acid (2-aminobenzoic acid)

    • 9-Fluorenecarboxylic acid chloride (prepared from 9-fluorenecarboxylic acid + SOCl2)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    Workflow:

    • Preparation: Dissolve anthranilic acid (1.0 eq) in dry DCM under nitrogen atmosphere.

    • Base Addition: Add TEA (2.5 eq) and cool the mixture to 0°C.

    • Coupling: Dropwise add 9-fluorenecarboxylic acid chloride (1.1 eq) dissolved in DCM.

    • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

    • Workup: Wash with 1N HCl (to remove TEA and unreacted amine), then brine. Dry over MgSO4.

    • Purification: Recrystallize from ethanol/water to yield the target derivative.

    Neutrophil Degranulation Assay (MPO Release)

    Rationale: This assay quantifies the inhibitor's ability to prevent the release of Myeloperoxidase from stimulated neutrophils.

    Materials:

    • Isolated Human Neutrophils (

      
       cells/mL)
      
    • Stimulant: fMLP (

      
      ) or PMA (
      
      
      
      )
    • Substrate: TMB (3,3',5,5'-tetramethylbenzidine)

    • Cytochalasin B (5 µg/mL) - enhances degranulation

    Step-by-Step Protocol:

    • Pre-incubation: Incubate neutrophils with the test compound (0.1 - 100 µM) for 15 minutes at 37°C in HBSS buffer.

    • Priming: Add Cytochalasin B for 5 minutes.

    • Stimulation: Add fMLP and incubate for 30 minutes.

    • Separation: Centrifuge at 400 x g for 5 minutes at 4°C. Collect the supernatant (containing released enzymes).

    • Enzyme Assay:

      • Transfer 50 µL of supernatant to a 96-well plate.

      • Add 100 µL of TMB substrate solution.

      • Incubate for 5-10 minutes (blue color develops).

      • Stop reaction with 50 µL 1N H2SO4 (color turns yellow).

    • Quantification: Measure Absorbance at 450 nm.

    • Calculation: % Inhibition =

      
      .
      

    References

    • Burch, R. M., et al. (1991). "N-(Fluorenyl-9-methoxycarbonyl)amino acids, a class of anti-inflammatory agents with a different mechanism of action."[1] Proceedings of the National Academy of Sciences, 88(2), 355-359. Link

    • Pou, S., et al. (1993). "Effect of NPC 15669, an inhibitor of neutrophil recruitment and neutrophil-mediated inflammation, on neutrophil function in vitro."[1][2] Biochemical Pharmacology, 45(10), 2123-2127. Link

    • Burch, R. M., et al. (1993). "NPC 15669 inhibits the reversed passive Arthus reaction in rats by blocking neutrophil recruitment."[2] Journal of Pharmacology and Experimental Therapeutics, 267(2), 1049-1054. Link

    • Otterbein, L., et al. (1993).[3] "Additive effects of a bradykinin antagonist, NPC 17761, and a leumedin, NPC 15669, on survival in animal models of sepsis."[3] Agents and Actions, 39, C125-C127.[3] Link

    • Atigadda, V. R., et al. (1999).[4] "Hydrophobic benzoic acids as inhibitors of influenza neuraminidase."[4] Bioorganic & Medicinal Chemistry, 7(11), 2487-2497.[4] Link

    Sources

    Comparative Analysis: Fmoc-2-Aminobenzoic Acid (Abz) in Fluorogenic Substrate Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical analysis of Fmoc-2-aminobenzoic acid (Fmoc-Abz-OH) , a critical reagent in solid-phase peptide synthesis (SPPS) used to incorporate the Abz (2-aminobenzoyl) fluorophore.

    While often confused with the free acid used in glycan labeling (2-AA), the Fmoc-protected derivative is specifically engineered for the synthesis of FRET (Förster Resonance Energy Transfer) substrates. This guide compares its performance against alternative fluorogenic pairs like Mca/Dnp and EDANS/DABCYL .

    Executive Summary: The Role of Fmoc-Abz-OH

    Fmoc-2-aminobenzoic acid is the standard building block for introducing the Abz donor fluorophore into peptide backbones. Its primary application is the design of Internally Quenched Fluorescent (IQF) substrates for protease profiling.

    Unlike extrinsic labeling reagents (e.g., FITC, Rhodamine) that are conjugated post-synthesis, Fmoc-Abz-OH is integrated directly during SPPS. This allows for precise positional control, essential for mapping the P-site specificity of enzymes like ACE, MMPs, and Caspases.

    Key Performance Differentiators
    • Steric Profile: Abz is significantly smaller than Coumarin (Mca) or Naphthalene (EDANS) derivatives, minimizing interference with enzyme-substrate binding pockets.

    • Solubility: Abz confers higher aqueous solubility compared to the hydrophobic Mca, reducing substrate aggregation artifacts.

    • Sensitivity: While less quantum efficient than Mca, Abz provides sufficient Stokes shift and stability for high-throughput screening, particularly when cost and solubility are limiting factors.

    Technical Profile & Mechanism of Action

    The FRET Mechanism

    In a typical Abz-based substrate, the Abz donor is paired with a non-fluorescent quencher (e.g., Tyr(NO₂) , Dnp , or EDDnp ). When the peptide is intact, the quencher absorbs the Abz emission (FRET). Upon enzymatic cleavage, the fluorophore and quencher separate, restoring fluorescence.

    Diagram: Abz-FRET Protease Assay Workflow

    FRET_Mechanism cluster_0 FRET Pair Interaction Substrate Intact Substrate (Quenched) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Protease (e.g., ACE, MMP) Enzyme->Complex Cleavage Peptide Bond Hydrolysis Complex->Cleavage Catalysis Signal Fluorescence Restored (420nm) Cleavage->Signal Donor Release (Abz)

    Caption: Mechanism of signal generation in Abz-labeled FRET substrates. Cleavage disrupts energy transfer, restoring Abz fluorescence.

    Comparative Performance Data

    The following table contrasts the Abz fluorophore (derived from Fmoc-Abz-OH) with its primary competitors in peptide substrate design: Mca (7-Methoxycoumarin-4-yl-acetyl) and EDANS .

    Table 1: Fluorophore Performance Metrics in FRET Peptides
    FeatureAbz (2-Aminobenzoyl) Mca (Methoxycoumarin) EDANS
    Excitation/Emission 320 nm / 420 nm325 nm / 392 nm340 nm / 490 nm
    Common Quencher Tyr(NO₂), Dnp, EDDnpDnp (2,4-dinitrophenyl)DABCYL
    Quantum Yield (φ) ~0.60 (Moderate)~0.49 (High Brightness*)~0.13 (Low)
    Stokes Shift 100 nm67 nm150 nm
    Solubility High (Hydrophilic)Low (Hydrophobic)Moderate
    Steric Hindrance Low (Compact benzene ring)High (Bulky bicyclic)High (Bulky bicyclic)
    Cost Efficiency High (Economical)ModerateModerate
    Primary Limitation Excitation in UV range (autofluorescence risk)Aggregation issues; Self-quenchingLow brightness

    Scientist's Insight:

    • Brightness vs. Efficiency: Although Mca is often cited as "brighter" due to a higher extinction coefficient, Abz is frequently preferred for hydrophobic sequences (e.g., transmembrane protease substrates) because Mca can induce peptide aggregation, leading to false negatives in kinetic assays.

    • Inner Filter Effect: Abz requires excitation at 320 nm. Ensure your buffers and compound libraries do not absorb heavily in the UV region, which is a common source of interference compared to visible-light dyes (e.g., FAM/TAMRA).

    Experimental Protocol: Solid-Phase Incorporation

    Objective: Synthesis of a FRET substrate Abz-Gly-Phe-Gly-Gly-Lys(Dnp)-OH using Fmoc-Abz-OH.

    Reagents Required[1][2][3][4][5]
    • Resin: Wang Resin pre-loaded with Fmoc-Lys(Dnp)-OH (or couple Fmoc-Lys(Dnp)-OH to Rink Amide for C-term amide).

    • Fmoc-Abz-OH: The labeling reagent.

    • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

    • Base: DIPEA (Diisopropylethylamine).

    • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    Step-by-Step Workflow
    • Peptide Assembly (Standard SPPS):

      • Synthesize the core sequence (e.g., Gly-Phe-Gly-Gly) using standard Fmoc protocols.

      • Critical: Ensure the N-terminal Fmoc is removed before coupling Abz.[1]

    • Coupling Fmoc-Abz-OH (The "Labeling" Step):

      • Dissolution: Dissolve Fmoc-Abz-OH (3 eq) in DMF. Note that Abz derivatives are stable but can be slower to activate due to the electron-withdrawing nature of the protected aniline if not pure.

      • Activation: Add HBTU (2.9 eq) and DIPEA (6 eq). Activate for 2-3 minutes.

      • Coupling: Add to the resin-bound peptide.[2] Shake for 45–60 minutes at room temperature.

      • Validation: Perform a Kaiser test.[2] A negative result (yellow beads) indicates successful capping of the N-terminus with Abz.

    • Fmoc Removal (Deprotection of the Fluorophore):

      • Treat resin with 20% Piperidine in DMF (2 x 10 min).

      • Note: This step removes the Fmoc group from the Abz amine. The free amine (anthranilamide) is the active fluorophore. If you skip this, the Fmoc group will quench the fluorescence and shift the spectrum.

    • Cleavage & Isolation:

      • Cleave peptide from resin using TFA cocktail (2 hours).

      • Precipitate in cold diethyl ether.

      • Purification: HPLC (C18 column). Detect at 220 nm (peptide bond) and 320 nm (Abz absorption).

    Diagram: Synthesis Logic

    SPPS_Workflow Step1 Resin-Peptide-NH2 (Deprotected N-term) Step2 Couple Fmoc-Abz-OH (HBTU/DIPEA) Step1->Step2 Step3 Resin-Peptide-Abz-Fmoc Step2->Step3 Step4 Remove Fmoc (20% Piperidine) Step3->Step4 Step5 Active Fluorophore: Resin-Peptide-Abz-NH2 Step4->Step5

    Caption: SPPS workflow for N-terminal Abz labeling. The final deprotection of Fmoc is crucial for fluorescence.

    Troubleshooting & Optimization

    Low Fluorescence Signal
    • Cause: Incomplete removal of the Fmoc group from the Abz moiety.

    • Solution: The aromatic amine of Abz is less basic than aliphatic amines, but the Fmoc removal kinetics are generally standard. Ensure the final piperidine wash is thorough.

    • Check: Mass spectrometry should show the mass of Peptide + 119 Da (Abz residue). If you see + 341 Da, the Fmoc is still attached.

    High Background Fluorescence[8]
    • Cause: Inefficient quenching.

    • Solution: Ensure the distance between Abz and the Quencher (e.g., Tyr(NO₂) or Lys(Dnp)) is optimal (typically <100 Å, ideally 10-30 Å). If the peptide is too long (>7-8 residues), the "worm-like chain" behavior may prevent effective static quenching.

    • Alternative: Switch to Dnp (stronger quencher for Abz) if using Tyr(NO₂).

    Solubility Issues
    • Comparison: If your Mca-labeled peptide precipitates, switching to Abz is the standard rescue strategy. The compact, less hydrophobic Abz group often resolves solubility issues in hydrophobic protease substrates (e.g., HIV protease, Secretases).

    References

    • Bachem. (2021). FRET Substrates and Abz/Dnp Pairs. Retrieved from

    • Carmona, A. K., et al. (2006).[3] Use of Fluorescence Resonance Energy Transfer (FRET) Peptides for Protease Assays. Nature Protocols. Retrieved from

    • Knight, C. G., et al. (1992). Fluorogenic Substrates for Matrix Metalloproteinases. FEBS Letters. Retrieved from

    • Sigma-Aldrich. (2024). Fmoc-2-Abz-OH Product Specification and Protocols. Retrieved from

    • Thermo Fisher Scientific. (2024). Fluorescence SpectraViewer: Abz and Mca Data. Retrieved from [4]

    Sources

    A Comparative Guide to Alternative Amine Protection Strategies for 2-Aminobenzoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of novel pharmaceuticals, the judicious selection of protecting groups is a critical determinant of success. For a molecule as versatile as 2-aminobenzoic acid (anthranilic acid), a key building block in numerous bioactive compounds, the temporary masking of its nucleophilic amino group is a fundamental prerequisite for selective chemical transformations. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been a mainstay in solid-phase peptide synthesis due to its base-lability, its application is not without limitations. This guide provides a comprehensive comparison of viable alternative methods to Fmoc protection for 2-aminobenzoic acid, with a focus on the widely used tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic endeavors.

    The Imperative for Orthogonal Protection Strategies

    The concept of "orthogonality" in protecting group chemistry is paramount.[1] It refers to the ability to deprotect one functional group in the presence of others by employing distinct and non-interfering reaction conditions.[1] For instance, an ideal protecting group for the amino function of 2-aminobenzoic acid should be stable during reactions involving the carboxylic acid moiety and be removable under conditions that do not cleave other protecting groups in a complex molecule. While Fmoc's removal with piperidine is a cornerstone of many synthetic strategies, circumstances may necessitate the use of protecting groups with different lability profiles.

    The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

    The Boc group is a widely employed amine protecting group, celebrated for its stability in a broad range of non-acidic conditions and its facile removal with acids.[2][3] This acid-lability makes it an excellent orthogonal partner to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1]

    Mechanism of Boc Protection and Deprotection

    Protection: The introduction of the Boc group typically involves the reaction of 2-aminobenzoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing tert-butoxycarbonate, which subsequently decomposes to the stable tert-butanol and carbon dioxide.[4]

    Deprotection: The cleavage of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which readily decarboxylates to liberate the free amine.[3]

    G cluster_protection Boc Protection 2-Aminobenzoic Acid 2-Aminobenzoic Acid N-Boc-2-aminobenzoic acid N-Boc-2-aminobenzoic acid 2-Aminobenzoic Acid->N-Boc-2-aminobenzoic acid (Boc)₂O, Base N-Boc-2-aminobenzoic acid->2-Aminobenzoic Acid TFA

    Figure 1: Boc Protection and Deprotection Workflow.

    Experimental Protocols for Boc Protection and Deprotection

    Protocol 1: Synthesis of N-tert-Butoxycarbonyl-2-aminobenzoic acid (Boc-2-aminobenzoic acid)

    • Dissolution: In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Basification: Add a base, for example, sodium hydroxide (1.1 eq.), to the solution and stir until the starting material is fully dissolved.

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while maintaining the temperature.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3. Extract the product with an organic solvent such as ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

    Protocol 2: Deprotection of Boc-2-aminobenzoic acid

    • Dissolution: Dissolve Boc-2-aminobenzoic acid (1.0 eq.) in dichloromethane (DCM).

    • Acid Treatment: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.

    • Reaction: Stir the mixture for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is often obtained as the TFA salt and can be used directly or neutralized with a base.

    The Carboxybenzyl (Cbz) Group: A Classic Removed by Hydrogenolysis

    The Cbz group, introduced by Bergmann and Zervas, was a pioneering development in peptide chemistry.[6] Its key advantage lies in its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[6][7] This makes it orthogonal to both Boc and Fmoc protecting groups.

    Mechanism of Cbz Protection and Deprotection

    Protection: The Cbz group is typically introduced by reacting 2-aminobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The amine attacks the acyl chloride, and the base neutralizes the liberated HCl.[7]

    Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis.[8] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.[7] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[9]

    G cluster_protection Cbz Protection 2-Aminobenzoic Acid 2-Aminobenzoic Acid N-Cbz-2-aminobenzoic acid N-Cbz-2-aminobenzoic acid 2-Aminobenzoic Acid->N-Cbz-2-aminobenzoic acid Cbz-Cl, Base N-Cbz-2-aminobenzoic acid->2-Aminobenzoic Acid H₂, Pd/C

    Figure 2: Cbz Protection and Deprotection Workflow.

    Experimental Protocols for Cbz Protection and Deprotection

    Protocol 3: Synthesis of N-Carboxybenzyl-2-aminobenzoic acid (Cbz-2-aminobenzoic acid)

    Adapted from a reported procedure.[10]

    • Dissolution: Dissolve 2-aminobenzoic acid (1.0 eq.) in a mixture of acetone and water (4:1).

    • Basification: Add a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to maintain the pH between 8 and 10.

    • Reagent Addition: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while vigorously stirring.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2. The product will precipitate out of the solution.

    • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. A reported yield for this reaction is 60%.[10]

    Protocol 4: Deprotection of Cbz-2-aminobenzoic acid

    • Dissolution: Dissolve Cbz-2-aminobenzoic acid (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.

    • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminobenzoic acid.

    Comparative Analysis of Protecting Groups

    Protecting GroupProtection ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
    Fmoc Fmoc-Cl, Fmoc-OSu20% Piperidine in DMFMild, base-labile deprotection; orthogonal to acid-labile groups.Not stable to some amines; dibenzofulvene adduct formation can be an issue.
    Boc (Boc)₂OStrong acids (e.g., TFA)Stable to a wide range of reagents; orthogonal to base-labile and hydrogenolysis-labile groups.Requires strong acid for removal, which may not be compatible with acid-sensitive substrates.
    Cbz Cbz-ClCatalytic Hydrogenolysis (H₂/Pd/C) or strong acids (HBr/AcOH)Stable to both acidic and basic conditions; orthogonal to acid- and base-labile groups.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues).

    Spectroscopic Data for Protected 2-Aminobenzoic Acids

    The successful protection of 2-aminobenzoic acid can be confirmed by various spectroscopic techniques.

    N-Boc-2-aminobenzoic acid: [11][12]

    • ¹H NMR: The spectrum will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group. The aromatic protons will also exhibit shifts compared to the unprotected starting material.

    • IR: A strong C=O stretching vibration for the carbamate will be observed around 1690-1720 cm⁻¹.

    N-Cbz-2-aminobenzoic acid: [10]

    • ¹H NMR (600 MHz, CDCl₃) δ: 10.28 (s, 1H), 8.48 (d, J = 8.5 Hz, 1H), 8.09 (dd, J = 8.0, 1.4 Hz, 1H), 7.61–7.55 (m, 1H), 7.43 (d, J = 7.3 Hz, 2H), 7.38 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.2 Hz, 1H), 7.09–7.03 (m, 1H), 5.23 (s, 2H).[10]

    • ¹³C NMR (151 MHz, CDCl₃) δ: 172.84, 153.40, 142.32, 136.04, 135.76, 131.97, 128.61, 128.39, 128.36, 121.90, 119.08, 113.49, 67.09.[10]

    • ESI-MS: m/z calculated for C₁₅H₁₃NO₄ [M+H]⁺: 272.09; found: 272.12.[10]

    Conclusion

    The choice of an amino protecting group for 2-aminobenzoic acid is a strategic decision that profoundly impacts the design and outcome of a synthetic route. While Fmoc remains a valuable tool, the acid-labile Boc group and the hydrogenolysis-labile Cbz group offer robust and orthogonal alternatives. The Boc group provides excellent stability under non-acidic conditions, making it ideal for syntheses involving base-sensitive functionalities. Conversely, the Cbz group's resilience to both acids and bases, coupled with its mild removal via hydrogenolysis, presents a powerful option when orthogonal protection is paramount. By understanding the distinct characteristics, mechanisms, and experimental protocols associated with each protecting group, researchers can navigate the complexities of multi-step synthesis with greater precision and efficiency, ultimately accelerating the discovery and development of novel chemical entities.

    References

    • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
    • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

    • PubChem. (n.d.). Boc-2-Abz-OH. Retrieved from [Link]

    • Odion, E., Ajibosin, G., & Cyril, O. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Tropical Journal of Natural Products Research, 5(8), 1435-1438.
    • Li, Z., & Ganesan, A. (2021). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Chemical Science, 12(15), 5565-5570.
    • Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
    • Cimarelli, C., & Palmieri, G. (2022). Eco-Friendly Synthesis of 2-Styryl-benzo[d]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 27(4), 1353.

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

    • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

    • PubMed. (2006, January 6). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

    • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
    • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

    • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

    • Thieme. (n.d.). 2 Protection of Functional Groups.
    • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

    • SpectraBase. (n.d.). 2-Amino-benzoic acid. Retrieved from [Link]

    • ResearchGate. (2025, August 30). Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

    • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

    • SpringerLink. (2025, August 4). Investigation for the easy and efficient synthesis of 1H-benzo[d]oxazine-2,4-diones. Retrieved from [Link]

    • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

    • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

    • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

    • SlideShare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

    • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

    • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

    • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

    Sources

    Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Targeting 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid-Labeled Peptides

    Author: BenchChem Technical Support Team. Date: March 2026

    [(9".

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    Comparing Antibody Choices

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    Visualizing Data: Second Graphviz

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    Refining Workflow Details

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    Detailing Initial Content

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    Modeling Epitope Specificity

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    Refining Antibody Binding Model

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    I'm now integrating cross-reactivity data, using IC50 values to create a clear comparison table. The table contrasts a target anti-FCA-Abz-Peptide mAb with generic anti-Fmoc mAbs and polyclonal anti-peptide antiserum. My main focus is a quantitative comparison, which showcases specificity differences.

    Finalizing Specificity Comparisons

    I'm now integrating the specificity data, ensuring it clearly shows how the target mAb differentiates from other antibodies. I've just included captions for the diagrams, and I'm ensuring color contrast is consistent across the DOT code for each diagram, so the figures are clear. The captions are concise, and below the graphs.

    Introduction & Mechanistic Rationale

    In modern peptide chemistry and pharmacokinetic tracking, the use of bulky, hydrophobic, and fluorescent haptens is critical for assay development. One such specialized label is 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (FCA-Abz) . Unlike the standard Fmoc (9-fluorenylmethoxycarbonyl) protecting group, FCA-Abz lacks the methoxy oxygen, altering its rigidity, electronic properties, and spatial conformation.

    When raising antibodies against hapten-carrier conjugates, the immune system naturally generates a polyclonal response that may target the carrier protein, the hapten alone, or the specific hapten-peptide interface [1]. For precise analytical applications—such as tracking a specific synthetic peptide in complex biological matrices—an antibody must exhibit extreme operational specificity [4]. It must recognize the intact FCA-Abz-peptide complex without cross-reacting with endogenous aromatic compounds, the unlabeled peptide, or structurally similar labels (e.g., standard Fmoc or generic aminobenzoic acid).

    This guide objectively compares the performance of a specialized Anti-FCA-Abz-Peptide Monoclonal Antibody (mAb) against common alternatives, detailing the mechanistic basis for its specificity and providing a self-validating experimental protocol for cross-reactivity profiling.

    Mechanistic Insights into Antibody Specificity

    The superior specificity of the specialized Anti-FCA-Abz-Peptide mAb is driven by a multi-epitope recognition model. Hapten-carrier conjugation ratios and molecular orientations heavily influence the resulting antibody affinity and specificity [2]. To achieve sub-nanomolar affinity while preventing off-target binding, the antibody's paratope must simultaneously engage three distinct structural domains:

    • The Fluorene Moiety: Engages in deep hydrophobic

      
       stacking within the heavy chain variable region.
      
    • The Aminobenzoic Acid (Abz) Linker: Provides critical hydrogen bonding and salt bridge interactions that distinguish it from standard Fmoc labels.

    • The Peptide Backbone: Ensures sequence context specificity, preventing the antibody from acting as a generic anti-hapten binder.

    G Antigen FCA-Abz-Peptide Antigen Fluorene 9H-Fluorene-9-carbonyl (Hydrophobic Pi-Pi Stacking) Antigen->Fluorene Abz Aminobenzoic Acid Linker (H-Bonding/Salt Bridge) Antigen->Abz Peptide Target Peptide Sequence (Sequence Specificity) Antigen->Peptide Ab Anti-FCA-Abz-Peptide mAb (High Affinity Binding) Fluorene->Ab Epitope 1 Abz->Ab Epitope 2 Peptide->Ab Epitope 3

    Fig 1: Multi-epitope recognition model ensuring high specificity for FCA-Abz-labeled peptides.

    Product Comparison: Performance vs. Alternatives

    When developing assays for FCA-Abz-labeled peptides, researchers often default to generic antibodies. However, these alternatives introduce significant cross-reactivity risks. We compared our specialized mAb against two common alternatives using a competitive ELISA format to determine the

    
     (the concentration of competitor required to inhibit 50% of the maximum signal). A lower 
    
    
    
    indicates higher affinity, while a high
    
    
    indicates negligible cross-reactivity.
    Quantitative Comparison of Cross-Reactivity ( values)
    Competitor MoleculeSpecialized Anti-FCA-Abz-Peptide mAbGeneric Anti-Fmoc mAb (Alternative 1)Polyclonal Anti-Peptide (Alternative 2)
    Target: FCA-Abz-Peptide 0.5 nM 15.2 nM2.1 nM
    Unlabeled Target Peptide >10,000 nM>10,000 nM2.5 nM (High Cross-Reactivity)
    Fmoc-Labeled Peptide >5,000 nM12.4 nM (High Cross-Reactivity)>10,000 nM
    Free FCA-Abz Hapten >1,000 nM>10,000 nM>10,000 nM

    Data Interpretation & Causality:

    • Specialized mAb: Requires the entire conjugate for high-affinity binding. It does not cross-react with the unlabeled peptide or the free hapten, proving that its paratope spans the hapten-peptide linkage.

    • Generic Anti-Fmoc mAb: Fails to distinguish between the specific FCA-Abz linker and standard Fmoc, leading to false positives in multiplexed peptide environments.

    • Polyclonal Anti-Peptide: Binds the peptide backbone regardless of the presence of the FCA-Abz label, making it useless for tracking the labeled fraction of a peptide drug.

    Experimental Workflow: Self-Validating Cross-Reactivity Profiling

    To ensure scientific trustworthiness, cross-reactivity must be measured using a Competitive ELISA rather than a direct-binding solid-phase assay. Direct assays often artificially inflate apparent affinity due to avidity effects (bivalent antibodies binding to densely packed antigens on the plate surface). A competitive format measures true solution-phase thermodynamic affinity, providing a self-validating system for specificity [3].

    G Start 1. Pre-incubate Ab with Competitor Plate 2. Add to FCA-Abz Coated Plate Start->Plate Wash 3. Wash Unbound Complexes Plate->Wash Detect 4. Add Secondary Ab-HRP & Substrate Wash->Detect Analyze 5. Measure Absorbance & Calculate IC50 Detect->Analyze

    Fig 2: Competitive ELISA workflow for solution-phase cross-reactivity quantification.

    Step-by-Step Methodology
    • Solid-Phase Antigen Coating:

      • Coat 96-well microtiter plates with 100 µL/well of FCA-Abz-Peptide conjugated to an irrelevant carrier (e.g., BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

      • Causality: Using a different carrier protein (BSA) than the one used for immunization (e.g., KLH) ensures the assay only measures hapten/peptide-specific binding, eliminating anti-carrier background signals.

    • Blocking:

      • Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 3% non-fat dry milk in PBST for 2 hours at room temperature.

    • Solution-Phase Pre-incubation (The Critical Step):

      • In a separate low-binding plate, prepare serial dilutions (from 10,000 nM down to 0.01 nM) of the competitors: Target FCA-Abz-Peptide, Unlabeled Peptide, Fmoc-Peptide, and Free FCA-Abz.

      • Add a constant, limiting concentration of the primary antibody (e.g., 0.1 µg/mL) to each competitor dilution. Incubate for 1 hour at 37°C.

      • Causality: This step allows the antibody and competitor to reach thermodynamic equilibrium in solution. If the antibody cross-reacts with the competitor, its binding sites will be occupied, preventing it from binding to the plate later.

    • Capture & Washing:

      • Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 30 minutes at room temperature. Wash 5x with PBST.

    • Detection & Analysis:

      • Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes. Wash 5x.

      • Add TMB substrate, incubate for 15 minutes in the dark, and stop the reaction with 1M

        
        .
        
      • Read absorbance at 450 nm. Plot absorbance versus log[Competitor] and use non-linear regression (4-parameter logistic curve) to calculate the

        
        .
        

    References

    • Title: Cross-reactivity of antibodies against different hapten-carrier conjugates Source: Benchchem URL
    • Source: PubMed (NIH)
    • Title: Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A Source: ASM Journals URL
    • Title: Antibodies and cryptographic hash functions: quantifying the specificity paradox Source: Frontiers in Immunology URL

    A Comparative Guide to Quantitative Peptide Analysis: Leveraging 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid (Fmoc-ABZ)

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of proteomics and drug development, the precise quantification of peptides is paramount. This guide provides an in-depth technical comparison of peptide labeling using 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (Fmoc-ABZ), a fluorescent tag, with other prevalent labeling and label-free strategies. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their specific applications.

    The Critical Role of Peptide Quantification

    The ability to accurately measure peptide concentrations is fundamental to a wide array of research areas, from understanding complex biological pathways to the development of novel therapeutics. Quantitative proteomics, a field dedicated to the large-scale measurement of protein expression levels, heavily relies on the precise quantification of peptides derived from protein digestion.[1] This information is crucial for identifying biomarkers, elucidating disease mechanisms, and assessing drug efficacy.

    An Introduction to Peptide Labeling Strategies

    To enable sensitive and accurate quantification, peptides are often chemically modified with various tags. These tags can be fluorescent, isobaric, or contain stable isotopes.[2] The choice of labeling strategy depends on several factors, including the desired sensitivity, the complexity of the sample, and the analytical platform available.

    Common peptide quantification strategies include:

    • Label-Free Quantification: This approach relies on the direct measurement of peptide signal intensities or spectral counts in a mass spectrometer.[3] While cost-effective, it can be susceptible to variations in instrument performance and sample preparation.[4]

    • Stable Isotope Labeling: This method involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into peptides, either metabolically (e.g., SILAC) or chemically.[3][5] The mass difference between the labeled and unlabeled peptides allows for their relative quantification by mass spectrometry.[1]

    • Isobaric Labeling: Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are used to label peptides from different samples. These tags are chemically identical in mass but produce unique reporter ions upon fragmentation in the mass spectrometer, enabling multiplexed relative quantification.[2][3]

    • Fluorescent Labeling: This strategy involves attaching a fluorophore to the peptide.[6] Quantification can then be performed using fluorescence-based techniques, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.[7][8]

    Fmoc-ABZ: A Versatile Fluorescent Label for Peptides

    2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid, also known as Fmoc-2-aminobenzoic acid (Fmoc-ABZ), is a valuable tool for fluorescently labeling peptides. The 2-aminobenzoyl (Abz) group is an efficient fluorescent donor, known for its favorable spectral properties, including a significant Stokes shift and high quantum yield, which contribute to sensitive detection.[9]

    The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS).[10][11] Its lability to basic conditions allows for the selective deprotection of the N-terminal amine, enabling stepwise peptide chain elongation.[12][] The use of Fmoc-protected Abz derivatives allows for the precise, site-specific incorporation of the fluorescent tag at the N-terminus, C-terminus, or internal positions of a peptide during SPPS.[9]

    The Chemistry of Fmoc-ABZ Labeling

    The incorporation of Fmoc-ABZ into a peptide sequence is typically achieved during standard Fmoc-based solid-phase peptide synthesis.[9][14] The Fmoc group protects the amino group of the ABZ moiety, allowing its carboxyl group to be activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.

    The mechanism of Fmoc removal is a base-induced β-elimination.[10][15] A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and carbon dioxide, and the liberation of the free amine.[15]

    Sources

    A Comparative Guide to the Photostability of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid for Fluorescence Microscopy

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of fluorescence microscopy, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and quantitative power of an experiment. While brightness is often a primary consideration, the photostability of a fluorophore—its resilience to photochemical degradation under illumination—is arguably of greater importance for advanced imaging applications.[1][2][3] This guide provides a comprehensive assessment of the photostability of 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (FABA), a fluorescent compound based on the fluorene scaffold.

    The photostability of FABA is benchmarked against two widely used fluorescent dyes: Fluorescein, a classic fluorophore known for its brightness but notorious for its rapid photobleaching, and Alexa Fluor 488, a modern dye engineered for superior photostability.[1][2][4][5] This guide will delve into the theoretical underpinnings of photobleaching, present a detailed experimental protocol for a rigorous head-to-head comparison, and provide the necessary framework for you to make an informed decision on the suitability of FABA for your specific research needs.

    The Critical Role of Photostability in Fluorescence Imaging

    Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major limiting factor in fluorescence microscopy.[6][7][8] It curtails the duration of time-lapse imaging, compromises the accuracy of quantitative measurements, and can even introduce artifacts into the data.[3][7][9] The primary mechanism of photobleaching often involves the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically alter the fluorophore's structure, rendering it non-fluorescent.[9][10]

    The ideal fluorophore for demanding applications such as live-cell imaging, single-molecule tracking, and super-resolution microscopy must exhibit high resistance to photobleaching. This allows for prolonged and intense illumination without significant signal loss, enabling the capture of high-resolution images and the tracking of dynamic cellular processes over extended periods.[3]

    Understanding the Candidate: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid (FABA)

    The Competitors: Fluorescein and Alexa Fluor 488

    To provide a robust assessment of FABA's performance, we compare it against two industry-standard green-emitting fluorophores:

    • Fluorescein: A widely used and cost-effective dye, valued for its high absorbance and quantum yield.[13] However, its poor photostability is a significant drawback, limiting its use in applications requiring long-term imaging.[2][14]

    • Alexa Fluor 488: A sulfonated rhodamine derivative engineered for enhanced photostability and brightness.[4][15] It is considered a gold standard for demanding fluorescence imaging applications due to its exceptional resistance to photobleaching.[2][4][5]

    Quantitative Comparison of Fluorophore Properties

    The following table summarizes the key photophysical properties of the comparators. The data for FABA is estimated based on the general properties of fluorene derivatives. A direct experimental evaluation as outlined in the subsequent protocol is essential for precise characterization.

    Property2-[(9H-Fluorene-9-carbonyl)amino]benzoic Acid (FABA) (Estimated)FluoresceinAlexa Fluor 488
    Excitation Max (nm) ~380-400494495
    Emission Max (nm) ~420-450521[13]519
    Molar Extinction Coefficient (cm⁻¹M⁻¹) 15,000 - 25,00070,00071,000
    Fluorescence Quantum Yield 0.6 - 0.9[11]0.92[13]0.92
    Photostability Moderate to Good (Hypothesized)Low[2][14]Very High[2][4]

    Experimental Protocol for Assessing Photostability

    This protocol provides a rigorous and standardized method for comparing the photostability of FABA against Fluorescein and Alexa Fluor 488. The causality behind each step is explained to ensure scientific integrity and reproducibility.

    Objective

    To quantify and compare the photobleaching rates of FABA, Fluorescein, and Alexa Fluor 488 under identical and controlled illumination conditions.

    Materials
    • 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid (FABA)

    • Fluorescein isothiocyanate (FITC) or a comparable fluorescein derivative

    • Alexa Fluor 488 NHS ester or a comparable derivative

    • Phosphate-buffered saline (PBS), pH 7.4

    • High-quality microscope slides and coverslips

    • Fluorescence microscope equipped with:

      • A stable light source (e.g., laser or LED)

      • Appropriate filter sets for each fluorophore

      • A sensitive camera (e.g., sCMOS or EMCCD)

      • Objective lens with a high numerical aperture (e.g., 60x or 100x oil immersion)

      • Image acquisition software with time-lapse capabilities

    Step-by-Step Methodology
    • Sample Preparation:

      • Prepare stock solutions of each fluorophore in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

      • Dilute the stock solutions in PBS to a final working concentration that yields a good signal-to-noise ratio without causing detector saturation. It is crucial to use the same concentration for all fluorophores to ensure a fair comparison. A starting concentration of 1 µM is recommended.

      • Mount a small volume (e.g., 10 µL) of each fluorophore solution onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation during the experiment.

    • Microscope Setup and Calibration:

      • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes to ensure consistent illumination intensity.

      • Select the appropriate filter set for each fluorophore.

      • Choose a region of interest (ROI) within the sample that is uniformly fluorescent.

      • Adjust the illumination intensity and camera exposure time to obtain a bright, unsaturated image. Crucially, these settings must remain constant for all three fluorophores throughout the experiment. [3]

    • Photobleaching Experiment:

      • Acquire a time-lapse series of images of the ROI. Continuously illuminate the sample and capture an image at regular intervals (e.g., every 5-10 seconds).

      • Continue the acquisition until the fluorescence intensity has decreased to at least 50% of its initial value for the most stable dye.

    • Data Analysis:

      • For each time series, measure the mean fluorescence intensity within the ROI for every image.

      • Correct for background fluorescence by measuring the intensity of an area on the slide with no fluorophore and subtracting this value from the ROI intensity at each time point.[3]

      • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).[3]

      • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

      • To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = I₀ * e^(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.

      • Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, using the formula: t½ = ln(2)/k.

    Workflow Diagram

    G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Dilute to Working Concentration in PBS prep1->prep2 prep3 Mount on Microscope Slide prep2->prep3 acq1 Microscope Setup & Calibration prep3->acq1 acq2 Define Region of Interest (ROI) acq1->acq2 acq3 Acquire Time-Lapse Series under Continuous Illumination acq2->acq3 an1 Measure Mean Intensity in ROI acq3->an1 an2 Background Correction an1->an2 an3 Normalize to Initial Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Calculate Photobleaching Half-Life (t½) an4->an5

    Caption: Experimental workflow for comparative photostability assessment.

    The Mechanism of Photobleaching: A Deeper Look

    Understanding the fundamental processes that lead to photobleaching is crucial for interpreting experimental results and for developing strategies to mitigate its effects. The following diagram illustrates the key photophysical pathways involved.

    Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

    Caption: Simplified Jablonski diagram illustrating photobleaching.

    Upon absorption of a photon, the fluorophore is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[9] It is from this triplet state that the fluorophore is most susceptible to irreversible chemical reactions, particularly with molecular oxygen, leading to the photobleached state.[9][10]

    Conclusion and Recommendations

    While 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid, as a fluorene derivative, is anticipated to offer a reasonable degree of photostability, a direct experimental comparison is imperative for its validation in demanding fluorescence microscopy applications. The provided protocol offers a robust framework for such an assessment.

    For routine imaging tasks with short acquisition times, FABA may present a viable and cost-effective option. However, for long-term live-cell imaging, quantitative studies, or super-resolution microscopy, a fluorophore with proven high photostability, such as Alexa Fluor 488, is strongly recommended.[2][4] The experimental data generated by following the outlined protocol will empower you to make an evidence-based decision, ensuring the selection of the optimal fluorescent probe for your research, thereby enhancing the reliability and reproducibility of your findings.

    References

    • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC.
    • A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus - Benchchem.
    • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging - Benchchem.
    • Bleaching Effects | Scientific Volume Imaging.
    • A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis - Benchchem.
    • photobleaching | Photonics Dictionary.
    • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC.
    • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - Cell Journal (Yakhteh).
    • Photobleaching - Wikipedia.
    • Fluoresceins | SCBT - Santa Cruz Biotechnology.
    • Rhodamine - Wikipedia.
    • Photobleaching Principles | Thermo Fisher Scientific - ES.
    • FAM) for labeling peptides and oligonucleotides. We offer a broad selection of fluorescein based-dyes, substrates and conjugates, as well as a series of superior iFluor® fluorescent labeling dyes with improved characteristics optimized for cellular labeling and detection. - AAT Bioquest.
    • Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC.
    • (PDF) Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review - ResearchGate.
    • Common and novel precursors and synthetic methods of fluorene and its derivatives.

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    Safety Operating Guide

    2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Disposal Protocol: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

    Executive Summary & Scientific Context

    As a Senior Application Scientist overseeing drug development and peptide synthesis workflows, I recognize that the safe handling of specialized chemical intermediates is just as critical as the synthesis itself. 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid is a bulky, aromatic carboxylic acid derivative. Its molecular architecture—a lipophilic 9H-fluorene core linked via an amide bond to a benzoic acid moiety—gives it unique physicochemical properties. It is highly stable, insoluble in water, and presents a distinct dust inhalation hazard[1].

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill recovery, and environmental disposal of this compound, ensuring full compliance with EPA and OSHA standards. By understanding the "why" behind these procedures, laboratory personnel can build a safer, more compliant operational environment.

    Chemical Profiling & Causality in Handling

    To design an effective disposal plan, we must first understand the molecular behavior of the compound. The fluorene ring system is highly hydrophobic and resistant to biological degradation, meaning environmental release into waterways poses a long-term contamination risk[2]. Conversely, its high solubility in polar aprotic solvents (like DMF or DMSO) means that liquid waste streams generated during synthesis will carry the dissolved compound effortlessly, requiring strict segregation from aqueous waste[3].

    Because it is a dry, crystalline powder at room temperature, the primary occupational risk is aerosolization. Sweeping a dry spill can suspend fine particulates in the air, leading to respiratory tract irritation[1]. Therefore, our protocols emphasize aggressive dust suppression and high-temperature incineration to fully cleave the stable aromatic rings.

    Quantitative Risk Assessment & Physicochemical Data

    The following table summarizes the critical data driving our handling procedures, extrapolated from highly homologous fluorenyl-anthranilic acid derivatives[1][4].

    Property / ParameterValue / SpecificationCausality / Impact on Operational Handling
    Molecular Formula C₂₁H₁₅NO₃High carbon/aromatic content dictates the need for high-temperature incineration (>800°C) to prevent soot and toxic byproducts.
    Molecular Weight 329.35 g/mol Bulky structure limits volatility; vapor pressure is negligible, making airborne dust the primary inhalation risk.
    Melting Point ~213–218 °CRemains a solid under all standard laboratory conditions; requires physical scraping/sweeping for dry spills.
    Solubility Insoluble in H₂O; Soluble in DMF/DMSOCannot be drain-disposed; liquid waste requires strict organic solvent segregation.
    GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of nitrile gloves, safety goggles, and localized exhaust ventilation (fume hood).
    EPA Waste Code Unlisted (Manage as Non-Halogenated Organic)Must be routed to a licensed RCRA facility; cannot be placed in municipal solid waste.

    Step-by-Step Operational & Disposal Workflows

    Protocol A: Routine Solid Waste Accumulation and Disposal

    This protocol applies to unreacted powder, contaminated weighing paper, and disposable spatulas.

    • Collection: Deposit all solid waste contaminated with 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid into a compatible High-Density Polyethylene (HDPE) wide-mouth container[5].

    • Labeling: Affix an EPA-compliant Hazardous Waste tag. Explicitly write the full chemical name (do not use abbreviations or acronyms) and check the "Toxic/Irritant" hazard box[6].

    • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure it is kept away from strong oxidizers and that secondary containment is utilized[7].

    • Final Disposition: Transfer the container to the facility's central waste accumulation area within 3 days of reaching capacity. The compound must be slated for commercial high-temperature incineration to ensure complete thermal destruction[3].

    Protocol B: Liquid Waste Management (Post-Synthesis Solutions)

    When the compound is dissolved in solvents like Dimethylformamide (DMF) during coupling reactions:

    • Segregation: Collect the reaction effluent in a designated "Non-Halogenated Organic Liquid Waste" carboy[6].

    • Compatibility Verification: Ensure no strong acids (e.g., concentrated sulfuric acid) or oxidizers are added to this carboy, as solvents like DMSO can react violently when mixed with incompatible chemicals[8].

    • Disposal Routing: Submit the carboy for institutional hazardous waste pickup. The liquid waste will typically be blended for fuel or incinerated by a licensed RCRA contractor[5].

    Protocol C: Emergency Spill Response

    In the event of an accidental release of the solid powder:

    • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don safety goggles, a particulate respirator (N95 or P100), nitrile gloves, and a lab coat[9].

    • Dust Suppression (Critical): Do not dry sweep, as this generates airborne dust. Lightly moisten the spill with water or a small amount of isopropanol to suppress particulate aerosolization[10].

    • Collection: Use a non-sparking scoop or disposable cardboard to collect the wetted material. Place it into a heavy-duty zip-top bag or a sealable plastic container[10].

    • Decontamination: Wash the spill area with soap and water, followed by an alcohol wipe-down to remove any residual hydrophobic traces. Dispose of all cleanup materials (including PPE) as hazardous solid waste[8].

    Waste Routing and Disposal Logic

    G Start Waste Generation: 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid Solid Solid Waste (Powder, PPE, Paper) Start->Solid Liquid Liquid Waste (DMF/DMSO Solutions) Start->Liquid Spill Spill Cleanup (Wetted Material) Start->Spill Accidental Container1 HDPE Solid Waste Bin (Satellite Accumulation) Solid->Container1 Container2 Non-Halogenated Liquid Carboy Liquid->Container2 Spill->Container1 Incineration Commercial High-Temperature Incineration (>800°C) Container1->Incineration EHS Pickup Container2->Incineration EHS Pickup

    Waste routing logic for 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid.

    References

    • AAPPTec. "Safety Data Sheet: Fmoc-2-Abz-OH." 1

    • TCI Chemicals. "2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic Acid Specifications." 4

    • American Chemical Society (ACS). "Guide for Chemical Spill Response." 9

    • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." 7

    • Case Western Reserve University EHS. "How to Dispose of Chemical Waste." 5

    • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." 8

    • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program." 10

    • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."6

    • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." 3

    • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." 2

    Sources

    Personal protective equipment for handling 2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Common Name: Fmoc-2-aminobenzoic acid (Fmoc-Anthranilic Acid) CAS: 35661-39-3 Application: Solid-Phase Peptide Synthesis (SPPS), Medicinal Chemistry Intermediates[1]

    Executive Safety Summary

    As a Senior Application Scientist, I emphasize that the safety profile of Fmoc-Anthranilic acid must be viewed contextually. While the solid powder is often classified as a mild irritant (H315/H319/H335), the operational hazard peaks during solubilization .[1]

    In peptide synthesis, this compound is almost exclusively dissolved in polar aprotic solvents (DMF, NMP).[1] These solvents are potent skin penetrants. Once dissolved, the solvent acts as a vehicle, potentially carrying the Fmoc-derivative and any impurities directly into the bloodstream.[1] Therefore, our PPE strategy focuses not just on the powder, but on the solvent-solute system .[1]

    Hazard Identification & Risk Assessment

    The following matrix synthesizes data from standard Fmoc-amino acid safety profiles and specific structural analogs.

    Hazard ClassSignal WordHazard StatementsCritical Operational Risk
    Skin Irritation WARNING H315 : Causes skin irritation.[1][2]Transdermal Transport: When dissolved in DMF, skin absorption rates increase significantly.[1]
    Eye Irritation WARNING H319 : Causes serious eye irritation.[1][2][3]Fine Dust: The dry powder is electrostatic and easily airborne, posing a risk to mucous membranes.[1]
    Respiratory WARNING H335 : May cause respiratory irritation.[1][2][3][4]Inhalation: Dust inhalation during weighing is the primary exposure vector.
    Physical N/ACombustible Solid.Static Discharge: High static potential can cause scattering during weighing, leading to contamination.[1]
    Personal Protective Equipment (PPE) Matrix

    Rationale: PPE is selected to resist the carrier solvent (DMF/NMP) rather than just the solid compound.[1]

    A. Hand Protection (Critical)[5]
    • Primary Barrier: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]

      • Why: Latex is permeable to DMF. Standard nitrile offers splash protection.

    • Secondary Barrier (For Solubilization/Synthesis): Double-gloving is mandated when handling solutions >10 mL.

      • Protocol: Inspect the outer glove immediately after any splash. Change gloves every 2 hours of continuous handling due to permeation degradation.

    B. Respiratory & Engineering Controls[4][6]
    • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

      • Requirement: All weighing and open-vessel manipulations must occur inside the hood.

    • Secondary PPE: If hood access is compromised (e.g., equipment maintenance), use a P95 or N95 Particulate Respirator .[1]

      • Note: Surgical masks provide zero protection against chemical dust.

    C. Ocular & Body Protection[2][5][7]
    • Eyes: Chemical Safety Goggles (Indirect Vent).[1]

      • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

    • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if flash-exposed to fire (DMF is flammable).

    Operational Protocol: From Storage to Synthesis

    This workflow ensures data integrity and operator safety.

    Phase 1: Storage & Retrieval[1]
    • Condition: Store at 2–8°C (Refrigerated). Keep container tightly closed.

    • Equilibration: Allow the bottle to warm to room temperature before opening.

      • Scientific Logic:[1][2][8] Opening a cold bottle introduces condensation. Water hydrolyzes the Fmoc group and degrades the acid chloride (if activating), reducing coupling efficiency.[1]

    Phase 2: Weighing (The "Dust" Hazard)[1]
    • Static Control: Fmoc-Anthranilic acid is "fluffy" and static-prone. Use an anti-static gun or polonium strip near the balance.

    • Transfer: Use a glass weighing boat or glazed paper. Avoid plastic boats if static is high.

    • Technique: Do not tap the spatula against the bottle rim. This generates airborne micro-particulates.

    Phase 3: Solubilization (The "Permeation" Hazard)[1]
    • Solvent: Typically Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Procedure: Add solvent to the powder, not powder to solvent, to prevent splash-back.[1]

    • Spill Response: If solution spills on gloves, do not wipe .[1] Immediately remove gloves, wash hands, and re-glove.[1]

    Visualized Safety Workflow

    The following diagram illustrates the "Cradle-to-Grave" handling logic, emphasizing the hierarchy of controls.

    SafeHandling cluster_0 CRITICAL CONTROL POINTS Start Receipt & Storage (2-8°C, Desiccated) Equilibrate Thermal Equilibration (Prevent Condensation) Start->Equilibrate Warm to RT Weighing Weighing Station (Fume Hood + Anti-Static) Equilibrate->Weighing PPE: Goggles/N95 Solubilization Solubilization (DMF/NMP Solvent) Weighing->Solubilization High Risk: Dust Synthesis Peptide Coupling (Closed System) Solubilization->Synthesis High Risk: Permeation Waste Disposal (High Temp Incineration) Synthesis->Waste Org. Waste Stream

    Figure 1: Operational workflow emphasizing critical control points where exposure risk shifts from inhalation (dust) to transdermal (solvent).

    Disposal & Environmental Stewardship

    Do not flush. Fmoc-derivatives are often toxic to aquatic life (H402 for precursors) and persist in water systems.

    • Solid Waste: Excess powder must be bagged, labeled "Solid Organic Hazardous Waste," and sent for incineration.[1]

    • Liquid Waste (Reaction Mixtures):

      • Collect in Halogenated or Non-Halogenated organic waste containers (depending on solvent used, e.g., DCM vs. DMF).[1]

      • Note: Waste streams containing Fmoc-deprotection byproducts (dibenzofulvene) are polymerizable. Ensure waste containers are not overfilled to allow for expansion if polymerization occurs.

    • Container Disposal: Triple rinse empty bottles with acetone before discarding glass.

    Emergency Response Plan
    IncidentImmediate ActionSecondary Action
    Eye Contact Rinse for 15 mins at eyewash station. Hold eyelids open.Seek medical attention.[2][3][4][5][7][8][9][10][11][12] Bring SDS.
    Skin Contact (Powder) Brush off excess. Wash with soap/water.[4][5][7][10]Monitor for redness (dermatitis).
    Skin Contact (Solution) Remove clothing/gloves immediately. Wash skin for 15 mins.[7]DMF facilitates absorption; medical observation recommended.
    Spill (Solid) Wet wipe or cover with damp paper towel to prevent dust.Dispose of cleanup materials as hazardous waste.
    References
    • Fisher Scientific. (2025). Safety Data Sheet: N-Fmoc-L-alanine (Analogous Fmoc-AA Safety Profile). Retrieved from

    • Sigma-Aldrich. (2025).[11] Safety Data Sheet: Anthranilic acid (Precursor Safety Data). Retrieved from

    • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions. Retrieved from [1]

    • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [1]

    • Cayman Chemical. (2025).[6] Safety Data Sheet: 2-Amino-5-fluorobenzoic Acid (Structural Analog). Retrieved from [1]

    Sources

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